Dipropyl phthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dipropyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHNKCZKNAJROC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Record name | DI-N-PROPYL PHTHALATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID5031133 | |
| Record name | Di-n-propylphthalate | |
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Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Di-n-propyl phthalate is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | DI-N-PROPYL PHTHALATE | |
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Boiling Point |
579 to 581 °F at 760 mmHg (NTP, 1992) | |
| Record name | DI-N-PROPYL PHTHALATE | |
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Density |
1.071 at 77 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | DI-N-PROPYL PHTHALATE | |
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Vapor Pressure |
0.000132 [mmHg] | |
| Record name | Di-n-propylphthalate | |
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CAS No. |
131-16-8 | |
| Record name | DI-N-PROPYL PHTHALATE | |
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| Record name | Dipropyl phthalate | |
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| Record name | Di-n-propylphthalate | |
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| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dipropyl ester | |
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| Record name | Di-n-propylphthalate | |
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| Record name | Dipropyl phthalate | |
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| Record name | DI-N-PROPYLPHTHALATE | |
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Foundational & Exploratory
Dipropyl Phthalate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyl phthalate (B1215562) (DPP) is a diester of phthalic acid and propanol, belonging to the class of organic compounds known as phthalates. It is a colorless to pale yellow, oily liquid with a faint odor. Primarily utilized as a plasticizer, DPP enhances the flexibility, durability, and longevity of various polymers, particularly polyvinyl chloride (PVC).[1] Its low volatility and high thermal stability make it a valuable component in a range of industrial and consumer products.[1] Beyond its role as a plasticizer, dipropyl phthalate also finds applications as a solvent.[2] This guide provides an in-depth overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and logical diagrams illustrating its synthesis and a general toxicological assessment workflow.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various applications and environmental systems.
General and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | dipropyl benzene-1,2-dicarboxylate | [3] |
| Synonyms | Di-n-propyl phthalate, Phthalic acid dipropyl ester | [3] |
| Molecular Formula | C14H18O4 | [3] |
| Molecular Weight | 250.29 g/mol | [3] |
| CAS Number | 131-16-8 | [2] |
| Appearance | Colorless to light yellow, clear liquid | [4] |
| Odor | Faint, practically odorless | [4][5] |
Physical Properties
| Property | Value | Conditions | Source(s) |
| Melting Point | -31 °C | [4][6] | |
| Boiling Point | 317.5 °C | at 760 mmHg | [2][6] |
| Density | 1.078 g/mL | at 25 °C | [2][7] |
| 1.071 g/cm³ | at 77 °F (25 °C) | [3][4] | |
| Vapor Pressure | 0.000132 mmHg | [3][4] | |
| Flash Point | 109 °C | Closed cup | [2][8] |
| >230 °F (>110 °C) | [4][6] | ||
| Water Solubility | 108.1 mg/L | at 20 °C | [6][9] |
| Insoluble | [4] | ||
| Solubility in Other Solvents | Soluble in chloroform, methanol | [6] | |
| Refractive Index | 1.497 | at 20 °C, 589 nm (D line) | [2][6] |
| log P (Octanol/Water Partition Coefficient) | 3.27 | [8] |
Experimental Protocols
Accurate determination of the chemical and physical properties of a substance is paramount for its application and safety assessment. Standardized methods are employed to ensure reproducibility and comparability of data. Below are detailed methodologies for key experiments.
Melting Point Determination (Thiele Tube Method)
The melting point is a fundamental property for assessing the purity of a solid organic compound.
-
Principle : A small, finely powdered sample of the substance is heated in a capillary tube immersed in a liquid bath with uniform temperature distribution. The temperatures at which melting begins and is complete are recorded as the melting point range.[8]
-
Apparatus :
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Heating oil (e.g., paraffin (B1166041) or silicone oil)
-
Bunsen burner or other heat source
-
Mortar and pestle
-
-
Procedure :
-
The organic compound is finely powdered using a mortar and pestle.
-
A small amount of the powdered sample is packed tightly into the sealed end of a capillary tube to a height of about 1-2 mm.[5]
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the middle of the thermometer bulb.[8]
-
The thermometer and attached capillary tube are suspended in a Thiele tube containing heating oil. The rubber band or thread used for attachment should not be submerged in the oil.[8]
-
The side arm of the Thiele tube is gently and uniformly heated. This design promotes convection currents, ensuring even heat distribution throughout the oil.[8]
-
The heating rate should be slow, approximately 1-2°C per minute, especially near the expected melting point.[8]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has liquefied is recorded as the end of the melting range.
-
-
Purity Assessment : A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities tend to lower the melting point and broaden the melting range.[9]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Principle : A small volume of the liquid is heated, and the temperature of the vapor in equilibrium with the boiling liquid is measured.
-
Apparatus :
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube or an oil bath
-
Heating source
-
-
Procedure :
-
A small amount of the liquid is placed in a test tube.
-
A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube or oil bath.
-
As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]
-
Density Determination (Digital Density Meter)
This method provides a precise and rapid determination of liquid density.
-
Principle : This method is based on ASTM D4052. A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is then used with calibration data to determine the density of the liquid.[2][3]
-
Apparatus :
-
Digital density meter with an oscillating U-tube
-
Syringe or automated injection system
-
Thermostatically controlled bath
-
-
Procedure :
-
The digital density meter is calibrated using two standards of known density, typically dry air and distilled water.
-
The sample is equilibrated to the desired measurement temperature.
-
A small, precise volume of the sample is injected into the oscillating U-tube, ensuring no air bubbles are present.
-
The instrument measures the oscillation period of the U-tube containing the sample.
-
The instrument's software calculates the density based on the measured oscillation period and the calibration data.
-
Flash Point Determination (Cleveland Open Cup Method)
The flash point is the lowest temperature at which a liquid gives off enough vapor to form an ignitable mixture with air near its surface.
-
Principle : Based on ASTM D92, the sample is heated in an open cup at a controlled rate. A small test flame is passed across the cup at regular intervals. The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite.[4][6]
-
Apparatus :
-
Cleveland open cup apparatus (brass cup, heating plate, test flame applicator, thermometer)
-
Heat source
-
-
Procedure :
-
The Cleveland open cup is filled with the sample to a specified level.
-
The sample is heated at a steady rate.
-
At specified temperature intervals, a small flame is passed across the top of the cup.
-
The temperature at which a brief flash occurs across the surface of the liquid is recorded as the flash point.[11]
-
Water Solubility (Flask Method)
This method is suitable for substances with solubilities above 10⁻² g/L, as outlined in OECD Guideline 105.[12]
-
Principle : A given amount of the substance is agitated in water at a specific temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.[13]
-
Apparatus :
-
Flasks with stoppers
-
Constant temperature shaker or magnetic stirrer
-
Centrifuge (if necessary)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, GC-MS)
-
-
Procedure :
-
An excess amount of the substance is added to a known volume of distilled water in a flask.
-
The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this time).
-
The mixture is allowed to stand at the same temperature to allow for phase separation. If necessary, centrifugation is used to separate the solid and liquid phases.
-
A sample of the clear aqueous solution is carefully taken.
-
The concentration of the substance in the aqueous sample is determined using an appropriate and validated analytical method.
-
Synthesis and Toxicological Assessment Workflows
The following diagrams, created using the DOT language, illustrate key logical processes related to this compound.
References
- 1. scribd.com [scribd.com]
- 2. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. byjus.com [byjus.com]
- 6. precisionlubrication.com [precisionlubrication.com]
- 7. ASTM D92-2018 "Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester" | NBCHAO [en1.nbchao.com]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. pentyllabs.com [pentyllabs.com]
- 12. oecd.org [oecd.org]
- 13. laboratuar.com [laboratuar.com]
An In-depth Technical Guide to Dipropyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
Core Substance Identification
Dipropyl phthalate (B1215562), a member of the phthalate ester class of compounds, is primarily utilized as a plasticizer to enhance the flexibility and durability of polymers.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and toxicological profile, with a focus on its relevance to the scientific and drug development communities.
IUPAC Name: dipropyl benzene-1,2-dicarboxylate
CAS Number: 131-16-8[4]
Chemical and Physical Properties
The fundamental physicochemical properties of dipropyl phthalate are summarized in the table below, providing essential data for experimental design and evaluation.
| Property | Value | Reference |
| Molecular Formula | C14H18O4 | [3] |
| Molecular Weight | 250.29 g/mol | [3] |
| Appearance | Colorless to faint yellow oily liquid | [3][5] |
| Boiling Point | 317.5 °C | |
| Density | 1.078 g/mL at 25 °C | |
| Refractive Index | n20/D 1.497 | |
| Water Solubility | Practically insoluble | [5] |
Toxicological Profile
This compound is recognized as a potential endocrine disruptor and is suspected of causing reproductive toxicity.[4][5] A summary of key toxicological data is presented below. It is important to note that toxicological data for this compound is less extensive than for other common phthalates such as dibutyl phthalate (DBP) and diethyl phthalate (DEP).
| Parameter | Value | Species | Route of Administration | Reference |
| LDLo (Lowest Published Lethal Dose) | 1251 mg/kg | Mouse, Rat | Intraperitoneal | [6] |
| LDLo (Lowest Published Lethal Dose) | 1260 mg/kg | Mouse | Oral | [5] |
Experimental Protocols
Synthesis of this compound via Esterification
The synthesis of this compound is typically achieved through the esterification of phthalic anhydride (B1165640) with n-propanol in the presence of an acid catalyst. The following protocol is a representative example based on established methods for phthalate ester synthesis.[7][8]
Materials:
-
Phthalic anhydride
-
n-propanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
5% Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine phthalic anhydride and an excess of n-propanol (e.g., a 1:3 molar ratio).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a 5% sodium carbonate solution to neutralize the acidic catalyst, followed by washing with water until the aqueous layer is neutral.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the excess n-propanol and purify the this compound by vacuum distillation.
Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard and highly effective method for the identification and quantification of this compound in various matrices.[9][10]
Instrumentation and Reagents:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., DB-5ms)
-
Helium (carrier gas)
-
This compound standard
-
Appropriate organic solvent for sample preparation (e.g., hexane, dichloromethane)
Procedure:
-
Sample Preparation:
-
For solid samples, perform a solvent extraction (e.g., using sonication or Soxhlet extraction) with a suitable organic solvent.
-
For liquid samples, a liquid-liquid extraction may be employed.
-
Filter the extract to remove any particulate matter.
-
-
GC-MS Analysis:
-
Inject a specific volume of the prepared sample into the GC.
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/minute, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1 mL/minute (constant flow).
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.
-
-
-
Data Analysis:
-
Identify this compound by its retention time and the fragmentation pattern in the mass spectrum.
-
Quantify the concentration using a calibration curve prepared from this compound standards.
-
Mandatory Visualizations
References
- 1. Endocrine Disruption: Computational Perspectives on Human Sex Hormone-Binding Globulin and Phthalate Plasticizers | PLOS One [journals.plos.org]
- 2. CAS 131-16-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound CAS 131-16-8, Analytical Standard, Best Price Mumbai Supplier [nacchemical.com]
- 4. This compound | C14H18O4 | CID 8559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dipropylphthalat – Wikipedia [de.wikipedia.org]
- 6. Di-n-propylphthalate - Hazardous Agents | Haz-Map [haz-map.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 10. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Dipropyl Benzene-1,2-dicarboxylate
Abstract
Dipropyl benzene-1,2-dicarboxylate, commonly known as Di-n-propyl phthalate (B1215562) (DPP), is a significant chemical compound primarily utilized as a plasticizer to enhance the flexibility of polymers like polyvinyl chloride (PVC).[1][2] Its synthesis is a cornerstone reaction in industrial organic chemistry, typically achieved through the esterification of phthalic anhydride (B1165640) with n-propanol. This document provides a comprehensive technical overview of the synthesis of dipropyl benzene-1,2-dicarboxylate, detailing the reaction mechanism, experimental protocols, and relevant physicochemical data.
Compound Identification and Properties
Dipropyl benzene-1,2-dicarboxylate is a diester of phthalic acid.[1] It is a colorless, viscous liquid under standard conditions and is characterized by its low volatility and insolubility in water.[1][3] The key properties of this compound are summarized in the table below.
Table 1: Physicochemical Properties of Dipropyl Benzene-1,2-dicarboxylate
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | dipropyl benzene-1,2-dicarboxylate | [1][4] |
| Synonyms | Di-n-propyl phthalate, Dipropyl phthalate | [1][4][5] |
| CAS Number | 131-16-8 | [4][5] |
| Molecular Formula | C₁₄H₁₈O₄ | [3][4][5] |
| Molecular Weight | 250.29 g/mol | [1][3][5] |
| Appearance | Clear, light yellow liquid | [3] |
| Density | 1.071 g/cm³ | [3] |
| Melting Point | -31 °C | [3] |
| Boiling Point | 295 °C (563 °F) | [6] |
| Flash Point | >110 °C (>230 °F) | [3] |
| Water Solubility | Insoluble | [3] |
| Purity | >98% (Commercial Grade) |[3] |
Synthesis Pathway and Mechanism
The industrial synthesis of dipropyl benzene-1,2-dicarboxylate is predominantly achieved via the acid-catalyzed esterification of phthalic anhydride with n-propanol. The overall process is a two-step reaction conducted in a single pot.[7]
-
Monoester Formation: The first step involves a rapid nucleophilic addition of one molecule of n-propanol to the phthalic anhydride ring. This ring-opening reaction forms the mono-n-propyl phthalate intermediate. This stage is typically fast and can often proceed without a catalyst.[6][8][9]
-
Diester Formation: The second esterification of the monoester is a slower, reversible reaction.[6][8] It requires an acid catalyst, such as sulfuric acid, and the continuous removal of water to shift the chemical equilibrium towards the formation of the final product, dipropyl benzene-1,2-dicarboxylate.[6][8][10]
Caption: Reaction pathway for the synthesis of Dipropyl Benzene-1,2-dicarboxylate.
Experimental Protocols
While specific parameters can be optimized, the following section outlines a generalized experimental protocol for the laboratory-scale synthesis of dipropyl benzene-1,2-dicarboxylate based on established methodologies for phthalate ester synthesis.[8][11]
Materials and Equipment
-
Reactants: Phthalic anhydride (1.0 mol), n-propanol (2.2 - 2.5 mol, slight excess).
-
Catalyst: Concentrated sulfuric acid (H₂SO₄, ~0.5-1.0% by weight of phthalic anhydride).[10]
-
Solvent (optional, for azeotropic removal of water): Toluene or cyclohexane.[10]
-
Neutralizing Agent: 5% Sodium bicarbonate (NaHCO₃) solution.
-
Drying Agent: Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, reflux condenser, Dean-Stark apparatus (if using azeotropic removal), heating mantle, magnetic stirrer, separatory funnel, distillation apparatus (for simple and vacuum distillation).
Synthesis Procedure
-
Reaction Setup: Charge a round-bottom flask with phthalic anhydride (1.0 mol) and n-propanol (2.2 mol). Add a magnetic stir bar.
-
First Esterification: Heat the mixture to approximately 120-140 °C with stirring.[10] Maintain this temperature until the phthalic anhydride has completely dissolved, forming a clear, homogeneous solution of the monoester.[10]
-
Catalysis and Second Esterification: Cool the mixture slightly. Carefully add the concentrated sulfuric acid catalyst.[10] Equip the flask with a reflux condenser and a Dean-Stark apparatus (pre-filled with the azeotropic solvent if used). Heat the mixture to a vigorous reflux (typically 125-150 °C) to initiate the second esterification and begin collecting water.[8]
-
Reaction Monitoring: Continue the reflux for 2-4 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the reaction is nearing completion.
-
Work-up and Neutralization:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove the bulk of it via simple distillation. Distill off the excess n-propanol.[8][11]
-
Transfer the crude product to a separatory funnel. Wash it sequentially with water, 5% sodium bicarbonate solution until effervescence ceases, and finally with brine (saturated NaCl solution).[11] This removes the acid catalyst and any remaining acidic monoester.
-
-
Drying and Purification:
Table 2: Typical Reaction Parameters and Reported Yields for Dialkyl Phthalate Synthesis
| Parameter | Typical Value / Condition | Purpose | Reference(s) |
|---|---|---|---|
| Reactant Ratio | 1 : 2.1 to 2.4 (Anhydride : Alcohol) | Drive reaction to completion | [10] |
| Catalyst | H₂SO₄, FeCl₃, Heteropolyacids | Increase rate of second esterification | [7][10][12] |
| Temperature | 120 - 150 °C | Provide activation energy | [8][10] |
| Reaction Time | 2 - 4 hours | Allow for completion | [11][12] |
| Water Removal | Azeotropic distillation | Shift equilibrium to favor product | [10] |
| Reported Yields | 72 - 85% (for similar diesters) | Quantify reaction efficiency |[7] |
Experimental Workflow Visualization
The logical flow of the synthesis, from initial setup to final product isolation, can be visualized as follows.
Caption: Generalized experimental workflow for the synthesis of this compound.
Safety and Handling
-
Phthalic Anhydride: Corrosive and a respiratory sensitizer. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
n-Propanol: Flammable liquid and vapor. Keep away from ignition sources.
-
Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE. Always add acid to other liquids slowly; never the other way around.
-
General Precautions: The reaction should be conducted in a fume hood. Vacuum distillation should be performed with a safety screen.
Conclusion
The synthesis of dipropyl benzene-1,2-dicarboxylate via the esterification of phthalic anhydride is a well-established and efficient chemical process. The key to achieving high yields lies in the effective catalysis of the second esterification step and the diligent removal of water to drive the reaction to completion. The protocols and data presented in this guide offer a robust framework for the successful synthesis and purification of this industrially important compound for research and development applications.
References
- 1. This compound | C14H18O4 | CID 8559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 3. Di Propyl Phthalate Exporter,Di Propyl Phthalate Supplier from Palghar India [zarlishpolychemicals.co.in]
- 4. 1,2-DIPROPYL BENZENE-1,2-DICARBOXYLATE | CAS 131-16-8 [matrix-fine-chemicals.com]
- 5. 1,2-Benzenedicarboxylic acid, dipropyl ester (CAS 131-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. asianpubs.org [asianpubs.org]
- 10. FR2974086A1 - PROCESS FOR PRODUCING DIALKYL PHTHALATE - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Dipropyl Phthalate: A Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipropyl phthalate (B1215562) (DPP) is a phthalate ester utilized as a plasticizer and solvent in various consumer and industrial products.[1][2] Concerns regarding its potential as an endocrine disruptor and reproductive toxicant have prompted investigations into its mechanism of action.[1][3] This technical guide provides an in-depth overview of the current understanding of DPP's biological effects, drawing on available data and the broader knowledge of phthalate toxicology. While specific quantitative data for DPP is limited, this guide synthesizes information on related phthalates to infer its likely mechanisms of action, focusing on endocrine disruption, cellular signaling pathways, and various forms of toxicity. Detailed experimental protocols for key assays are provided to facilitate further research in this area.
Introduction to Dipropyl Phthalate
This compound (DPP), a diester of phthalic acid, belongs to the class of low molecular weight phthalates.[3] Like other phthalates, it is not chemically bound to the polymer matrix of plastics and can leach into the environment, leading to human exposure through ingestion, inhalation, and dermal contact.[3] The primary metabolite of DPP is monopropyl phthalate (MPP), which is considered a biologically active form. The toxicological profile of DPP is an area of ongoing research, with particular focus on its potential to interfere with endocrine function and reproductive health.[1]
Core Mechanisms of Action
The biological effects of this compound are believed to be mediated through several key mechanisms, largely extrapolated from studies on other phthalates like dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP). These mechanisms primarily involve interactions with nuclear receptors, disruption of steroidogenesis, and induction of cellular stress pathways.
Endocrine Disruption
Phthalates are well-documented endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.[4] The primary modes of endocrine disruption relevant to DPP are likely to be:
-
Anti-androgenic Effects: Many phthalates and their metabolites can act as antagonists to the androgen receptor (AR), thereby inhibiting the action of male hormones like testosterone (B1683101). This can lead to adverse effects on the development and function of the male reproductive system.[4]
-
Estrogenic Activity: Some phthalates exhibit weak estrogenic activity by binding to estrogen receptors (ERα and ERβ), mimicking the effects of estrogen.[5][6] This can disrupt female reproductive health and contribute to hormone-related disorders.
-
Thyroid Hormone Disruption: There is evidence that some phthalates can interfere with the thyroid hormone system, which is crucial for metabolism and development.[7]
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
Phthalate monoesters are known activators of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate lipid metabolism, inflammation, and cell differentiation.[8] Activation of PPARα and PPARγ is a key mechanism underlying the hepatic and reproductive toxicity of many phthalates.[8] While direct evidence for DPP is limited, it is plausible that its metabolite, MPP, also interacts with these receptors.
dot
Caption: PPAR Signaling Pathway Activation by DPP Metabolite.
Inhibition of Steroidogenesis
A significant mechanism of phthalate-induced reproductive toxicity is the disruption of steroid hormone synthesis (steroidogenesis).[9] This primarily occurs in the gonads (testes and ovaries) and adrenal glands. Phthalates and their metabolites can inhibit the expression and activity of key enzymes and transport proteins involved in the conversion of cholesterol to steroid hormones like testosterone and estradiol.[10]
dot
Caption: Inhibition of Steroidogenesis by DPP.
Toxicological Profile
The toxicological effects of this compound are multifaceted, affecting various organ systems.
Reproductive and Developmental Toxicity
DPP is classified as a suspected reproductive toxicant.[1] Exposure during critical developmental windows can lead to malformations of the reproductive tract and impaired fertility later in life.[11]
Hepatotoxicity
The liver is a primary target organ for phthalate toxicity.[12] Activation of PPARα by phthalate metabolites can lead to peroxisome proliferation, hepatocellular hypertrophy, and, in chronic rodent studies, liver tumors.[8]
Genotoxicity
While most phthalates are generally considered non-genotoxic in standard assays, some studies suggest they can induce DNA damage, potentially through the generation of reactive oxygen species (ROS).[13] The genotoxic potential of DPP specifically requires further investigation.
Neurotoxicity
Emerging evidence suggests that some phthalates can be neurotoxic, particularly during development.[14] The mechanisms may involve oxidative stress and interference with crucial signaling pathways in the brain.
Quantitative Data
Quantitative data on the biological activity of this compound is not widely available in the public literature. The following table summarizes data for other relevant phthalates to provide a comparative context.
| Phthalate/Metabolite | Assay | Endpoint | Cell Line/System | Value | Reference |
| Dibutyl Phthalate (DBP) | CYP2C191 Inhibition | IC50 | Recombinant enzyme | 2.63 µmol/L | [15] |
| Monoethylhexyl Phthalate (MEHP) | CYP2C91 Inhibition | IC50 | Recombinant enzyme | 6.37 µmol/L | [15] |
| Dibutyl Phthalate (DBP) | CYP2C9*1 Inhibition | IC50 | Recombinant enzyme | 29.63 µmol/L | [15] |
| Monobenzyl Phthalate (MBzP) | PPARα Activation | EC50 | COS cells | 21 µM | [16] |
| Mono-sec-butyl Phthalate (MBuP) | PPARα Activation | EC50 | COS cells | 63 µM | [16] |
| Monobenzyl Phthalate (MBzP) | PPARγ Activation | EC50 | COS cells | 75-100 µM | [16] |
| Monoethylhexyl Phthalate (MEHP) | PPARα Activation (mouse) | EC50 | COS cells | 0.6 µM | [16] |
| Monoethylhexyl Phthalate (MEHP) | PPARα Activation (human) | EC50 | COS cells | 3.2 µM | [16] |
| Monoethylhexyl Phthalate (MEHP) | PPARγ Activation (mouse) | EC50 | COS cells | 10.1 µM | [16] |
| Monoethylhexyl Phthalate (MEHP) | PPARγ Activation (human) | EC50 | COS cells | 6.2 µM | [16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological effects of this compound. The following are representative protocols for key in vitro assays.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic potential of a compound by measuring the metabolic activity of cells.
dot
Caption: MTT Cell Viability Assay Workflow.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Exposure: Prepare serial dilutions of DPP in the appropriate cell culture medium. Replace the existing medium with the DPP-containing medium. Include vehicle controls (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[17]
dot
Caption: Comet Assay Workflow for Genotoxicity Testing.
Protocol:
-
Cell Treatment: Expose cells to various concentrations of DPP for a defined period.
-
Slide Preparation: Mix treated cells with low-melting-point agarose (B213101) and layer onto a pre-coated microscope slide.
-
Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA-binding dye. Visualize under a fluorescence microscope.
-
Scoring: Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.[17]
PPARα/γ Transactivation Assay
This reporter gene assay measures the ability of a compound to activate PPARα or PPARγ.
dot
Caption: PPAR Transactivation Assay Workflow.
Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid expressing the full-length human or rodent PPARα or PPARγ and a reporter plasmid containing multiple copies of a PPAR response element (PPRE) upstream of a luciferase gene. A control plasmid (e.g., expressing β-galactosidase) is also co-transfected for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of DPP or its metabolite, MPP.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the control reporter activity. Calculate the fold induction relative to the vehicle control and determine the EC50 value.[16]
Conclusion and Future Directions
This compound exhibits a toxicological profile consistent with other low molecular weight phthalates, with endocrine disruption, particularly anti-androgenic effects and disruption of steroidogenesis, being a primary concern. The activation of nuclear receptors such as PPARs likely plays a significant role in its hepatotoxicity and reproductive toxicity.
However, a significant data gap exists regarding the specific quantitative measures of DPP's activity and the detailed molecular initiating events. Future research should focus on:
-
Quantitative In Vitro Studies: Determining the binding affinities of DPP and MPP for androgen and estrogen receptors, and their EC50/IC50 values in PPAR activation and steroidogenesis inhibition assays.
-
Metabolite-Specific Studies: Elucidating the specific roles of DPP and its primary metabolite, MPP, in mediating the observed toxic effects.
-
Advanced In Vitro Models: Utilizing 3D cell cultures and organ-on-a-chip models to better recapitulate the in vivo environment and study the effects of DPP on complex biological processes.
-
-Omics Approaches: Employing transcriptomics, proteomics, and metabolomics to gain a comprehensive understanding of the signaling pathways perturbed by DPP exposure.
A more thorough understanding of the mechanism of action of this compound is essential for accurate risk assessment and the development of strategies to mitigate its potential adverse effects on human health.
References
- 1. This compound | C14H18O4 | CID 8559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 131-16-8 [sigmaaldrich.com]
- 3. CAS 131-16-8: this compound | CymitQuimica [cymitquimica.com]
- 4. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of diphenyl phthalate as an agonist for estrogen receptor: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of the effects of phthalates on in vitro thyroid models with RNA-Seq and ATAC-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DEHP Decreases Steroidogenesis through the cAMP and ERK1/2 Signaling Pathways in FSH-Stimulated Human Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicity Assessment - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cpsc.gov [cpsc.gov]
- 13. belmagumusel.com [belmagumusel.com]
- 14. Distinct Role of Mono-2-ethylhexyl Phthalate in Neuronal Transmission in Rat CA3 Hippocampal Neurons: Involvement of Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of dibutyl phthalate and di(2-ethylhexyl) phthalate with their metabolites on CYP2C9*1 and CYP2C19*1 activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Genotoxic risk assessment and mechanism of DNA damage induced by phthalates and their metabolites in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
Endocrine Disrupting Properties of Dipropyl Phthalate: A Review of Available Data
A notable scarcity of specific research on the endocrine-disrupting properties of dipropyl phthalate (B1215562) (DPP) currently exists in publicly available scientific literature. While classified as a suspected reproductive toxicant, detailed mechanistic studies, quantitative data from in vitro and in vivo assays, and established signaling pathways specific to DPP are not well-documented. This technical guide synthesizes the available information on DPP and provides context based on the broader class of phthalate esters, which are recognized as endocrine-disrupting chemicals (EDCs).
Regulatory Classification and Toxicological Profile of Dipropyl Phthalate
This compound is registered under CAS number 131-16-8 and is used as a plasticizer.[1] According to the European Chemicals Agency (ECHA) C&L Inventory, a significant number of notifiers have classified DPP as a substance suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 2) under the Globally Harmonized System (GHS).[2][3] This classification suggests a potential for endocrine-disrupting activity, as reproductive toxicity is a key concern for this class of chemicals. However, safety data sheets for DPP often indicate that no data is available for acute toxicity, skin/eye irritation, sensitization, or mutagenicity.[4]
General Endocrine Disrupting Mechanisms of Phthalates
Phthalates as a chemical class are known to interfere with the endocrine system, primarily through anti-androgenic mechanisms.[5] These effects are most pronounced during fetal development. The general mechanisms of action for well-studied phthalates like di(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP), and butyl benzyl (B1604629) phthalate (BBP) include:
-
Inhibition of Steroidogenesis: Many phthalates or their active monoester metabolites can suppress the production of testosterone (B1683101) in fetal Leydig cells.[5] This is a critical step in the masculinization of the reproductive tract.
-
Downregulation of Steroidogenic Genes: The reduction in testosterone production is often linked to the decreased expression of genes involved in the steroidogenic pathway, such as those for steroidogenic acute regulatory protein (StAR) and cytochrome P450 enzymes.[2]
-
Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis: Phthalates can interfere with hormone signaling at various levels of the HPG axis, affecting the production and regulation of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[5]
A theoretical study using molecular docking and dynamics simulations investigated the potential reproductive toxicity of 22 different phthalates by modeling their interaction with key receptors in the HPG axis. In this computational model, this compound (DPP) was identified as one of five phthalates with a predicted "unacceptable risk" of reproductive toxicity.[6] This suggests a potential for DPP to interfere with the HPG axis, though this has not been confirmed by experimental data.
The general mechanism of phthalate-induced anti-androgenicity is visualized in the pathway diagram below.
Caption: General mechanism of anti-androgenic action by phthalates.
Available Experimental Data for this compound
Direct experimental evidence for the endocrine-disrupting effects of DPP is scarce. A single comparative study in young male rats administered several different phthalates (di-methyl, di-ethyl, di-propyl, di-pentyl, and di-heptyl) reported that only di-pentyl and di-heptyl phthalate caused testicular atrophy.[7] This suggests that, under the conditions of that specific study, this compound did not produce the same adverse outcome.
Due to the lack of published studies, quantitative data on dose-response relationships, effects on hormone levels, or receptor binding affinities for this compound are not available. Consequently, it is not possible to present a quantitative data summary table or detailed experimental protocols for this specific compound.
Conclusion and Future Directions
While this compound is classified as a suspected reproductive toxicant, there is a clear gap in the scientific literature regarding its specific endocrine-disrupting properties and mechanisms of action. The available information is limited to its general classification and a single theoretical study suggesting a potential for reproductive risk. There is a pressing need for dedicated in vitro and in vivo studies to:
-
Determine the potential for DPP and its metabolites to interact with androgen and estrogen receptors.
-
Quantify the effects of DPP on steroid hormone biosynthesis in relevant experimental models.
-
Assess the developmental and reproductive toxicity of DPP in robust in vivo studies.
Without such data, a comprehensive risk assessment of this compound's endocrine-disrupting potential remains challenging.
Note to the user: As detailed above, the core quantitative data and experimental protocols required for an in-depth technical guide on this compound are not available in the public domain. However, a comprehensive guide including detailed data tables, experimental protocols, and signaling pathway diagrams can be generated for a well-researched phthalate with established endocrine-disrupting properties, such as Di(2-ethylhexyl) phthalate (DEHP) or Dibutyl phthalate (DBP) . Please advise if you would like to proceed with a report on one of these alternative compounds.
References
- 1. CAS 131-16-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C14H18O4 | CID 8559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98 131-16-8 [sigmaaldrich.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. interactive.cbs8.com [interactive.cbs8.com]
An In-Depth Technical Guide to the Toxicology and Safety of Dipropyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the toxicological and safety data currently available for dipropyl phthalate (B1215562) (DPP). It is intended to serve as a technical resource, consolidating key findings on its physicochemical properties, toxicological endpoints, and associated mechanisms. The information is presented to facilitate risk assessment and inform safe handling and experimental design.
Physicochemical Properties of Dipropyl Phthalate
A foundational understanding of a compound's physical and chemical characteristics is essential for interpreting its toxicological profile and environmental fate.
| Property | Value | Reference(s) |
| CAS Number | 131-16-8 | [1][2] |
| Molecular Formula | C₁₄H₁₈O₄ | [3] |
| Molecular Weight | 250.29 g/mol | [2][3] |
| Appearance | Colorless to light yellow, clear liquid | [1][4][5][6] |
| Odor | Faint or no information available | [6][7] |
| Melting Point | -31 °C | [1] |
| Boiling Point | 317.5 °C | [1][2] |
| Flash Point | 109 °C (closed cup) | [1][2] |
| Density | 1.078 g/mL at 25 °C | [1][2] |
| Water Solubility | Practically insoluble (0.015%) | [4][7] |
| Log P (octanol/water) | 3.27 | [1] |
| Vapor Pressure | 0.000132 mm Hg | [5] |
Toxicological Profile
The toxicological data for this compound indicates several areas of concern, particularly regarding reproductive health.
Acute toxicity data for this compound is limited, with some sources reporting no available data.[1] However, lethal-dose studies have established the following values.
| Endpoint | Species | Route | Dose | Effect | Reference(s) |
| LDLo | Mouse | Oral | 1260 mg/kg | - | [4] |
| LDLo | Mouse, Rat | Intraperitoneal | 1251 mg/kg | Ptosis, somnolence | [5] |
LDLo (Lowest Published Lethal Dose)
This compound is classified as an irritant to the skin and eyes.[7]
-
Skin Corrosion/Irritation: Category 2 (H315)[7]
-
Serious Eye Damage/Eye Irritation: Category 2 (H319)[7]
-
Respiratory or Skin Sensitization: No data available in the reviewed sources.[1]
The most significant toxicological concern for this compound and other phthalates is reproductive toxicity.[3][8] It is classified as "Suspected of damaging fertility or the unborn child" (Reproductive Toxicity Category 2, H361).[2][3][7] Phthalate esters are known endocrine disruptors that can interfere with the male reproductive system's development by exerting anti-androgenic effects.[3][4][6]
A key study in mice demonstrated significant reproductive toxicity at high doses.[5]
| Species | Dose | Key Findings | Reference(s) |
| Mice | 5% of feed (~8,630 mg/kg) | Sterility, increased liver/kidney weights, reduced weights of seminal vesicles, epididymis, prostate, and testes; reduced sperm count and motility; increased sperm abnormalities. | [5] |
The primary mechanism for these effects is the disruption of the Hypothalamic-Pituitary-Gonadal (HPG) axis, which regulates sexual development and reproductive function.
Specific genotoxicity data for this compound is largely unavailable in safety data sheets.[1] However, studies on other phthalates, such as di(2-ethylhexyl)phthalate (DEHP) and dibutyl phthalate (DBP), have shown evidence of genotoxicity.[9] The underlying mechanism is often suggested to be the generation of reactive oxygen species (ROS), leading to oxidative DNA damage.[9][10] Common assays used to evaluate the genotoxicity of phthalates include the Comet assay, micronucleus assay, and chromosomal aberration tests.[9]
The carcinogenic potential of this compound is subject to conflicting classifications.
-
GHS Classification: Some reports classify it as "Suspected of causing cancer" (Carcinogenicity Category 2, H351).[3]
-
IARC Classification: The International Agency for Research on Cancer (IARC) does not identify this compound as a probable, possible, or confirmed human carcinogen.[1]
For some other phthalates, like DEHP, hepatocarcinogenesis observed in rodents is believed to occur through a non-genotoxic mechanism involving the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[11][12]
Mechanistic Insights
The primary toxicological mechanism of concern for this compound is endocrine disruption via its anti-androgenic activity. The active metabolites of phthalates interfere with testosterone synthesis in the fetal Leydig cells of the testes. This disruption during critical windows of development can lead to malformations of the reproductive tract, a collection of symptoms sometimes referred to as "phthalate syndrome" in animal studies.[8]
Experimental Protocols
Detailed experimental protocols for studies specifically on this compound were not available in the reviewed literature. The following sections describe generalized, standard methodologies for key toxicological assessments relevant to the observed effects of phthalates.
This study design is the standard for assessing the full range of effects on male and female reproduction.
Objective: To evaluate effects on gonadal function, mating, conception, gestation, parturition, lactation, and offspring viability and growth across two generations.
Methodology:
-
Animal Model: Typically Wistar or Sprague-Dawley rats.
-
P Generation (Parental): Young adult males and females are randomly assigned to control and treatment groups (at least 3 dose levels plus a control). Dosing (e.g., via diet, gavage) begins before mating and continues through mating, gestation, and lactation.
-
F1 Generation (First Filial): Offspring are evaluated for viability, growth, and developmental landmarks (e.g., anogenital distance). Selected F1 animals are raised to maturity and mated to produce the F2 generation, while continuing on the same treatment as their parents.
-
F2 Generation (Second Filial): F2 pups are evaluated for viability and growth until weaning.
-
Endpoints:
-
Parental (P & F1): Clinical observations, body weight, food consumption, estrous cycles, sperm parameters (motility, morphology, count), organ weights (testes, epididymis, ovaries, etc.), and histopathology of reproductive tissues.
-
Offspring (F1 & F2): Litter size, pup viability, sex ratio, clinical signs, body weight, anogenital distance, and developmental landmarks (e.g., age at puberty).
-
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Objective: To quantify DNA damage in cells exposed to a test substance.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.g., liver, blood) or from an in vitro culture exposed to this compound.
-
Embedding: The cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide.
-
Lysis: The slides are immersed in a high-salt, detergent lysis solution to remove cell membranes, cytoplasm, and histones, leaving behind the DNA as a "nucleoid."
-
Alkaline Unwinding: Slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA, exposing single-strand breaks and alkali-labile sites.
-
Electrophoresis: An electric field is applied. Damaged DNA (containing fragments and relaxed loops) migrates away from the nucleoid, forming a "comet tail." Undamaged DNA remains in the nucleoid head.
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Scoring: Slides are viewed under a fluorescence microscope. Image analysis software is used to quantify the amount of DNA in the tail versus the head, providing a measure of DNA damage (e.g., % tail DNA, tail moment).
Safety and Handling
Given its toxicological profile, appropriate safety measures must be employed when handling this compound.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H361 (Suspected of damaging fertility or the unborn child), H411 (Toxic to aquatic life with long lasting effects).[7]
-
Precautionary Statements: [1][2]
-
P201: Obtain special instructions before use.
-
P202: Do not handle until all safety precautions have been read and understood.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P308+P313: IF exposed or concerned: Get medical advice/attention.
-
P405: Store locked up.
-
-
Handling: Avoid contact with skin and eyes and inhalation of vapor or mist. Handle in a well-ventilated area.[1]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed and sealed upright to prevent leakage.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][7]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[1][7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[1]
Conclusion
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 邻苯二甲酸二丙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C14H18O4 | CID 8559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dipropylphthalat – Wikipedia [de.wikipedia.org]
- 5. Di-n-propylphthalate - Hazardous Agents | Haz-Map [haz-map.com]
- 6. CAS 131-16-8: this compound | CymitQuimica [cymitquimica.com]
- 7. fishersci.it [fishersci.it]
- 8. interactive.cbs8.com [interactive.cbs8.com]
- 9. belmagumusel.com [belmagumusel.com]
- 10. researchgate.net [researchgate.net]
- 11. cpsc.gov [cpsc.gov]
- 12. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Fate and Transport of Dipropyl Phthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and transport of dipropyl phthalate (B1215562) (DPrP). The information is compiled from various scientific sources to support research, risk assessment, and development efforts related to this compound.
Physicochemical Properties
Understanding the fundamental physicochemical properties of dipropyl phthalate is essential for predicting its behavior in the environment. These properties influence its distribution among air, water, and soil compartments, as well as its potential for bioaccumulation.
| Property | Value | Reference |
| Chemical Formula | C14H18O4 | [1] |
| Molecular Weight | 250.29 g/mol | [1] |
| Physical State | Colorless liquid | [1] |
| Boiling Point | 317.5 °C (579 to 581 °F at 760 mmHg) | [1] |
| Density | 1.071 g/cm³ at 25 °C | [1] |
| Vapor Pressure | 0.000132 mmHg (0.0176 Pa) at 25 °C | [1][2] |
| Water Solubility | Information not available | |
| Octanol-Water Partition Coefficient (log Kow) | Information not available | |
| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (log Koc) | Information not available | [3] |
| Henry's Law Constant | 1.1 x 10⁻¹ mol/(m³·Pa) | [4] |
Environmental Fate
The fate of this compound in the environment is governed by a combination of biotic and abiotic degradation processes, as well as its partitioning into different environmental matrices.
Biodegradation
Biodegradation is a primary mechanism for the removal of this compound from the environment. Microbial populations in soil and water can utilize DPrP as a carbon source, breaking it down into simpler, less harmful compounds.
One notable study investigated the degradation of DPrP by the fungal enzyme cutinase from Fusarium oxysporum f. sp. pisi. The degradation was rapid, with almost 70% of an initial 500 mg/L concentration being decomposed within 2.5 hours. Nearly half of this degradation occurred within the first 15 minutes.[5] The primary degradation product identified in this enzymatic process was 1,3-isobenzofurandione, formed through diester hydrolysis.[5] In contrast, degradation by yeast esterase was significantly slower and produced propyl methyl phthalate in addition to 1,3-isobenzofurandione.[5]
dot
Abiotic Degradation
Photolysis: Photodegradation can also contribute to the breakdown of phthalates, particularly in the atmosphere and sunlit surface waters. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds.[7] The atmospheric oxidation of DPrP is expected to be rapid, with an estimated lifetime of less than 2 hours due to reactions with hydroxyl radicals.[8] However, in aquatic systems, direct photolysis of many phthalate esters is not considered a significant degradation pathway.[6]
Environmental Transport
Soil Mobility: The movement of this compound in soil is largely governed by its sorption to soil organic matter. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting this mobility. A high Koc value indicates strong binding to soil particles and limited leaching potential, while a low value suggests greater mobility.[3] Although an experimentally determined Koc for DPrP is not available, its mobility is expected to be influenced by the organic carbon content of the soil.
Atmospheric Transport: Due to its vapor pressure, this compound can volatilize into the atmosphere. Once in the gas phase, it can be transported over distances and is subject to atmospheric oxidation. The estimated short atmospheric lifetime suggests that long-range transport is limited.[8]
Bioaccumulation
Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources, including water, food, and sediment. The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from water.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the environmental fate and transport of this compound. The following sections outline general methodologies for key experiments, based on established guidelines and scientific literature.
Biodegradation in Soil
A common approach for assessing the biodegradation of chemicals in soil follows OECD Guideline 307 ("Aerobic and Anaerobic Transformation in Soil").[10]
Objective: To determine the rate and pathway of DPrP degradation in soil under controlled laboratory conditions.
Methodology:
-
Soil Selection and Preparation: A well-characterized soil is selected, typically a sandy loam or silt loam. The soil is sieved to remove large particles and debris.
-
Test Substance Application: A solution of ¹⁴C-labeled DPrP (to trace its fate) is applied to the soil at a concentration relevant to potential environmental exposures.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25 °C) and moisture content. For aerobic studies, the flasks are continuously aerated with CO₂-free, humidified air.
-
Sampling and Analysis: At specified time intervals, replicate soil samples are extracted with an appropriate organic solvent (e.g., acetonitrile (B52724) or acetone).
-
Quantification: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent DPrP and its degradation products.[11]
-
Mineralization: The amount of ¹⁴CO₂ produced is trapped in an alkaline solution and measured by liquid scintillation counting to determine the extent of mineralization.
-
Data Analysis: The disappearance of the parent compound and the formation and decline of metabolites are plotted against time to determine degradation kinetics (e.g., half-life).
dot
Hydrolysis
Objective: To determine the rate of hydrolysis of DPrP at different pH values.
Methodology:
-
Solution Preparation: Prepare sterile aqueous buffer solutions at various pH levels (e.g., 4, 7, and 9).
-
Test Substance Addition: Add a known concentration of DPrP to each buffer solution.
-
Incubation: Incubate the solutions in the dark at a constant temperature.
-
Sampling and Analysis: At regular intervals, take aliquots from each solution and quench any further reaction. Analyze the samples for the concentration of DPrP and its hydrolysis products (e.g., monopropyl phthalate and phthalic acid) using a suitable analytical method like HPLC-UV or GC-MS.[12][13]
-
Data Analysis: Plot the concentration of DPrP versus time for each pH to determine the hydrolysis rate constant and half-life.
Photolysis in Water
Objective: To determine the rate of direct photolysis of DPrP in water.
Methodology:
-
Solution Preparation: Prepare a solution of DPrP in purified water.
-
Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp) with a known spectral irradiance. A dark control sample should be run in parallel.
-
Sampling and Analysis: At various time points, withdraw samples from the irradiated and dark control solutions. Analyze for the concentration of DPrP using HPLC-UV or a similar technique.[12]
-
Data Analysis: Calculate the photolysis rate constant and quantum yield based on the rate of disappearance of DPrP in the irradiated sample compared to the dark control.
Soil Sorption (Koc Determination)
The soil organic carbon-water partitioning coefficient (Koc) can be determined using batch equilibrium methods, often following OECD Guideline 106.
Objective: To measure the extent of DPrP sorption to different soils.
Methodology:
-
Soil Selection: Use a range of soils with varying organic carbon content and texture.
-
Equilibration: Add a known mass of soil to a solution of DPrP in a calcium chloride solution (to maintain ionic strength and flocculate clays).
-
Shaking: Agitate the soil-water slurries on a shaker until equilibrium is reached.
-
Separation: Separate the soil and water phases by centrifugation.
-
Analysis: Analyze the DPrP concentration in the aqueous phase. The amount sorbed to the soil is calculated by the difference from the initial concentration.
-
Data Analysis: Calculate the soil-water distribution coefficient (Kd) for each soil. Normalize Kd to the organic carbon content of the soil to obtain Koc.[14]
dot
Bioconcentration Factor (BCF) in Fish
The bioconcentration factor can be determined following protocols such as OECD Guideline 305 ("Bioaccumulation in Fish: Aqueous and Dietary Exposure") or US EPA OCSPP 850.1730 ("Fish Bioconcentration Factor").[15]
Objective: To determine the BCF of DPrP in a suitable fish species.
Methodology:
-
Test Organism: Select a suitable fish species (e.g., rainbow trout or zebrafish).
-
Exposure (Uptake Phase): Expose the fish to a constant, low concentration of ¹⁴C-labeled DPrP in a flow-through aquatic system.
-
Sampling: At regular intervals during the uptake phase, sample fish and water to measure the concentration of DPrP.
-
Depuration Phase: After a steady state is reached or after a defined exposure period, transfer the fish to clean, flowing water.
-
Depuration Sampling: Continue to sample fish at intervals to measure the elimination of DPrP from their tissues.
-
Analysis: Analyze water samples for DPrP concentration. Fish tissue samples are homogenized and analyzed for total radioactivity to determine the DPrP concentration.
-
Data Analysis: Calculate the uptake and depuration rate constants. The BCF can be calculated as the ratio of the concentration in the fish at steady state to the concentration in the water, or from the ratio of the uptake and depuration rate constants.[15]
Conclusion
This compound is susceptible to environmental degradation, primarily through biodegradation and atmospheric oxidation. Its mobility in soil is dependent on the organic carbon content, and while it has the potential to bioaccumulate, this is likely mitigated by metabolic processes. This guide provides a foundational understanding of the environmental fate and transport of DPrP and outlines the experimental approaches necessary for a thorough assessment. Further research to determine specific rate constants and partition coefficients for this compound is recommended to refine environmental risk assessments.
References
- 1. This compound | C14H18O4 | CID 8559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Benzenedicarboxylic acid, dipropyl ester (CAS 131-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. ladwp.com [ladwp.com]
- 4. Henry's Law Constants [henry.mpch-mainz.gwdg.de]
- 5. Biodegradation of this compound and toxicity of its degradation products: a comparison of Fusarium oxysporum f. sp. pisi cutinase and Candida cylindracea esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abiotic degradation of four phthalic acid esters in aqueous phase under natural sunlight irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational Study Investigating the Atmospheric Oxidation Mechanism and Kinetics of Dipropyl Thiosulfinate Initiated by OH Radicals and the Fate of Propanethiyl Radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Occurrence of phthalates in sediment and biota: relationship to aquatic factors and the biota-sediment accumulation factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. opus.govst.edu [opus.govst.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. epa.gov [epa.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide to the Solubility of Dipropyl Phthalate in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dipropyl phthalate (B1215562) (DPP) in aqueous and organic media. Understanding the solubility of this compound is critical for a variety of applications, including its use as a plasticizer, in chemical synthesis, and for assessing its environmental fate and toxicological profile. This document compiles available quantitative data, details relevant experimental methodologies, and presents a logical workflow for solubility determination.
Solubility of Dipropyl Phthalate in Water
This compound exhibits limited solubility in water. The available quantitative data at a standard temperature is summarized in the table below.
| Temperature (°C) | Solubility (mg/L) | Molar Solubility (mol/L) |
| 20 | 108.1[1] | 4.32 x 10⁻⁴[2][3] |
Note: The molar solubility was converted from the reported value to mg/L for comparison, yielding approximately 108.1 mg/L, which is consistent with other sources.
Temperature Dependence of Water Solubility
One study on the leaching of various phthalates from bottled water indicated that the concentration of these compounds in water generally increased with storage temperature up to 60°C.[5] However, this reflects the rate of leaching from a plastic matrix rather than the thermodynamic solubility limit at a given temperature.
Solubility of this compound in Organic Solvents
This compound is generally characterized by its good solubility in a range of organic solvents.[6] This property is fundamental to its application as a plasticizer and in various chemical formulations. While precise quantitative solubility data is scarce in publicly available literature, qualitative descriptions and contextual information provide valuable insights.
| Solvent | Quantitative Solubility | Qualitative Description |
| Chloroform | Data not available | Soluble[1] |
| Methanol | Data not available | Soluble[1] |
| Ethanol | Data not available | Phthalate esters are highly soluble in ethanol.[7] |
| Acetone | Data not available | No specific data found. |
| Diethyl Ether | Data not available | No specific data found. |
| Hexane | Data not available | This compound is available in commercial mixtures with hexane, indicating solubility.[6] |
| Ethyl Acetate | Data not available | This compound is available in commercial mixtures with ethyl acetate, indicating solubility.[6] |
| Acetonitrile | Data not available | This compound is available in commercial mixtures with acetonitrile, indicating solubility.[6] |
The Hildebrand solubility parameter (δ) for this compound is reported as 9.7 (cal/cm³)½.[8] This parameter can be used to predict miscibility with various solvents. Solvents with similar solubility parameters are more likely to be good solvents for this compound.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure. Standardized methods ensure reproducibility and comparability of data.
Determination of Water Solubility
The OECD Guideline for the Testing of Chemicals, Test No. 105, provides two primary methods for determining the water solubility of substances like this compound: the Column Elution Method and the Flask Method.
Column Elution Method: This method is suitable for substances with low solubility. It involves passing water through a column packed with an inert support material coated with the test substance. The water exiting the column becomes saturated with the substance, and its concentration is then determined by a suitable analytical technique.
Flask Method (Shake-Flask Method): This is a widely used and reliable method for determining equilibrium solubility.[9][10] An excess amount of the test substance is added to a known volume of water in a flask. The flask is then agitated at a constant temperature until equilibrium is reached. After equilibration, the solution is filtered or centrifuged to remove any undissolved solid, and the concentration of the dissolved substance in the aqueous phase is measured.
The general workflow for the Shake-Flask method is illustrated in the diagram below.
Caption: General workflow for the Shake-Flask method for solubility determination.
Determination of Solubility in Organic Solvents
A generalized protocol based on the shake-flask method is also suitable for determining the solubility of this compound in organic solvents.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps
-
Vortex mixer or shaker bath
-
Centrifuge
-
Analytical balance
-
Appropriate analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to pellet any undissolved this compound.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant (the saturated solution).
-
Quantification: Dilute the supernatant with the same organic solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample to determine the concentration of this compound. The original solubility can then be calculated by accounting for the dilution factor.
The following diagram illustrates the key steps in this process.
References
- 1. This compound CAS#: 131-16-8 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Occurrence and removal characteristics of phthalate esters from bottled drinking water using silver modified roasted date pits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 131-16-8: this compound | CymitQuimica [cymitquimica.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Preliminary Investigation of Dipropyl Phthalate Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigation of dipropyl phthalate (B1215562) (DPP) metabolites. It covers the identification of primary and secondary metabolites, detailed experimental protocols for their analysis, quantitative data from relevant studies, and the signaling pathways implicated in their biological effects. This document is intended to serve as a core resource for professionals in the fields of toxicology, environmental health, and drug development.
Introduction to Dipropyl Phthalate and its Metabolism
This compound (DPP) is a phthalic acid ester used as a plasticizer and in various industrial applications. Like other phthalates, DPP can leach from consumer products, leading to human exposure. Understanding the metabolism of DPP is crucial for assessing exposure and potential health risks.
The primary metabolic pathway for phthalates involves a two-phase process. In Phase I, the parent diester is hydrolyzed by esterases to its corresponding monoester. This is followed by Phase II metabolism, where the monoester can be conjugated with glucuronic acid for excretion or undergo further oxidation to form secondary metabolites.
Identification of this compound Metabolites
The primary metabolite of this compound is mono-n-propyl phthalate (MnPP) . This initial hydrolysis is a rapid process that occurs in the gut or liver.
While the secondary, oxidized metabolites of DPP are not as extensively characterized as those of other high-molecular-weight phthalates like Di(2-ethylhexyl) phthalate (DEHP), the metabolic pathways are presumed to be analogous. This would involve the oxidation of the alkyl side chain of MnPP. One such potential, albeit likely minor, secondary metabolite is mono-(3-carboxypropyl) phthalate (MCPP) . MCPP has been identified as a urinary metabolite for several other phthalates, including di-n-octyl phthalate (DnOP) and di-n-butyl phthalate (DBP)[1][2].
Quantitative Data on Phthalate Metabolites
The quantification of DPP metabolites in human samples is essential for biomonitoring and exposure assessment. The following table summarizes the limits of detection (LOD) for various phthalate metabolites from analytical methods that can be adapted for DPP metabolite analysis. It is important to note that specific quantitative data for MnPP in large-scale biomonitoring studies are less abundant compared to metabolites of other common phthalates.
| Metabolite | Analytical Method | Matrix | Limit of Detection (LOD) (ng/mL) | Reference |
| Monoethyl phthalate (MEP) | HPLC-ESI-MS/MS | Urine | 0.11 - 0.90 | 3 |
| Mono-n-butyl phthalate (MBP) | HPLC-ESI-MS/MS | Urine | 0.11 - 0.90 | 3 |
| Monobenzyl phthalate (MBzP) | HPLC-ESI-MS/MS | Urine | 0.11 - 0.90 | 3 |
| Mono-(2-ethylhexyl) phthalate (MEHP) | HPLC-ESI-MS/MS | Urine | 0.11 - 0.90 | 3 |
| Mono-(3-carboxypropyl) phthalate (MCPP) | HPLC-ESI-MS/MS | Urine | Not Specified | [1] |
| General Phthalate Monoesters | GC-MS | Urine | 0.3 - 1.1 | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the analysis of phthalate metabolites in biological matrices, which can be adapted for the specific analysis of this compound metabolites.
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
Objective: To deconjugate glucuronidated metabolites and extract the analytes from the urine matrix.
Materials:
-
Urine sample
-
β-glucuronidase from E. coli K12
-
1 M Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5)
-
Isotopically-labeled internal standards
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
Procedure:
-
Thaw and vortex the urine sample to ensure homogeneity.
-
Transfer 1 mL of the urine sample to a glass tube.
-
Add an appropriate amount of isotopically-labeled internal standard mixture to each sample.
-
Add 250 µL of 1 M ammonium acetate buffer (pH 6.5).
-
Add 5 µL of β-glucuronidase solution (e.g., 200 U/mL).
-
Vortex the mixture gently.
-
Incubate the samples at 37°C for 90 minutes in a shaking water bath to allow for enzymatic deconjugation.[5][6]
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the incubated urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 3 mL of acetonitrile followed by 3 mL of ethyl acetate.[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable solvent (e.g., 200 µL of 1:9 v/v acetonitrile-water) for analysis.[5]
Analytical Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Objective: To separate, identify, and quantify the target phthalate metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 150 x 2.1 mm, 3 µm)
Typical HPLC Conditions:
-
Mobile Phase A: 0.1% acetic acid in water
-
Mobile Phase B: 0.1% acetic acid in acetonitrile
-
Gradient Elution: A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to effectively separate the analytes.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 10 - 20 µL
-
Column Temperature: 40°C
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phthalate monoesters.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target analyte and its isotopically labeled internal standard. This provides high selectivity and sensitivity.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: An alternative method for the separation and quantification of phthalate metabolites, often requiring derivatization.
Instrumentation:
-
Gas Chromatograph (GC)
-
Mass Spectrometer (MS)
-
GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Derivatization Step (Required for non-volatile monoesters):
-
After the SPE and evaporation step, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]
-
Incubate the mixture at an elevated temperature (e.g., 80°C for 30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of the metabolites.[7]
Typical GC Conditions:
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Injector Temperature: 250 - 280°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) to separate the derivatized metabolites.[7][8]
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Detection Mode: Selected Ion Monitoring (SIM)
-
SIM Ions: Specific ions characteristic of the derivatized metabolites are monitored for quantification and confirmation.[7]
Signaling Pathways and Biological Effects
Phthalate monoesters, including presumably mono-n-propyl phthalate, are known to act as endocrine-disrupting chemicals. One of the key mechanisms underlying their biological effects is the activation of Peroxisome Proliferator-Activated Receptors (PPARs) .[9][10][11] PPARs are ligand-activated transcription factors that belong to the nuclear receptor superfamily and play crucial roles in lipid metabolism, inflammation, and cellular differentiation.[10]
There are three main isoforms of PPARs: PPARα, PPARγ, and PPARβ/δ. Phthalate monoesters have been shown to activate both PPARα and PPARγ.[9][10]
-
PPARα Activation: Primarily expressed in the liver, kidney, and heart, PPARα is a key regulator of fatty acid catabolism. Activation of PPARα by phthalate metabolites can lead to peroxisome proliferation and alterations in lipid metabolism.[9][10]
-
PPARγ Activation: Predominantly found in adipose tissue, PPARγ is a master regulator of adipogenesis (fat cell formation).[9] Its activation by phthalate metabolites can interfere with normal adipocyte differentiation and lipid storage.
The activation of PPARs by phthalate monoesters can lead to a cascade of downstream events, ultimately resulting in the observed toxicological effects, including reproductive and developmental toxicity.
Visualizations
The following diagrams illustrate the metabolic pathway of this compound, a general experimental workflow for metabolite analysis, and the PPAR signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Dipropyl Phthalate and its Impact on Zebrafish Embryo Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipropyl phthalate (B1215562) (DPP), a widely used plasticizer, has emerged as a contaminant of concern with potential adverse effects on developmental processes. This technical guide provides an in-depth analysis of the current scientific understanding of DPP's impact on the embryonic development of the zebrafish (Danio rerio), a key model organism in developmental toxicology. This document summarizes key toxicological endpoints, details experimental methodologies, and elucidates the molecular pathways implicated in DPP-induced developmental toxicity. Quantitative data from published studies are presented in structured tables for comparative analysis. Furthermore, experimental workflows and signaling pathways are visualized using Graphviz (DOT language) to provide clear, logical representations of the underlying biological processes.
Introduction
Phthalates are a class of synthetic chemicals extensively used as plasticizers to enhance the flexibility and durability of various consumer products. Their widespread use has led to ubiquitous environmental contamination and subsequent human and wildlife exposure. Dipropyl phthalate (DPP), a member of the phthalate family, has been identified in environmental and food samples, raising concerns about its potential health risks. The zebrafish embryo has become a prominent in vivo model for developmental toxicity screening due to its rapid external development, optical transparency, and high genetic homology with humans. This guide focuses on the known effects of DPP on the embryonic development of zebrafish, providing a comprehensive resource for researchers in toxicology and drug development.
Developmental Toxicity of this compound
Exposure of zebrafish embryos to this compound (DPP) has been shown to induce a range of developmental abnormalities in a dose-dependent manner. The primary effects observed are craniofacial malformations, though other teratogenic effects have also been noted.
Quantitative Toxicological Data
A critical gap in the current literature is the limited availability of comprehensive quantitative data for several key toxicological endpoints of DPP in zebrafish embryos. While qualitative descriptions of effects are available, detailed dose-response and time-course data for mortality, hatching rates, and specific malformation incidences are not extensively published. The available data is summarized below.
Table 1: Lethal Concentration of this compound in Zebrafish Embryos
| Compound | Exposure Duration (hpf) | Endpoint | Value (mg/L) | Citation |
| This compound (DPP) | 4 - 96 | LC50 | 7.546 | [1] |
Note: hpf = hours post-fertilization; LC50 = Lethal Concentration, 50%
Table 2: Developmental Malformations Induced by this compound in Zebrafish Embryos
| Concentration (mg/L) | Exposure Duration (hpf) | Observed Malformations | Incidence Rate (%) | Citation |
| 1, 2, 4 | 6 - 96 | Craniofacial chondrogenic defects (shortening of mandibular pharyngeal arches) | Not specified | [2] |
| Not Specified | 4 - 96 | Uninflated swim bladder | Not specified | |
| Not Specified | 4 - 96 | Pericardial edema | Not specified | |
| Not Specified | 4 - 96 | Yolk sac edema | Not specified | |
| Not Specified | 4 - 96 | Shortened body length | Not specified | |
| Not Specified | 4 - 96 | Yolk opaque | Not specified | |
| Not Specified | 4 - 96 | Microphthalmia | Not specified | |
| Not Specified | 4 - 96 | Hatching delay | Not specified | [1] |
Note: Quantitative incidence rates for specific malformations at different DPP concentrations are not available in the reviewed literature.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of DPP's effects on zebrafish embryo development.
Zebrafish Embryo Toxicity Test (FET) - Modified from OECD 236
This protocol is a standard method for assessing the acute toxicity of chemicals on fish embryos.
Objective: To determine the developmental toxicity of DPP on zebrafish embryos.
Materials:
-
Fertilized zebrafish embryos (wild-type)
-
This compound (DPP) stock solution in Dimethyl sulfoxide (B87167) (DMSO)
-
Embryo medium (E3 medium)
-
24-well plates
-
Incubator set at 28.5°C
-
Stereomicroscope
Procedure:
-
Preparation of Test Solutions: Prepare a series of DPP concentrations (e.g., 1, 2, and 4 mg/L) by diluting the stock solution in E3 medium. A vehicle control (DMSO in E3 medium) and a negative control (E3 medium only) should be included. The final DMSO concentration should not exceed 0.1%.
-
Embryo Collection and Selection: Collect freshly fertilized embryos (within 3 hours post-fertilization, hpf). Select healthy, normally developing embryos for the assay.
-
Exposure: At approximately 6 hpf, place one embryo per well in a 24-well plate containing 2 mL of the respective test or control solution.
-
Incubation: Incubate the plates at 28.5°C on a 14:10 hour light:dark cycle.
-
Observations: Observe the embryos at 24, 48, 72, and 96 hpf under a stereomicroscope. Record the following endpoints:
-
Mortality: Coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.
-
Hatching Rate: The number of embryos that have successfully hatched from their chorion at each time point.
-
Malformations: Record the presence and type of any morphological abnormalities, such as those listed in Table 2.
-
-
Data Analysis: Calculate the percentage of mortality, hatching, and malformations for each concentration group. Determine the LC50 value at 96 hpf using appropriate statistical methods (e.g., probit analysis).
Craniofacial Cartilage Staining with Alcian Blue
This protocol is used to visualize and assess the development of cartilaginous structures in the zebrafish craniofacial region.[2]
Objective: To stain and evaluate the craniofacial cartilage of zebrafish larvae exposed to DPP.
Materials:
-
96 hpf zebrafish larvae (from the FET assay)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Ethanol (B145695) series (50%, 80%, 100%)
-
Acid-free Alcian blue staining solution (0.04% Alcian blue, 70% ethanol, 10 mM MgCl₂)
-
Acidic destaining solution (70% ethanol, 5% HCl)
-
Glycerol (B35011) series (25%, 50% in water)
-
Stereomicroscope with imaging capabilities
Procedure:
-
Fixation: At 96 hpf, euthanize the larvae and fix them in 4% PFA overnight at 4°C.
-
Washing: Wash the larvae three times with PBS.
-
Dehydration: Dehydrate the larvae through a graded ethanol series (50%, 80%, 100%), with 10 minutes at each step.
-
Staining: Incubate the larvae in the Alcian blue staining solution overnight at room temperature.
-
Destaining: Destain the larvae with the acidic destaining solution until the background is clear, and the cartilage structures are distinctly blue.
-
Rehydration: Rehydrate the larvae through a reverse ethanol series (80%, 50%) and then into PBS.
-
Clearing and Mounting: Clear the larvae in a graded glycerol series (25%, 50%). For imaging, mount the larvae in 50% glycerol on a depression slide.
-
Imaging and Analysis: Image the ventral view of the head to visualize the pharyngeal arches. Measure the length of specific cartilage elements (e.g., Meckel's cartilage, ceratohyal) using imaging software to quantify any shortening.
In Vivo Reactive Oxygen Species (ROS) Detection
This protocol describes a method to detect oxidative stress in living zebrafish embryos using a fluorescent probe.
Objective: To assess the level of oxidative stress in zebrafish embryos exposed to DPP.
Materials:
-
72 hpf zebrafish embryos
-
DPP test solutions
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Embryo medium (E3)
-
Fluorescence microscope
Procedure:
-
Exposure: Expose zebrafish embryos to DPP as described in the FET protocol (Section 3.1).
-
Probe Incubation: At 72 hpf, transfer the embryos to a fresh solution containing 10 µM DCFH-DA in E3 medium and incubate in the dark for 1 hour at 28.5°C.
-
Washing: Wash the embryos three times with E3 medium to remove excess probe.
-
Anesthesia and Mounting: Anesthetize the embryos in a solution of 0.02% tricaine (B183219) and mount them on a depression slide in 3% methylcellulose.
-
Imaging: Immediately image the embryos using a fluorescence microscope with appropriate filters for DCF fluorescence (excitation ~485 nm, emission ~530 nm).
-
Quantification: Quantify the fluorescence intensity in specific regions of interest (e.g., the head region) using image analysis software. Compare the fluorescence intensity between control and DPP-exposed groups.
Molecular Mechanisms of DPP Toxicity
Research indicates that the developmental toxicity of DPP in zebrafish embryos, particularly the craniofacial defects, is linked to the induction of oxidative stress and the activation of the Forkhead box O (FoxO) signaling pathway.[2]
The Role of Oxidative Stress and the FoxO Signaling Pathway
DPP exposure has been shown to elevate levels of reactive oxygen species (ROS) in the craniofacial pharyngeal arch of zebrafish embryos.[2] This increase in oxidative stress is a key trigger for the activation of the FoxO signaling pathway. The FoxO family of transcription factors plays a crucial role in regulating cellular responses to stress, including apoptosis, cell cycle arrest, and DNA repair.
Under normal conditions, the PI3K/Akt signaling pathway phosphorylates FoxO proteins, leading to their exclusion from the nucleus and inactivation. However, under conditions of oxidative stress, this inhibitory signaling can be suppressed, allowing FoxO proteins to translocate to the nucleus. Once in the nucleus, FoxO transcription factors can upregulate the expression of pro-apoptotic genes and genes involved in cell cycle arrest, while downregulating genes essential for cell proliferation and differentiation.
In the context of DPP exposure, the activation of the FoxO signaling pathway interferes with chondrocyte proliferation and apoptosis, leading to the observed defects in craniofacial cartilage development.[2] Transcriptome analysis has revealed that DPP exposure down-regulates chondrocyte-related genes, further supporting this mechanism.[2]
Conclusion
This compound demonstrates clear developmental toxicity in the zebrafish embryo model, primarily manifesting as craniofacial chondrogenic defects. The underlying mechanism involves the induction of oxidative stress and the subsequent activation of the FoxO signaling pathway, which disrupts normal chondrocyte development. While these findings provide a foundational understanding of DPP's toxicological profile, further research is required to establish comprehensive quantitative dose-response relationships for various developmental endpoints. Such data will be crucial for accurate risk assessment and for informing regulatory decisions regarding the use of DPP. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers investigating the effects of phthalates and other environmental contaminants on vertebrate development.
References
Foundational Research on Dipropyl Phthalate Exposure Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyl phthalate (B1215562) (DPP), a member of the phthalate ester family of chemicals, is primarily utilized as a plasticizer to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers. Its low volatility and high thermal stability make it a valuable component in a wide array of consumer and industrial products. However, growing concerns over the potential endocrine-disrupting effects and environmental persistence of phthalates necessitate a thorough understanding of the exposure pathways and toxicological implications of DPP. This technical guide provides a comprehensive overview of the foundational research on DPP, focusing on its metabolism, environmental occurrence, toxicological effects, and the signaling pathways it perturbs.
Exposure Pathways and Environmental Occurrence
Human exposure to dipropyl phthalate can occur through three primary routes: ingestion, inhalation, and dermal absorption. The relative contribution of each pathway is influenced by the environmental media and consumer products containing DPP.
2.1 Ingestion: The primary route of exposure to many phthalates is through the diet. DPP can migrate from food packaging materials, particularly those made of PVC, into foodstuffs.[1] Fatty foods are especially susceptible to phthalate contamination due to the lipophilic nature of these compounds.[1] Additionally, drinking water can be a source of exposure, with DPP being detected in both tap and bottled water, likely due to leaching from plastic pipes (B44673) and containers.
2.2 Inhalation: Indoor air and dust are significant sources of phthalate exposure.[2] DPP can be released from a variety of household products, including vinyl flooring, wall coverings, and other plastic materials. These semi-volatile compounds can exist in the vapor phase or adsorb to airborne particulate matter and settle in dust, which can then be inhaled or inadvertently ingested.
2.3 Dermal Absorption: Personal care products, such as cosmetics and lotions, may contain phthalates as solvents or to improve product consistency. Direct application of these products to the skin can lead to dermal absorption of DPP.
The following table summarizes the quantitative data on DPP concentrations found in various environmental media.
| Environmental Medium | Matrix | Concentration Range | Geographic Location | Reference |
| Indoor Environment | Dust | Not explicitly quantified for DPP, but DEHP is a major component (up to 1,158 ng/g in some foods, which can contribute to dust) | United States | [3] |
| Food | Various Foodstuffs | Not explicitly quantified for DPP in the provided search results. Data for other phthalates like DEHP and DBP are more common. | New York, USA | [3] |
| Water | Tap and Bottled Water | Not explicitly quantified for DPP. DBP detected in the range of 0.55 to 1.11 ng/mL in some bottled water. | Not Specified | [4] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
The toxicokinetics of a compound describe its journey through the body. While specific quantitative data for DPP is limited, the general principles of phthalate toxicokinetics, primarily studied in rats, provide a strong framework for understanding its fate in biological systems.[5]
3.1 Absorption: Following oral exposure, phthalates are readily absorbed from the gastrointestinal tract.[6] Dermal absorption is also a viable route, though generally less efficient than oral intake.[5] Inhalation of phthalate-containing aerosols can lead to absorption through the respiratory tract.
3.2 Distribution: Once absorbed, phthalates are distributed throughout the body via the bloodstream. Due to their lipophilic nature, they can accumulate in adipose tissue.
3.3 Metabolism: The primary metabolic pathway for this compound involves a two-step process.
-
Hydrolysis: In the first step, DPP is rapidly hydrolyzed by esterases, primarily in the gut and liver, to its monoester metabolite, monopropyl phthalate (MPP), and a molecule of propanol. This initial hydrolysis is a crucial detoxification step, as the monoester is often the more biologically active form.
-
Oxidation and Conjugation: The monopropyl phthalate can then undergo further oxidative metabolism, followed by conjugation (e.g., with glucuronic acid) to increase its water solubility and facilitate excretion.
3.4 Excretion: The water-soluble metabolites of DPP are primarily excreted in the urine. A smaller fraction may be eliminated in the feces. The relatively short half-life of phthalates in the body means that urinary metabolite levels are indicative of recent exposure.[7]
The following diagram illustrates the general metabolic pathway of this compound.
Metabolic pathway of this compound.
Toxicological Effects
This compound is considered to have low acute toxicity; however, concerns have been raised regarding its potential for endocrine disruption, reproductive toxicity, and developmental toxicity.
4.1 Endocrine Disruption: Phthalates are known endocrine-disrupting chemicals (EDCs). Their monoester metabolites can interact with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which play crucial roles in lipid metabolism and cellular differentiation.[8]
4.2 Reproductive and Developmental Toxicity: Animal studies have demonstrated that exposure to certain phthalates during critical developmental windows can lead to adverse effects on the male reproductive system. A study on di-n-propyl phthalate (DnPP) in pregnant rats reported a No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity of 0.5 g/kg/day.[9] At higher doses, effects such as reduced fetal body weight and decreased anogenital distance in male fetuses were observed.[9] Another study highlighted that this compound is among the phthalates warranting focused attention for its reproductive toxicity risks.[5]
The following table summarizes key quantitative data from a developmental toxicity study of di-n-propyl phthalate in rats.
| Endpoint | Dose (g/kg/day) | Effect | Reference |
| NOAEL (Developmental Toxicity) | 0.5 | No adverse effects observed. | [9] |
| Fetal Body Weight (Male and Female) | 1.5 | Significantly reduced. | [9] |
| Anogenital Distance (Male Fetuses) | 1.0 and 1.5 | Statistically significant decrease. | [9] |
| Malpositioned Testis (Male Fetuses) | 1.5 | Observed in 3 out of 75 fetuses. | [9] |
| Rudimentary Ribs (Cervical and Thoracic) | 1.0 and 1.5 | Significantly increased percentage of fetuses per litter. | [9] |
| Delayed Ossification | 1.0 (phalanges), 1.5 (hyoid, sternebrae, phalanges) | Observed. | [9] |
Disrupted Signaling Pathways
Recent research has begun to elucidate the molecular mechanisms by which DPP and other phthalates exert their toxic effects. Key signaling pathways implicated include the FoxO and PPAR pathways.
5.1 FoxO Signaling Pathway: A study in zebrafish embryos demonstrated that DPP exposure induces craniofacial chondrogenic defects through the activation of the Forkhead box O (FoxO) signaling pathway. This activation is linked to increased oxidative stress and inflammation, leading to interference with cell proliferation and apoptosis. Oxidative stress can lead to the activation of c-Jun N-terminal kinase (JNK), which in turn can phosphorylate and activate FoxO transcription factors.
The following diagram illustrates a proposed mechanism for DPP-induced activation of the FoxO signaling pathway.
Proposed DPP-induced FoxO signaling pathway activation.
5.2 PPAR Signaling Pathway: Phthalate monoesters, the active metabolites, have been shown to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[8] Activation of these receptors can disrupt lipid metabolism and adipogenesis. For example, the monoester of DEHP has been shown to induce apoptosis in human embryonic stem cells via the PPARγ/PTEN/AKT pathway.[10] While direct evidence for DPP's interaction with this specific pathway is still emerging, its structural similarity to other PPAR-activating phthalates suggests a potential for similar effects.
The following diagram illustrates the general activation of the PPAR signaling pathway by phthalate monoesters.
PPAR signaling pathway activation by phthalate monoesters.
Experimental Protocols
The accurate quantification of DPP exposure is crucial for both research and regulatory purposes. The standard approach involves measuring its metabolites in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
6.1 Protocol: Analysis of Monopropyl Phthalate (MPP) in Human Urine by LC-MS/MS
This protocol is adapted from established methods for the analysis of various phthalate metabolites.[11][12]
1. Sample Collection and Storage:
-
Collect urine samples in pre-screened, phthalate-free containers.
-
Store samples at -20°C or lower until analysis to prevent degradation of metabolites.
2. Sample Preparation:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
To a 100 µL aliquot of urine, add an internal standard solution (e.g., isotope-labeled MPP).
-
Add a buffer solution (e.g., ammonium (B1175870) acetate) to adjust the pH to approximately 6.5.
-
Add β-glucuronidase enzyme to deconjugate the glucuronidated metabolites.
-
Incubate the mixture at 37°C for 90-120 minutes.
-
Stop the enzymatic reaction by adding an acid (e.g., formic acid).
-
Centrifuge the sample to pellet any precipitates.
3. Solid-Phase Extraction (SPE) - Optional Cleanup:
-
For complex matrices, an optional SPE cleanup step can be employed to remove interferences.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) and then water.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the analytes of interest with a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source, typically in negative ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Monitor at least two specific precursor-to-product ion transitions for both the analyte (MPP) and the internal standard.
-
5. Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of MPP in the urine samples based on the ratio of the analyte peak area to the internal standard peak area and the calibration curve.
The following diagram illustrates the general workflow for the analysis of phthalate metabolites in urine.
Workflow for urinary phthalate metabolite analysis.
Conclusion and Future Directions
This compound is a ubiquitous environmental contaminant with the potential to adversely affect human health, particularly with regard to reproductive and developmental endpoints. While the foundational research has established the primary exposure pathways and metabolic fate of DPP, and has begun to uncover the molecular mechanisms of its toxicity, significant data gaps remain.
Future research should focus on:
-
Quantitative Exposure Assessment: More comprehensive studies are needed to quantify DPP levels in a wider range of food items, consumer products, and environmental media to refine exposure models.
-
Human Biomonitoring: Large-scale biomonitoring studies are required to establish reference ranges for monopropyl phthalate in the general population and to identify highly exposed subgroups.
-
Toxicokinetic Modeling: The development of physiologically based pharmacokinetic (PBPK) models for DPP will be instrumental in predicting internal dose and assessing risk.
-
Mechanism of Action: Further investigation into the specific interactions of DPP and its metabolites with signaling pathways such as the FoxO and PPAR pathways will provide a more complete understanding of its toxicological profile.
A deeper understanding of the foundational science of this compound exposure and toxicity is essential for informing public health policies, guiding the development of safer alternatives, and protecting vulnerable populations.
References
- 1. Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A method for evaluating indoor phthalate exposure levels in collected dust - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consumer Product Chemicals in Indoor Dust: A Quantitative Meta-analysis of U.S. Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of JNK and ERK1/2 MAPK signaling pathway in testicular injury of rats induced by di-N-butyl-phthalate (DBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Dibutyl Phthalate (DBP) in the Rat Determined by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum Phthalate Concentrations and Biomarkers of Oxidative Stress in Adipose Tissue in a Spanish Adult Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Core Biodegradation Pathways of Dipropyl Phthalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biodegradation pathways of dipropyl phthalate (B1215562) (DPP), a widely used plasticizer and a compound of environmental concern. This document details the enzymatic processes, intermediate metabolites, and relevant microbial agents involved in the breakdown of DPP. It is intended to serve as a foundational resource for researchers in environmental science, microbiology, and toxicology, as well as for professionals in drug development who may encounter phthalate metabolism in their studies.
Introduction to Dipropyl Phthalate and its Environmental Significance
This compound (DPP) belongs to the class of phthalic acid esters (PAEs), which are extensively used as plasticizers to enhance the flexibility and durability of polymers. Due to its widespread use, DPP is a common environmental contaminant found in soil, water, and sediments. Its presence in the environment raises concerns due to its potential endocrine-disrupting properties and toxicity to various organisms. Understanding the natural attenuation processes of DPP through microbial biodegradation is crucial for assessing its environmental fate and developing effective bioremediation strategies.
Aerobic Biodegradation Pathway of this compound
The aerobic biodegradation of this compound is a multi-step process initiated by microbial enzymes, primarily esterases and cutinases. The pathway involves the initial hydrolysis of the diester, followed by the degradation of the resulting intermediates and subsequent aromatic ring cleavage.
Initial Hydrolysis of this compound
The first and rate-limiting step in the aerobic degradation of DPP is the hydrolysis of its ester bonds. This reaction is catalyzed by carboxylesterases, lipases, or cutinases produced by a variety of microorganisms. This initial breakdown can proceed through two primary routes:
-
Sequential Hydrolysis: The most common pathway involves the sequential hydrolysis of the two propyl ester side chains.
-
Formation of Monopropyl Phthalate (MPP): An esterase cleaves one of the ester bonds of DPP, releasing a molecule of propanol (B110389) and forming monopropyl phthalate (MPP).
-
Formation of Phthalic Acid (PA): A second hydrolysis step, catalyzed by another esterase, removes the remaining propyl group from MPP, yielding another molecule of propanol and forming phthalic acid (PA).
-
-
Direct Diester Hydrolysis: Some enzymes, such as the cutinase from Fusarium oxysporum f. sp. pisi, can directly hydrolyze both ester bonds of DPP, leading to the formation of 1,3-isobenzofurandione (phthalic anhydride) and two molecules of propanol.[1][2] 1,3-isobenzofurandione is unstable in aqueous environments and rapidly hydrolyzes to phthalic acid.
dot
Degradation of Phthalic Acid
Phthalic acid is a central intermediate in the degradation of many phthalate esters. It is further metabolized by bacteria through pathways that converge on the formation of protocatechuic acid (PCA). The conversion of phthalic acid to protocatechuic acid is typically achieved through the action of a dioxygenase enzyme system. For instance, in Gram-positive bacteria like Rhodococcus jostii RHA1, phthalate 3,4-dioxygenase hydroxylates phthalic acid to form cis-3,4-dihydroxy-3,4-dihydrophthalate.[3][4] This is then dehydrogenated to 3,4-dihydroxyphthalate, which is subsequently decarboxylated to yield protocatechuic acid.[3][4]
Ring Cleavage of Protocatechuic Acid
Protocatechuic acid is a key aromatic intermediate that can be funneled into central metabolic pathways through ring cleavage. This is accomplished by dioxygenase enzymes that catalyze either ortho- or meta-cleavage.
-
Ortho-Cleavage Pathway (β-Ketoadipate Pathway): Protocatechuate 3,4-dioxygenase cleaves the aromatic ring of PCA between the two hydroxyl groups (C3 and C4) to form 3-carboxy-cis,cis-muconate. This intermediate is then converted through a series of enzymatic reactions into β-ketoadipate, which is subsequently metabolized to succinyl-CoA and acetyl-CoA, intermediates of the tricarboxylic acid (TCA) cycle.
-
Meta-Cleavage Pathway: Protocatechuate 4,5-dioxygenase cleaves the aromatic ring adjacent to one of the hydroxyl groups (between C4 and C5). This leads to the formation of 4-carboxy-2-hydroxymuconate-6-semialdehyde, which is further metabolized to pyruvate (B1213749) and oxaloacetate, also feeding into the TCA cycle.
dot
Quantitative Data on this compound Biodegradation
The efficiency of DPP biodegradation varies depending on the microbial species, enzymatic activity, and environmental conditions. The following tables summarize available quantitative data.
Table 1: Degradation Rates of this compound by Microbial Enzymes
| Enzyme Source | Initial DPP Concentration (mg/L) | Degradation | Time (hours) | Reference |
| Fusarium oxysporum f. sp. pisi cutinase | 500 | ~70% | 2.5 | [1] |
| Candida cylindracea esterase | 500 | <10% | 72 | [1] |
Table 2: Half-lives of this compound in Environmental Samples
| Condition | Half-life (days) | Reference |
| Aerobic | 2.8 | [5] |
| Anaerobic | 25.7 | [5] |
Table 3: Influence of Environmental Parameters on Phthalate Biodegradation (General)
| Parameter | Optimal Range | Effect Outside Range | Reference |
| pH | 7.0 - 8.0 | Decreased degradation rate | [6][7][8] |
| Temperature | 30 - 37 °C | Decreased degradation rate | [6][7][8][9] |
Experimental Protocols
This section provides an overview of common experimental methodologies used in the study of this compound biodegradation.
Microbial Culture and Degradation Assays
References
- 1. Biodegradation of this compound and toxicity of its degradation products: a comparison of Fusarium oxysporum f. sp. pisi cutinase and Candida cylindracea esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation of this compound and toxicity of its degradation products: a comparison of Fusarium oxysporum f. sp. pisi cutinase and Candida cylindracea esterase-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Catabolism of Benzoate and Phthalate in Rhodococcus sp. Strain RHA1: Redundancies and Convergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of Dibutyl Phthalate-Degrading Bacteria and Its Coculture with Citrobacter freundii CD-9 to Degrade Fenvalerate - PMC [pmc.ncbi.nlm.nih.gov]
Dipropyl Phthalate: A Comprehensive Technical Guide on an Emerging Environmental Contaminant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipropyl phthalate (B1215562) (DPP), a member of the phthalate ester family, is utilized primarily as a plasticizer to enhance the flexibility and durability of various polymeric materials. Its widespread use in consumer products and industrial applications has led to its emergence as an environmental contaminant of concern. This technical guide provides an in-depth overview of DPP, focusing on its physicochemical properties, environmental fate and transport, toxicological profile, and analytical methodologies for its detection. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the environmental and health impacts of this compound. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key analytical and toxicological studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms and procedural steps involved.
Introduction
Phthalate esters are a class of synthetic chemicals extensively used as plasticizers in a wide array of products, including plastics, personal care items, and medical devices.[1] Due to their non-covalent bonding with polymer matrices, phthalates can leach into the environment, leading to widespread contamination of air, water, soil, and biota.[2] Dipropyl phthalate (DPP), a short-chain phthalate, has garnered increasing attention due to its potential for environmental persistence and adverse health effects.[3] This guide synthesizes the current scientific knowledge on DPP to support further research and risk assessment efforts.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of DPP is essential for predicting its environmental behavior, bioavailability, and toxicokinetics. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O₄ | [4] |
| Molecular Weight | 250.29 g/mol | [4][5] |
| CAS Number | 131-16-8 | [4][5] |
| Appearance | Colorless to faint yellow oily liquid | [6] |
| Boiling Point | 317.5 °C (at 760 mmHg) | [4][5][7] |
| Melting Point | -31 °C | [7] |
| Density | 1.071 - 1.078 g/mL at 25 °C | [6][7] |
| Vapor Pressure | 0.000132 mmHg | [4] |
| Water Solubility | 108.1 mg/L at 20 °C | [7] |
| Log Kow (Octanol-Water Partition Coefficient) | 4.0 | [5] |
| Refractive Index | 1.497 at 20 °C | [7] |
Environmental Fate and Transport
The environmental distribution of DPP is governed by its moderate water solubility and lipophilicity, as indicated by its Log Kow value.
Environmental Concentrations
While data specifically for DPP are limited, studies on phthalates in general reveal their ubiquitous presence in various environmental compartments.
| Environmental Matrix | Concentration Range | Comments | Reference |
| Surface Water | 1.44 to 12.08 µg/L (Total PAEs) | Data for general phthalate esters (PAEs); DEHP and DiNP were major contributors. | [8] |
| Groundwater | 1.10 to 4.50 µg/L (Total PAEs) | Data for DBP and BBP. | [9] |
| Soil (Agricultural) | 7.29 to 1064.1 µg/kg | Data for total PAEs; DBP, DEHP, and DMP were primary pollutants. | [7] |
| Sediment | 190 to 2010 ng/g dw (Total PAEs) | DEHP, DiNP, and DBP were the main congeners detected. | [10] |
| Biota (Fish) | 1.8 to 1081 µg/kg dry weight | General data for various phthalates in fish populations. | [11] |
Biodegradation
Microbial degradation is a primary mechanism for the removal of DPP from the environment. The process typically involves a two-step hydrolysis of the ester bonds.
The biodegradation of DPP can proceed through the formation of mono-propyl phthalate (MPP) and subsequently phthalic acid.[10][12][13][14][15] Some microbial pathways may lead to the formation of other intermediates, such as 1,3-isobenzofurandione.[12]
Toxicological Profile
The toxicity of DPP, like other phthalates, is a significant concern, with a primary focus on its potential as an endocrine disruptor and a reproductive and developmental toxicant.
Acute and Chronic Toxicity
Quantitative data on the acute toxicity of DPP are sparse, with most available information being for related phthalates.
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 6,279 mg/kg (for Dibutyl Phthalate) | [16] |
| LD₅₀ | Rabbit | Dermal | >2,000 mg/kg (for Di(2-propylheptyl) phthalate) | [17] |
| LDLo | Mouse, Rat | Intraperitoneal | 1,251 mg/kg | [15] |
| NOAEL (Developmental) | Rat | Oral (gavage) | 0.5 g/kg/day | [18] |
| LOAEL (Developmental) | Rat | Oral (gavage) | 1 g/kg/day (Reduced fetal body weight, delayed ossification) | [18] |
Endocrine Disruption and Reproductive Toxicity
Phthalates are well-known endocrine-disrupting chemicals (EDCs) that can interfere with the hormonal systems of wildlife and humans.[19][20][21][22] The primary mechanisms of action involve interference with androgen and estrogen signaling pathways.[21][23][24] For DPP, compounds with alkyl chains of C3 or longer have shown the ability to bind to the estrogen receptor.[23]
The anti-androgenic effects of phthalates are often attributed to the downregulation of genes involved in steroidogenesis, leading to reduced testosterone (B1683101) production.[21] Phthalates can also interact with Sex Hormone-Binding Globulin (SHBG), potentially displacing endogenous steroids and disrupting hormonal homeostasis.[19][20]
Experimental Protocols
This section provides detailed methodologies for the analysis of DPP in environmental matrices and for conducting developmental toxicity studies.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques for the determination of phthalates.
Water Samples (Liquid-Liquid Extraction):
-
Transfer 500 mL of the water sample to a separating funnel.
-
Extract the sample three times with 50 mL of dichloromethane.
-
Combine the organic extracts and pass them through a column of anhydrous sodium sulfate (B86663) to remove residual water.
-
Concentrate the extract to 1 mL using a rotary evaporator followed by a gentle stream of nitrogen.[6]
Soil/Sediment Samples (Ultrasonic Assisted Solvent Extraction):
-
Weigh 10 g of the air-dried and sieved soil/sediment sample into a glass centrifuge tube.
-
Add 10 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge the sample and decant the supernatant.
-
Repeat the extraction two more times with fresh solvent.
-
Combine the extracts and concentrate to 1 mL.[5]
Biota (Fish Tissue) Samples (Matrix Solid-Phase Dispersion):
-
Homogenize 0.5 g of fish tissue with 2 g of C18 sorbent in a mortar.
-
Transfer the mixture to a solid-phase extraction (SPE) column.
-
Elute the analytes with an appropriate solvent, such as a mixture of methanol (B129727) and dichloromethane.
-
Concentrate the eluate to the final volume for analysis.[21]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column coated with 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5MS or equivalent).[6][22]
-
Injector: Splitless mode at 260 °C.[22]
-
Oven Temperature Program: Initial temperature of 80 °C held for 2 minutes, then ramped at 17 °C/minute to 320 °C and held for 5 minutes.[6]
-
Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.[22]
-
Mass Spectrometer: Electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used, with the characteristic ion for many phthalates being m/z 149.[6]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse C18, 150 x 4.6 mm, 5 µm particle size).[5][25]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detection at 245 nm.[5]
-
Injection Volume: 10 µL.[25]
Developmental Toxicity Study in Rats (Adapted from OECD Guideline 414)
This protocol outlines a prenatal developmental toxicity study to assess the potential of DPP to cause adverse effects on embryonic and fetal development.[12][18][19]
-
Animal Selection: Use young, nulliparous female Sprague-Dawley rats. House them individually and allow for acclimatization.
-
Mating: Mate females with males of the same strain. The day of observation of a vaginal plug or sperm is designated as gestation day (GD) 0.
-
Dose Groups: Assign pregnant females to at least three dose groups and a concurrent control group (vehicle only, e.g., olive oil). A sufficient number of animals should be used to ensure approximately 20 pregnant females per group at termination. Dose levels should be selected to produce a range of toxic effects, with the highest dose inducing some maternal toxicity but not mortality.
-
Dosing: Administer DPP daily by oral gavage from GD 6 to GD 20.[17][18] The dose volume should be based on the most recent body weight.
-
Observations:
-
Maternal: Record clinical signs daily. Measure body weight on GD 0, 6, 9, 12, 15, 18, and 21. Measure food consumption at regular intervals.
-
Cesarean Section: On GD 21, euthanize the dams and perform a cesarean section.
-
Uterine Examination: Examine the uterus for the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.
-
Fetal Examination: For each fetus, determine sex, body weight, and examine for external, visceral, and skeletal malformations and variations.
-
Conclusion
This compound is an emerging environmental contaminant with the potential to cause adverse effects on ecosystems and human health, primarily through endocrine disruption. This technical guide has provided a comprehensive overview of the current knowledge on DPP, including its physicochemical properties, environmental fate, toxicological profile, and analytical methods. The provided data tables and detailed experimental protocols are intended to be a valuable resource for the scientific community. Further research is warranted to fill the existing data gaps, particularly concerning the environmental concentrations of DPP and its long-term toxicological effects at environmentally relevant concentrations. A deeper understanding of its mechanisms of toxicity will be crucial for accurate risk assessment and the development of effective mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The estrogen receptor signaling pathway activated by phthalates is linked with transforming growth factor-β in the progression of LNCaP prostate cancer models [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. HPLC Determination of 6 Phthalates in Soil and Evaluation of Its Biological Availability [qikan.cmes.org]
- 6. aerapa.conference.ubbcluj.ro [aerapa.conference.ubbcluj.ro]
- 7. mdpi.com [mdpi.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. OECD Guidelines for the Testing of Chemicals, Section 4 Test No. 414 ... - OECD - Google Books [books.google.com]
- 13. oecd.org [oecd.org]
- 14. researchgate.net [researchgate.net]
- 15. Di-n-propylphthalate - Hazardous Agents | Haz-Map [haz-map.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cpsc.gov [cpsc.gov]
- 18. oecd.org [oecd.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. jcsp.org.pk [jcsp.org.pk]
- 22. academic.oup.com [academic.oup.com]
- 23. Binding characteristics of dialkyl phthalates for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The phthalate DEHP modulates the estrogen receptors α and β increasing lactotroph cell population in female pituitary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pjoes.com [pjoes.com]
- 26. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Dipropyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of dipropyl phthalate (B1215562) (DPP) in various matrices. The protocols focus on widely used and validated analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), to ensure reliable and accurate results.
Overview of Analytical Methods
The determination of dipropyl phthalate, a commonly used plasticizer, is crucial in various fields, including environmental monitoring, food safety, and quality control of consumer products and pharmaceuticals. The most prevalent analytical techniques for DPP detection are GC-MS and HPLC, often coupled with UV or MS detectors.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most frequently employed technique for phthalate analysis due to its high sensitivity and selectivity.[3][4] GC separates volatile and semi-volatile compounds like DPP, which are then detected and quantified by a mass spectrometer. The use of Selected Ion Monitoring (SIM) mode can further enhance sensitivity.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for separating and quantifying phthalates.[2][6] It is particularly useful for less volatile compounds and can be equipped with various detectors, including UV-Vis and mass spectrometers. Reversed-phase chromatography with a C18 or phenyl-hexyl column is commonly used for phthalate separation.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analytical methods described. These values can be used for method comparison and to ensure the selected method meets the required sensitivity for the intended application.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | < 0.01 mg/L | Not Specified | [8] |
| Limit of Quantification (LOQ) | 1.0 µg/L | Passive Sampling Matrices | [1] |
| Linearity (R²) | > 0.99 | Not Specified | [8] |
| Recovery | 79.2 - 91.1% | Polypropylene Products | [5] |
| Relative Standard Deviation (RSD) | 3.1 - 11.3% | Polypropylene Products | [5] |
Table 2: High-Performance Liquid Chromatography (HPLC)
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 6.0–23.8 ng/mL | Food Simulants | [9] |
| Limit of Quantification (LOQ) | < 0.64 µg/mL | Cosmetic Products | [10] |
| Linearity (R²) | > 0.9999 | Food Simulants | [9] |
| Recovery | 71.27 - 106.97% | Food Simulants | [9] |
| Relative Standard Deviation (RSD) | 0.86 - 8.00% | Food Simulants | [9] |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of this compound from various matrices.
Protocol 1: Analysis of this compound in Water by GC-MS
This protocol is suitable for the determination of DPP in drinking water and other aqueous samples.[11]
3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 100 mL water sample in a separatory funnel, add a suitable internal standard.
-
Add 30 mL of dichloromethane (B109758) to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer into a clean collection flask.
-
Repeat the extraction twice more with fresh 30 mL portions of dichloromethane, combining the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3.1.2. GC-MS Instrumental Conditions
-
GC System: Agilent 7890A GC or equivalent.[12]
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[4]
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp to 280 °C at 10 °C/min.
-
Ramp to 310 °C at 5 °C/min, hold for 5 min.[4]
-
-
MS System: Agilent 5977A GC/MSD or equivalent.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Characteristic Ions for DPP: m/z 149, 191, 209.[1]
Protocol 2: Analysis of this compound in Cosmetics by HPLC-UV
This protocol describes the determination of DPP in cosmetic products such as lotions, creams, and fragrances.[10][13]
3.2.1. Sample Preparation: Ultrasonic Extraction
-
Weigh approximately 1 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 10 mL of methanol (B129727) to the tube.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3.2.2. HPLC-UV Instrumental Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[10]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with 50% B, hold for 2 min.
-
Increase to 95% B over 10 min.
-
Hold at 95% B for 5 min.
-
Return to initial conditions and equilibrate for 5 min.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV-Vis Detector set at 230 nm.[10]
-
Injection Volume: 20 µL
Protocol 3: Analysis of this compound in Plastic Materials by GC-MS
This protocol is designed for the analysis of DPP in plastic consumer products, such as toys and food containers.[14]
3.3.1. Sample Preparation: Solvent Extraction
-
Cut the plastic sample into small pieces (approximately 2x2 mm).
-
Accurately weigh about 0.5 g of the sample into a glass vial.
-
Add 10 mL of tetrahydrofuran (B95107) (THF) to dissolve the polymer.
-
Once dissolved, add 20 mL of hexane (B92381) to precipitate the polymer.
-
Vortex the mixture and allow it to stand for 10 minutes.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
Transfer the filtrate to a clean vial for GC-MS analysis.
3.3.2. GC-MS Instrumental Conditions
-
GC System: Agilent 8890 GC or equivalent.[8]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[14]
-
Injector Temperature: 300 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp to 320 °C at 15 °C/min, hold for 5 min.
-
-
MS System: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-550) and SIM for quantification.
-
Characteristic Ions for DPP: m/z 149, 191, 209.[1]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the analytical methods described above.
Caption: GC-MS workflow for this compound in water.
Caption: HPLC-UV workflow for this compound in cosmetics.
Caption: GC-MS workflow for this compound in plastics.
References
- 1. fses.oregonstate.edu [fses.oregonstate.edu]
- 2. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
- 3. agilent.com [agilent.com]
- 4. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. opus.govst.edu [opus.govst.edu]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Improved method for rapid detection of phthalates in bottled water by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. gcms.cz [gcms.cz]
Application Note: Analysis of Dipropyl Phthalate using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Dipropyl phthalate (B1215562) (DPP), a member of the phthalate ester family, is primarily utilized as a plasticizer to impart flexibility and durability to polymers, particularly polyvinyl chloride (PVC).[1] Its chemical formula is C14H18O4 and it has a molecular weight of 250.29 g/mol .[2][3] Due to its use in a wide array of consumer products such as toys, food packaging, cosmetics, and medical devices, there is a potential for human exposure through leaching, migration, or evaporation as it is not chemically bound to the polymer matrix.[1][4] Concerns over potential adverse health effects, including endocrine disruption, have led to increased regulatory scrutiny of phthalates in consumer goods.[1]
This application note details a robust and sensitive method for the quantitative analysis of dipropyl phthalate in various matrices using Gas Chromatography coupled with Mass Spectrometry (GC-MS).
Principle
This method involves the extraction of this compound from a sample matrix, followed by chromatographic separation on a GC column and subsequent detection and quantification by a mass spectrometer. The GC separates DPP from other components in the sample extract based on its boiling point and interaction with the stationary phase. The mass spectrometer then ionizes the eluted DPP, and the resulting characteristic mass fragments are used for identification and quantification. Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity.[1][5]
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent)[6]
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)[6]
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[1][7]
-
Autosampler: For automated injection
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps
-
Syringes: For sample and standard preparation
-
Filtration: 0.45 µm PTFE syringe filters[1]
-
Glassware: Assorted volumetric flasks, pipettes, and beakers. To minimize phthalate contamination, glassware should be thermally treated or rinsed with appropriate solvents.[8]
Reagents and Standards
-
This compound (DPP) Standard: Certified reference material (≥98% purity)[9]
-
Internal Standard (IS): Deuterated phthalates (e.g., DnBP-d4) are recommended for improved accuracy and precision.[5]
-
Solvents: HPLC or GC-grade n-hexane, acetonitrile, dichloromethane, methanol (B129727), and ethyl acetate.[1][7][8] Solvents should be checked for phthalate contamination.
-
Carrier Gas: Helium (99.999% purity) or Hydrogen (99.9999% purity).[7][10]
-
Solid Phase Extraction (SPE) Cartridges: If required for sample cleanup.
-
Anhydrous Sodium Sulfate (B86663): For removal of moisture from extracts.
Experimental Protocols
Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Beverages)
-
Sample Collection: Collect a representative sample in a pre-cleaned glass container.
-
Internal Standard Spiking: To a 5.00 mL aliquot of the sample in a 15 mL centrifuge tube, add a known amount of internal standard solution (e.g., 10 µL of 100 mg/L IS stock).[7]
-
Extraction: Add 1.5 mL of methanol and vortex to mix. Transfer the mixture to a separatory funnel and add 15 mL of n-hexane. Shake vigorously for 5-7 minutes.[7]
-
Phase Separation: Allow the layers to separate for at least 5 minutes. If an emulsion forms, 0.5 mL of a 10% NaCl solution can be added to facilitate separation.[7]
-
Collection of Organic Layer: Transfer the upper n-hexane layer to a clean centrifuge tube.
-
Drying and Concentration: Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water. The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
Final Volume Adjustment: Adjust the final volume to 1.0 mL with n-hexane in a GC vial for analysis.
Protocol 2: Sample Preparation - Solvent Extraction for Solid Samples (e.g., Polymers, Food Powders)
-
Sample Weighing: Accurately weigh approximately 1.0 g of the homogenized sample into a glass centrifuge tube.[4]
-
Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution.
-
Extraction: Add 45 mL of methanol (or another suitable solvent like dichloromethane) and sonicate for 20 minutes.[4]
-
Volume Adjustment: Allow the extract to cool to room temperature and quantitatively transfer it to a 50 mL volumetric flask, bringing it to volume with the extraction solvent.[4]
-
Centrifugation: Transfer a 1 mL aliquot of the extract to a microcentrifuge tube and centrifuge at 3,500 rpm for 10 minutes.[4]
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial for analysis.[1]
GC-MS Analysis Protocol
The following table outlines the typical instrument parameters for the GC-MS analysis of this compound.
| Parameter | Value | Reference(s) |
| GC System | Agilent 8890 GC or equivalent | [6] |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | [1][7] |
| Inlet | Split/splitless injector | [1] |
| Injection Mode | Splitless | [7] |
| Injection Volume | 1 µL | [7] |
| Injector Temperature | 280°C | [1] |
| Carrier Gas | Helium | [7] |
| Flow Rate | 1.0 mL/min (constant flow) | [7] |
| Oven Temperature Program | Initial: 100°C (hold 1 min), Ramp 1: 10°C/min to 280°C, Ramp 2: 5°C/min to 310°C (hold 5 min) | [7] |
| MS System | Agilent 5977B MSD or equivalent | [6] |
| Ionization Mode | Electron Ionization (EI) | [1] |
| Ionization Energy | 70 eV | [1] |
| Source Temperature | 230°C | [1] |
| Quadrupole Temperature | 150°C | [1] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [1] |
| Solvent Delay | ~1 min | [7] |
Data Presentation
| Compound Name | CAS Number | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | 131-16-8 | 149 | 167, 209 |
Note: The base peak at m/z 149 is a common fragment for many phthalates and is often used for quantification. The other ions provide specificity.
| Parameter | Typical Value | Reference(s) |
| Calibration Range | 1.0 - 200.0 µg/L | [7] |
| Correlation Coefficient (r²) | > 0.996 | [7] |
| Limit of Detection (LOD) | 0.5 - 1.0 ng/L | [7] |
| Limit of Quantitation (LOQ) | 1.5 - 3.0 ng/L | [7] |
| Repeatability (RSDr) | 2.7 - 9.1% | [7] |
| Reproducibility (RSDwr) | 3.4 - 14.3% | [7] |
| Recovery | 91.5 - 118.1% | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis by GC-MS.
Logical Relationship of Key Analytical Steps
Caption: Key steps for isolating and quantifying the analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2-Benzenedicarboxylic acid, dipropyl ester [webbook.nist.gov]
- 3. This compound | C14H18O4 | CID 8559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. oiv.int [oiv.int]
- 6. fses.oregonstate.edu [fses.oregonstate.edu]
- 7. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. 邻苯二甲酸二丙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for the Determination of Dipropyl Phthalate in Environmental Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of sample preparation techniques for the analysis of dipropyl phthalate (B1215562) (DPP), a common plasticizer and potential environmental contaminant, in various environmental matrices. The following sections detail established extraction methodologies, quantitative performance data, and step-by-step experimental protocols to guide researchers in the accurate and reliable quantification of DPP.
Introduction
Dipropyl phthalate (DPP) is a member of the phthalate ester family, widely used as a plasticizer to enhance the flexibility and durability of polymers. Due to its physical, non-covalent bonding with the polymer matrix, DPP can leach into the environment, leading to the contamination of water, soil, and sediment. Monitoring the levels of DPP in these matrices is crucial for environmental risk assessment and understanding its potential impact on ecosystems and human health.
The primary challenge in analyzing DPP in environmental samples lies in its effective extraction from complex matrices and the potential for background contamination. This document outlines various sample preparation techniques, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), Ultrasonic-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE), providing detailed protocols and performance data to aid in method selection and implementation.
Data Presentation: Quantitative Performance of Extraction Techniques
The selection of an appropriate sample preparation technique is critical for achieving accurate and precise quantification of this compound (DPP). The following tables summarize the quantitative performance of various extraction methods for DPP and other representative phthalates in water, soil, and sediment matrices. This data, including recovery rates, limits of detection (LOD), and limits of quantification (LOQ), allows for a direct comparison of the different techniques.
Note: Data for this compound (DPP) is specifically highlighted. Where DPP-specific data is limited, data for other common phthalates such as Dibutyl Phthalate (DBP) and Di(2-ethylhexyl) Phthalate (DEHP) are provided as representative examples of the performance of the extraction method for this class of compounds.
Table 1: Quantitative Data for this compound in Water Samples
| Extraction Technique | Analyte | Recovery (%) | RSD (%) | LOD | LOQ | Reference |
| SPE | DPP | 75-112 | <20 | - | 0.82-71 ng/L | [1] |
| SPME | DPP | - | - | 0.3-2.6 ng/mL | - | [2] |
| LLE | DPP | 91-105 | - | - | - | [3] |
RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification; SPE: Solid-Phase Extraction; SPME: Solid-Phase Microextraction; LLE: Liquid-Liquid Extraction.
Table 2: Quantitative Data for this compound and Other Phthalates in Soil Samples
| Extraction Technique | Analyte | Recovery (%) | RSD (%) | LOD | LOQ | Reference |
| UAE | DBP, DEHP | 70.00-117.90 | 0.67-4.62 | - | - | [4] |
| MAE | DBP, DEHP | 84-115 | <8 | 1.24-3.15 µg/L | - | [5] |
| Soxhlet | DBP, DEHP | >80 | - | - | - | [6] |
RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification; UAE: Ultrasonic-Assisted Extraction; MAE: Microwave-Assisted Extraction.
Table 3: Quantitative Data for this compound and Other Phthalates in Sediment Samples
| Extraction Technique | Analyte | Recovery (%) | RSD (%) | LOD (ng/g) | LOQ (ng/g) | Reference |
| UAE-dSPE | DBP, DEHP | 78-117 | 2.4-6.8 | 0.1-0.25 | - | [7][8] |
| MAE | DBP, DEHP | >90 | - | - | - | [9] |
| Soxhlet | DEP, DBP | 91.6-117 | - | - | - | [10] |
RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification; UAE-dSPE: Ultrasonic-Assisted Extraction with dispersive Solid-Phase Extraction cleanup.
Experimental Workflows and Logical Relationships
The following diagram illustrates a general workflow for the sample preparation and analysis of this compound from environmental matrices. The specific steps and conditions will vary depending on the chosen extraction technique and the nature of the sample.
Experimental Protocols
The following are detailed protocols for the extraction of this compound from various environmental matrices. It is crucial to use high-purity solvents and phthalate-free labware to avoid background contamination.
Protocol 1: Solid-Phase Extraction (SPE) for DPP in Water
This protocol is suitable for the extraction and preconcentration of DPP from water samples.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE manifold
-
Glass fiber filters (1 µm)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Nitrogen gas supply
-
Glass vials with PTFE-lined caps
Procedure:
-
Sample Preparation:
-
Filter the water sample through a 1 µm glass fiber filter to remove suspended solids.
-
Adjust the pH of the water sample to ~6.0 using HCl or NaOH.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the C18 cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Equilibrate the cartridge with 10 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pass the pre-treated water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20 minutes.
-
-
Elution:
-
Elute the retained DPP from the cartridge with 10 mL of ethyl acetate into a collection vial.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.
-
-
Analysis:
-
The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Ultrasonic-Assisted Extraction (UAE) for DPP in Soil and Sediment
This protocol describes a rapid and efficient method for extracting DPP from solid matrices.
Materials:
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes (glass, with PTFE-lined caps)
-
Hexane (B92381) (HPLC grade)
-
Acetone (B3395972) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Glass vials with PTFE-lined caps
Procedure:
-
Sample Preparation:
-
Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample.
-
-
Extraction:
-
Weigh 10 g of the prepared sample into a glass centrifuge tube.
-
Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone to the tube.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.
-
-
Separation:
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid material from the solvent extract.
-
-
Extract Collection:
-
Carefully decant the supernatant (the solvent extract) into a clean flask.
-
-
Repeat Extraction:
-
Repeat the extraction process (steps 2-4) two more times with fresh solvent, combining all the supernatants.
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
Analysis:
-
The extract is ready for cleanup (if necessary) and subsequent analysis by GC-MS.
-
Protocol 3: Solid-Phase Microextraction (SPME) for DPP in Water
SPME is a solvent-free technique ideal for trace-level analysis of DPP in water.
Materials:
-
SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
SPME holder
-
Heated magnetic stirrer
-
Headspace vials (20 mL) with PTFE-lined septa
-
Sodium chloride (analytical grade)
Procedure:
-
SPME Fiber Conditioning:
-
Condition the SPME fiber according to the manufacturer's instructions by inserting it into the GC inlet at a high temperature (e.g., 250°C) for a specified time.
-
-
Sample Preparation:
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add sodium chloride to the sample to achieve a concentration of approximately 20-30% (w/v) to enhance the extraction efficiency.
-
-
Extraction:
-
Place the vial on a heated magnetic stirrer.
-
Expose the SPME fiber to the headspace above the water sample (headspace SPME) or directly immerse it into the water sample (direct immersion SPME).
-
Stir the sample at a constant rate (e.g., 600 rpm) at a controlled temperature (e.g., 60°C) for a defined extraction time (e.g., 30 minutes).
-
-
Desorption and Analysis:
-
After extraction, retract the fiber into the needle and immediately insert it into the heated injection port of the GC for thermal desorption of the analytes onto the analytical column.
-
The analysis is then carried out using GC-MS.
-
Logical Relationships and Signaling Pathways
The following diagram illustrates the logical relationship between the sample matrix, the chosen extraction technique, and the subsequent analytical determination. The choice of method is often a trade-off between factors like extraction efficiency, sample throughput, cost, and the level of automation desired.
References
- 1. fses.oregonstate.edu [fses.oregonstate.edu]
- 2. Extraction of phthalic acid esters from soil samples using aqueous room temperature sonication coupled to bubble-in-dro… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Determination of phthalate esters in soil samples by microwave assisted extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Determination of Phthalates in Marine Sediments Using Ultrasonic Extraction Followed by Dispersive Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of selected phthalate esters compounds in water and sediments by capillary gas chromatography and flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography for the Determination of Dipropyl Phthalate
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of dipropyl phthalate (B1215562) (DPP). Dipropyl phthalate, a commonly used plasticizer, can be effectively separated and quantified using a reversed-phase HPLC system with UV detection. The described protocol is suitable for researchers, scientists, and professionals in the pharmaceutical and materials science industries for quality control and research purposes.
Introduction
This compound (DPP) belongs to the phthalate ester class of compounds, widely utilized as plasticizers to enhance the flexibility and durability of polymers.[1] Due to its potential for migration from plastic materials into the surrounding environment, accurate and sensitive analytical methods are crucial for monitoring its presence in various matrices. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation, identification, and quantification of DPP.[2] This document provides a detailed protocol for an isocratic reversed-phase HPLC method coupled with UV detection.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended. Other suitable columns include Newcrom R1 or phenyl-hexyl columns.[3][4]
-
Chemicals and Reagents:
-
This compound (DPP) analytical standard (≥99% purity).[5]
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Phosphoric acid, perchloric acid, or formic acid (for mobile phase modification, if necessary).[1][3]
-
-
Sample Preparation Equipment:
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
Ultrasonic bath (for sample extraction).
-
2. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for solid samples is as follows:
-
Extraction:
-
Accurately weigh a known amount of the homogenized sample (e.g., 1 g).
-
Add a suitable extraction solvent (e.g., 20 mL of methanol or acetonitrile).
-
Extract the sample using an ultrasonic bath for 30 minutes.[6]
-
Alternatively, Soxhlet extraction with n-hexane can be employed for exhaustive extraction.[7]
-
-
Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step may be required to remove interfering substances.
-
Final Preparation:
-
Centrifuge the extract to pellet any solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
4. HPLC Method Parameters
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (75:25, v/v)[2] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C[7] |
| Detector | UV-Vis or PDA |
| Detection Wavelength | 228 nm[7] or 230 nm[2][8] |
| Run Time | Approximately 10-15 minutes |
Data Presentation
Table 1: Method Validation Parameters for this compound Analysis
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Note: The values presented in this table are typical and may vary depending on the specific instrumentation and experimental conditions.
Table 2: Example Retention Time for this compound
| Compound | Retention Time (minutes) |
| This compound (DPP) | ~7-9 |
Note: The retention time is dependent on the specific column and chromatographic conditions and should be confirmed by running a standard.
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a straightforward and effective means for the quantification of this compound. The use of a C18 column with an isocratic mobile phase of acetonitrile and water, coupled with UV detection, allows for sensitive and reproducible results. This protocol can be readily implemented in analytical laboratories for routine analysis and quality control of samples containing this compound.
References
- 1. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
- 2. opus.govst.edu [opus.govst.edu]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. agilent.com [agilent.com]
- 5. This compound CAS 131-16-8, Analytical Standard, Best Price Mumbai Supplier [nacchemical.com]
- 6. Simultaneous quantitative detection of 10 phthalates in PVC children's toys by HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. francis-press.com [francis-press.com]
- 8. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dipropyl Phthalate as a Plasticizer in Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyl phthalate (B1215562) (DPP) is a phthalate ester utilized as a plasticizer to enhance the flexibility, durability, and processability of various polymers. Plasticizers are additives that, when incorporated into a polymer matrix, increase the free volume between polymer chains, thereby reducing the glass transition temperature (Tg) and modifying the mechanical properties of the material. This document provides detailed application notes and protocols for the use of DPP as a plasticizer, with a focus on its application in polymers commonly used in research and development, such as polyvinyl chloride (PVC) and cellulose (B213188) acetate (B1210297).
Mechanism of Action
Plasticizers like DPP function by inserting themselves between polymer chains. This disrupts the intermolecular forces (van der Waals forces and hydrogen bonds) that hold the polymer chains together in a rigid structure. The presence of the smaller plasticizer molecules increases the spacing between the polymer chains, which in turn enhances their mobility. This increased segmental mobility leads to a decrease in the material's stiffness and an increase in its flexibility. A key indicator of plasticizer efficiency is the reduction in the glass transition temperature (Tg) of the polymer.
Data Presentation: Representative Effects of Low Molecular Weight Phthalate Plasticizers
The following tables summarize representative quantitative data for the effects of low molecular weight phthalate plasticizers on the mechanical and thermal properties of commonly used polymers. This data, primarily for Diethyl Phthalate (DEP) and Dioctyl Phthalate (DOP), can serve as a proxy to estimate the expected performance of Dipropyl Phthalate (DPP).
Table 1: Representative Mechanical Properties of Plasticized Polyvinyl Chloride (PVC)
| Plasticizer Concentration (phr)* | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| 0 | 50 - 60 | < 50 | > 95 |
| 20 | 20 - 25 | 200 - 250 | 85 - 90 |
| 40 | 15 - 20 | 300 - 350 | 75 - 80 |
| 60 | 10 - 15 | 350 - 400 | 65 - 70 |
*phr: parts per hundred resin by weight. Data is representative for general-purpose flexible PVC compounds and may vary based on the specific PVC grade and other additives.
Table 2: Representative Thermal Properties of Plasticized Polyvinyl Chloride (PVC)
| Plasticizer Concentration (phr) | Glass Transition Temperature (Tg) (°C) |
| 0 | 80 - 85 |
| 20 | 40 - 50 |
| 40 | 10 - 20 |
| 60 | -10 - 0 |
Note: The addition of a plasticizer significantly lowers the Tg of PVC, transitioning it from a rigid to a flexible material at room temperature.
Table 3: Representative Mechanical Properties of Plasticized Cellulose Acetate Films with Varying DEP Concentrations
| DEP Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 15 | 45.3 | 12.8 | 2.5 |
| 20 | 38.7 | 25.4 | 1.9 |
| 25 | 32.1 | 42.1 | 1.4 |
| 30 | 25.9 | 65.7 | 0.9 |
Note: This data for Diethyl Phthalate (DEP) illustrates the typical trend of decreasing tensile strength and Young's modulus, and increasing elongation at break with higher plasticizer concentration.[1]
Table 4: Representative Thermal Properties of Plasticized Cellulose Acetate Films with Varying DEP Concentrations
| DEP Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |
| 0 | ~190 |
| 15 | ~140 |
| 20 | ~125 |
| 25 | ~110 |
| 30 | ~95 |
Note: Similar to PVC, the glass transition temperature of cellulose acetate is significantly reduced by the addition of a plasticizer like DEP.[1]
Experimental Protocols
Protocol 1: Preparation of Plasticized Polymer Films (Solvent Casting Method)
This protocol describes a general method for preparing plasticized polymer films, which is suitable for polymers like cellulose acetate and can be adapted for others that are soluble in appropriate solvents.
Materials:
-
Polymer powder (e.g., Cellulose Acetate)
-
This compound (DPP)
-
Suitable solvent (e.g., Acetone, Dichloromethane)
-
Glass petri dishes or a flat glass plate
-
Magnetic stirrer and stir bar
-
Drying oven
-
Desiccator
Procedure:
-
Solution Preparation:
-
In a sealed container, dissolve a known amount of the polymer powder in the chosen solvent to achieve a specific concentration (e.g., 10% w/v).
-
Stir the mixture using a magnetic stirrer at room temperature until the polymer is completely dissolved. This may take several hours.[1]
-
-
Plasticizer Incorporation:
-
Calculate the required amount of DPP based on the desired weight percentage relative to the polymer.
-
Add the calculated amount of DPP to the polymer solution.
-
Continue stirring until the DPP is fully dissolved and the solution is homogeneous.[1]
-
-
Film Casting:
-
Place a clean, dry glass petri dish or a flat glass plate on a level surface.
-
Carefully pour a predetermined volume of the polymer-plasticizer solution onto the glass surface. The volume will determine the final film thickness.
-
Ensure the solution spreads evenly to form a uniform layer.
-
-
Drying:
-
Allow the solvent to evaporate at room temperature in a fume hood for at least 24 hours.
-
To remove residual solvent, transfer the cast films to a drying oven set at a temperature below the boiling point of the solvent and the Tg of the plasticized polymer (e.g., 40-60°C) for a minimum of 4 hours.[1]
-
-
Film Detachment and Storage:
-
Carefully peel the dried film from the glass surface.
-
Store the prepared films in a desiccator to prevent moisture absorption before characterization.[1]
-
Protocol 2: Evaluation of Mechanical Properties
This protocol outlines the procedure for determining the tensile properties of the prepared plasticized films.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Calipers or micrometer for thickness measurement
-
Dumbbell-shaped die for cutting samples (optional, rectangular strips can also be used)
Procedure:
-
Sample Preparation:
-
Cut the prepared polymer films into standardized shapes and dimensions for tensile testing (e.g., rectangular strips of 10 mm width and 50 mm length).
-
Measure the thickness of each sample at multiple points using calipers and calculate the average thickness.
-
-
Tensile Testing:
-
Set the gauge length on the UTM.
-
Mount the sample securely in the grips of the UTM.
-
Apply a constant rate of extension (e.g., 5 mm/min) until the sample breaks.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
From the stress-strain curve, determine the following properties:
-
Tensile Strength (MPa): The maximum stress the material can withstand before breaking.
-
Elongation at Break (%): The percentage increase in length at the point of fracture.
-
Young's Modulus (GPa): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
-
Test at least five specimens for each formulation and report the average values and standard deviations.
-
Protocol 3: Determination of Thermal Properties
This protocol describes the use of Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the plasticized polymer.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
Procedure:
-
Sample Preparation:
-
Cut a small piece of the plasticized polymer film (typically 5-10 mg) and place it in a hermetic aluminum pan.
-
Seal the pan using a sample press.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Set the following temperature program:
-
Equilibrate at a temperature below the expected Tg (e.g., 25°C).
-
Ramp up the temperature at a constant heating rate (e.g., 10°C/min) to a temperature well above the expected Tg.
-
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is determined as the midpoint of the step-like transition in the heat flow curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: Dipropyl Phthalate as a Solvent in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the properties and potential applications of dipropyl phthalate (B1215562) as a solvent in chemical reactions. While primarily known as a plasticizer, its characteristics as a high-boiling, non-polar, and water-insoluble liquid make it a candidate for specific reaction conditions.[1][2]
Properties of Dipropyl Phthalate
This compound is a colorless, oily liquid with a faint odor.[1][3] Its key physical and chemical properties are summarized in the tables below, making it suitable for high-temperature reactions where low volatility is desired.[1][2]
Physical Properties
| Property | Value | References |
| Molecular Formula | C₁₄H₁₈O₄ | [1][2][3] |
| Molecular Weight | 250.29 g/mol | [2] |
| Appearance | Colorless, oily liquid | [1][3] |
| Density | 1.078 g/mL at 25 °C | [2] |
| Boiling Point | 317.5 °C | [2] |
| Melting Point | -31 °C | |
| Refractive Index | n20/D 1.497 | [2] |
| Flash Point | 109 °C (closed cup) | [2] |
| Vapor Pressure | 1.32e-04 mmHg | [3] |
Solubility
| Solvent | Solubility | References |
| Water | Insoluble (108.1 mg/L at 20 °C) | |
| Chloroform | Soluble | |
| Methanol | Soluble | |
| Organic Solvents | Generally soluble | [1] |
Potential Applications in Chemical Synthesis
The high boiling point and thermal stability of this compound make it a suitable solvent for reactions requiring elevated temperatures.[1] Its non-polar nature allows for the dissolution of non-polar reactants and reagents.
High-Temperature Esterification Reactions
This compound can serve as a high-boiling solvent in esterification reactions, particularly when one of the products (e.g., water or a low-boiling alcohol) needs to be removed by distillation to drive the reaction to completion.
Protocol: General High-Temperature Esterification
Objective: To synthesize an ester from a carboxylic acid and an alcohol using this compound as a high-boiling solvent to facilitate the removal of water.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Alcohol (1.2 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq)
-
This compound (solvent)
-
Round-bottom flask
-
Dean-Stark apparatus or a simple distillation setup
-
Condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid, alcohol, and this compound.
-
Add the acid catalyst to the reaction mixture.
-
Set up the flask with a Dean-Stark apparatus or a simple distillation setup and a condenser.
-
Heat the reaction mixture to a temperature that allows for the azeotropic removal of water with the solvent or the distillation of a low-boiling alcohol byproduct. The high boiling point of this compound will ensure it remains in the reaction vessel.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the extraction solvent.
-
The crude product can be further purified by column chromatography or distillation, separating it from the high-boiling this compound.
Synthesis of Nanoparticles
High-boiling, non-polar solvents are often used in the synthesis of nanoparticles to control particle size and morphology. This compound's properties make it a potential medium for such syntheses, particularly for metal or metal oxide nanoparticles.
Protocol: Hypothetical Synthesis of Metal Oxide Nanoparticles
Objective: To synthesize metal oxide nanoparticles via the thermal decomposition of a metal-organic precursor in this compound.
Materials:
-
Metal-organic precursor (e.g., metal acetylacetonate)
-
This compound (solvent)
-
Surfactant/capping agent (e.g., oleic acid, oleylamine)
-
Three-neck round-bottom flask
-
Condenser
-
Thermocouple
-
Heating mantle with a stirrer
-
Schlenk line for inert atmosphere (e.g., nitrogen or argon)
-
Centrifuge
-
Ethanol (B145695) or acetone (B3395972) for washing
Procedure:
-
In a three-neck round-bottom flask, combine the metal-organic precursor, surfactant, and this compound under an inert atmosphere.
-
Heat the mixture to a specific temperature (e.g., 200-300 °C) while stirring vigorously. The high boiling point of this compound allows for achieving high reaction temperatures.
-
Maintain the temperature for a set period to allow for the decomposition of the precursor and the nucleation and growth of the nanoparticles.
-
Monitor the reaction by observing color changes or by taking aliquots for analysis (e.g., UV-Vis spectroscopy).
-
After the desired reaction time, cool the mixture to room temperature.
-
Add a non-solvent (e.g., ethanol or acetone) to precipitate the nanoparticles.
-
Separate the nanoparticles from the solvent by centrifugation.
-
Wash the nanoparticles multiple times with the non-solvent to remove any residual this compound and unreacted precursors.
-
Dry the purified nanoparticles under vacuum.
Solvent in Fragrance Formulations
Phthalate esters, including this compound, are used in the fragrance industry as solvents and fixatives to prolong the scent's longevity.[4][5][6][7]
Protocol: Preparation of a Fragrance Oil Concentrate
Objective: To use this compound as a solvent to create a concentrated fragrance oil.
Materials:
-
Essential oils and/or synthetic fragrance compounds
-
This compound
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Glass storage bottle
Procedure:
-
Combine the desired essential oils and synthetic fragrance compounds in a glass beaker.
-
Add this compound to the fragrance mixture. The amount will depend on the desired final concentration.
-
Gently stir the mixture with a magnetic stirrer until all components are fully dissolved and the solution is homogeneous.
-
Transfer the resulting fragrance oil concentrate to a clean, airtight glass bottle for storage.
Visualizations
Experimental Workflow
Caption: A generalized workflow for a chemical reaction using this compound as a solvent.
Properties and Applications Relationship
Caption: Relationship between the properties of this compound and its potential applications as a solvent.
References
Protocol for In Vitro Assessment of Endocrine Effects of Dipropyl Phthalate
For: Researchers, scientists, and drug development professionals.
Application Note
This document provides a detailed protocol for investigating the potential endocrine-disrupting effects of dipropyl phthalate (B1215562) (DPP) using established in vitro methodologies. Phthalates are a class of chemicals widely used as plasticizers, and some have been identified as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. This protocol focuses on assessing the effects of DPP on steroidogenesis, and its potential to interact with estrogen and androgen signaling pathways.
The primary assays described are the H295R steroidogenesis assay, which evaluates the impact on the production of key steroid hormones, and reporter gene assays to determine agonist or antagonist activity at the estrogen and androgen receptors. Additionally, a protocol for assessing cell viability is included to ensure that observed effects are not due to cytotoxicity.
While comprehensive quantitative data for dipropyl phthalate is limited in publicly available literature, this protocol provides the framework for generating such data. For illustrative purposes, data from structurally similar phthalates, such as dibutyl phthalate (DBP), are presented to indicate expected trends and to guide experimental design and data interpretation.
Key Experimental Protocols
H295R Steroidogenesis Assay (adapted from OECD TG 456)
This assay utilizes the human adrenocortical carcinoma cell line, NCI-H295R, which expresses the key genes involved in the steroidogenic pathway.[1][2][3] It is a robust model to screen for chemicals that alter the production of steroid hormones, including testosterone (B1683101) and estradiol (B170435).
Materials:
-
NCI-H295R cells
-
DMEM/F12 medium supplemented with fetal bovine serum (FBS) and other required supplements
-
This compound (DPP) of high purity
-
Positive controls (e.g., Forskolin for induction, Prochloraz for inhibition)
-
Negative control (vehicle, e.g., DMSO)
-
24-well cell culture plates
-
ELISA kits for testosterone and estradiol quantification (or LC-MS/MS)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Culture and Plating: Culture H295R cells according to standard protocols. Seed the cells into 24-well plates at a density that allows for logarithmic growth during the exposure period. Allow cells to attach and acclimate for 24 hours.
-
DPP Exposure: Prepare a range of DPP concentrations in culture medium. The concentration range should be wide enough to identify a dose-response relationship. Include appropriate vehicle controls and positive controls.
-
Incubation: Remove the acclimation medium from the cells and replace it with the medium containing the various concentrations of DPP, vehicle, or positive controls. Incubate the plates for 48 hours.
-
Hormone Quantification: After the 48-hour exposure, collect the cell culture medium from each well. Quantify the concentrations of testosterone and estradiol in the medium using commercially available ELISA kits or by LC-MS/MS for higher sensitivity and specificity.
-
Cell Viability: After collecting the medium, assess cell viability in each well using a standard assay like MTT to ensure that observed changes in hormone levels are not a result of cytotoxicity.
-
Data Analysis: Normalize the hormone concentrations to the vehicle control. Analyze the data for statistically significant changes in hormone production at different DPP concentrations.
Estrogen Receptor (ER) and Androgen Receptor (AR) Transactivation Assays
These assays use reporter cell lines that are engineered to express a reporter gene (e.g., luciferase) under the control of hormone response elements.[4] This allows for the quantification of the activation or inhibition of estrogen and androgen receptors by the test chemical.
Materials:
-
ER-responsive cell line (e.g., MCF-7, HELN-ERα)
-
AR-responsive cell line (e.g., MDA-kb2)
-
Appropriate cell culture medium
-
This compound (DPP)
-
Positive controls (e.g., 17β-estradiol for ER, Dihydrotestosterone for AR)
-
Antagonist controls (e.g., Fulvestrant for ER, Flutamide for AR)
-
Negative control (vehicle, e.g., DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
Procedure:
-
Cell Plating: Seed the appropriate reporter cell line into 96-well plates.
-
DPP Exposure:
-
Agonist Mode: Expose the cells to a range of DPP concentrations.
-
Antagonist Mode: Expose the cells to a fixed concentration of the respective positive control (estradiol or DHT) along with a range of DPP concentrations.
-
-
Incubation: Incubate the plates for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
Data Analysis:
-
Agonist Mode: Compare the luciferase activity in DPP-treated wells to the vehicle control to determine if DPP activates the receptor.
-
Antagonist Mode: Compare the luciferase activity in wells treated with both the positive control and DPP to the wells treated with the positive control alone to determine if DPP inhibits receptor activation.
-
Data Presentation
Table 1: Effect of Dibutyl Phthalate (DBP) on Steroid Hormone Production in H295R Cells (Stimulated with dbcAMP) [3]
| DBP Concentration (µM) | Testosterone (% of Control) | Estradiol (% of Control) | Progesterone (% of Control) |
| 1 | No significant change | No significant change | No significant change |
| 10 | No significant change | No significant change | No significant change |
| 100 | ↓ 20% | Data not available | No significant change |
| 500 | ↓ 46% | Data not available | ↓ (not specified) |
Data are illustrative and based on published findings for DBP. Arrows indicate a statistically significant decrease.
Table 2: Effect of Dibutyl Phthalate (DBP) on Steroidogenic Enzyme Gene Expression in vitro (Illustrative)
| Gene | DBP Concentration (µM) | Fold Change vs. Control |
| CYP11A1 | 100 | ↓ |
| HSD3B2 | 100 | ↓ |
| CYP17A1 | 500 | ↓ |
| HSD17B3 | 500 | ↓ (not significant) |
| CYP19A1 (Aromatase) | Data not available | Data not available |
This table illustrates the potential effects of DBP on the expression of key steroidogenic genes as reported in the literature.[3] Specific fold changes would need to be determined experimentally for DPP.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Steroidogenesis pathway with potential points of inhibition by DPP.
Caption: General experimental workflow for in vitro assessment of DPP.
Caption: PPAR signaling pathway as a potential mechanism of DPP action.
References
In Vivo Experimental Design for Dipropyl Phthalate Exposure Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyl phthalate (B1215562) (DPP), a member of the low-molecular-weight phthalate esters, is utilized as a plasticizer and in various consumer products. Due to its widespread use, there is a growing concern regarding its potential adverse effects on human health, particularly on the endocrine and reproductive systems.[1] In vivo animal studies are crucial for elucidating the toxicological profile of DPP and for conducting risk assessments. The rat is considered a relevant model for studying reproductive and developmental toxicity of phthalates due to the similarities in reproductive physiology with humans.[2]
This document provides detailed application notes and protocols for designing and conducting in vivo experimental studies to investigate the effects of dipropyl phthalate exposure, with a focus on reproductive and developmental toxicity endpoints.
General Experimental Design Considerations
A well-designed in vivo study is fundamental to obtaining reliable and reproducible data. Key considerations for a DPP exposure study include the selection of an appropriate animal model, determination of relevant dose levels, and the choice of exposure route and duration.
2.1 Animal Model
-
Species and Strain: The Sprague-Dawley rat is a commonly used and well-characterized model for developmental and reproductive toxicity studies of phthalates.[3][4] Wistar rats are also frequently employed. Mice can also be used, but rats are generally considered more sensitive to the reproductive effects of phthalates.[2]
-
Age and Sex: For developmental toxicity studies, timed-pregnant females are used. For reproductive toxicity studies in adult males, young adult rats (e.g., 6-8 weeks old) are typically selected.
2.2 Dose Selection and Administration
-
Dose Range: The selection of doses should be based on existing toxicological data, including No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect-Levels (LOAELs). For developmental toxicity of di-n-propyl phthalate (DnPP) in rats, a NOAEL of 0.5 g/kg/day has been reported.[3][4] A dose-range finding study may be necessary if limited data are available. It is recommended to include a vehicle control group and at least three dose levels (low, mid, and high) to establish a dose-response relationship.
-
Vehicle: An inert vehicle should be used to dissolve or suspend the DPP for administration. Olive oil or corn oil are common choices.[3][5]
-
Route of Exposure: Oral gavage is the most common and controlled method for administering a precise dose of the test substance in experimental studies.[3][6]
2.3 Exposure Duration
The duration of exposure depends on the specific research question.
-
Developmental Toxicity: Exposure during critical windows of development is crucial. For rats, this often includes gestation days (GD) 6 to 20, which covers the period of major organogenesis.[3][4]
-
Reproductive Toxicity in Adults: Exposure duration can range from short-term (e.g., 4 days) to sub-chronic (e.g., 28 days) or chronic (e.g., 90 days or longer) to assess effects on spermatogenesis and other reproductive parameters.
Experimental Protocols
3.1 Protocol for Oral Gavage in Rats
This protocol describes the standard procedure for administering substances via oral gavage to adult rats.
Materials:
-
Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats).
-
Syringes of appropriate volume.
-
This compound solution/suspension in the chosen vehicle.
-
Animal scale.
-
Personal protective equipment (gloves, lab coat).
Procedure:
-
Animal Handling and Restraint: Gently but firmly restrain the rat to prevent movement. One common method is to hold the rat by the scruff of the neck with the thumb and forefinger, with the body of the rat resting on the forearm.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion length. Gently insert the ball-tipped gavage needle into the mouth, slightly to one side of the tongue. Advance the needle along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is gently advanced.
-
Verification of Placement: Ensure the needle is in the esophagus and not the trachea. If the animal shows signs of respiratory distress (e.g., coughing, cyanosis), withdraw the needle immediately.
-
Substance Administration: Once the needle is correctly positioned, administer the pre-determined volume of the DPP solution/suspension slowly and steadily.
-
Needle Removal: After administration, slowly withdraw the gavage needle.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions for at least 10 minutes and then periodically as described in the approved animal care protocol.[6]
3.2 Protocol for Anogenital Distance (AGD) Measurement in Pups
AGD is a sensitive biomarker for endocrine-disrupting chemicals that affect fetal androgen action.
Materials:
-
Dissecting microscope with an ocular micrometer or a digital caliper.
-
Animal scale.
Procedure:
-
Pup Handling: Gently handle the pups to minimize stress. Pups can be placed on a flat surface in a supine position.
-
Measurement: Measure the distance from the center of the anus to the base of the genital papilla.[7] For consistency, the caudal edge of the genital tubercle and the cranial edge of the anus are recommended as clear landmarks.[3]
-
Body Weight Normalization: Record the body weight of each pup. To account for variations in body size, normalize the AGD by dividing the AGD measurement by the cube root of the body weight.[3]
-
Data Recording: Record the AGD, body weight, and sex of each pup.
3.3 Protocol for Sperm Parameter Assessment in Male Rodents
This protocol outlines the procedures for evaluating key sperm parameters.
Materials:
-
Microscope with phase-contrast optics.
-
Counting chamber (e.g., hemocytometer).
-
Incubator (37°C).
-
Sperm motility diluent (e.g., HTF, DMEM).[8]
-
Stains for morphology (e.g., Papanicolaou, Hematoxylin and Eosin).[8]
-
Fixative (e.g., 10% neutral buffered formalin).
Procedure:
-
Sperm Collection: Euthanize the male rodent and dissect the caudae epididymides. Mince the tissue in a pre-warmed sperm motility diluent and incubate at 37°C for 15-30 minutes to allow sperm to swim out.
-
Sperm Motility: Place a drop of the sperm suspension on a pre-warmed microscope slide and cover with a coverslip. Immediately assess the percentage of motile sperm and progressively motile sperm using a microscope.
-
Sperm Concentration: Dilute the sperm suspension and load it into a counting chamber. Count the number of sperm heads in a defined area and calculate the sperm concentration.
-
Sperm Morphology: Prepare a sperm smear on a microscope slide. Air-dry and fix the smear. Stain the slide using a suitable method (e.g., Papanicolaou stain).[8] Examine at least 200 sperm under high magnification and classify them as normal or abnormal based on head and tail morphology.
3.4 Protocol for Fetal Testis Testosterone (B1683101) Assay
This protocol is for the measurement of testosterone production by fetal testes.
Materials:
-
Dissecting microscope.
-
Incubation medium (e.g., M-199).
-
Incubator (37°C, 5% CO2).
-
Testosterone ELISA kit.
-
Microplate reader.
Procedure:
-
Fetal Testis Collection: On the desired gestation day (e.g., GD 18 or 19), euthanize the pregnant dam and dissect the male fetuses.[5] Under a dissecting microscope, carefully remove the testes from the fetuses.
-
Ex Vivo Incubation: Place the collected testes in individual wells of a culture plate containing a defined volume of incubation medium. Incubate for a specific period (e.g., 3 hours) at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Testosterone Measurement: After incubation, collect the medium from each well. Measure the testosterone concentration in the medium using a validated testosterone ELISA kit according to the manufacturer's instructions.[9]
-
Data Normalization: The testosterone production can be expressed per testis or normalized to the protein content of the testis.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between control and DPP-exposed groups.
Table 1: Hypothetical Developmental Toxicity Data for this compound in Rats
| Parameter | Control (Vehicle) | DPP (Low Dose) | DPP (Mid Dose) | DPP (High Dose) |
| Maternal Body Weight Gain (g) | 25.5 ± 2.1 | 24.8 ± 2.3 | 22.1 ± 1.9 | 18.7 ± 2.5** |
| Fetal Body Weight (g) | 3.8 ± 0.2 | 3.7 ± 0.3 | 3.4 ± 0.2 | 3.1 ± 0.3 |
| Anogenital Distance (mm, Males) | 2.5 ± 0.1 | 2.4 ± 0.1 | 2.1 ± 0.2* | 1.8 ± 0.2 |
| Anogenital Distance (mm, Females) | 1.2 ± 0.1 | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.1 ± 0.1 |
| Implantation Sites per Dam | 13.2 ± 1.5 | 13.0 ± 1.8 | 12.8 ± 1.6 | 12.5 ± 2.0 |
| Live Fetuses per Litter | 12.5 ± 1.6 | 12.3 ± 1.9 | 12.1 ± 1.7 | 11.8 ± 2.1 |
Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to control.
Table 2: Hypothetical Reproductive Toxicity Data for this compound in Adult Male Rats
| Parameter | Control (Vehicle) | DPP (Low Dose) | DPP (Mid Dose) | DPP (High Dose) |
| Testis Weight (g) | 1.8 ± 0.1 | 1.7 ± 0.1 | 1.5 ± 0.2 | 1.2 ± 0.2** |
| Epididymis Weight (g) | 0.5 ± 0.05 | 0.5 ± 0.04 | 0.4 ± 0.06 | 0.3 ± 0.05 |
| Sperm Motility (%) | 85 ± 5 | 82 ± 6 | 70 ± 8* | 55 ± 10 |
| Sperm Concentration (10^6/mL) | 150 ± 20 | 145 ± 25 | 110 ± 18 | 80 ± 15** |
| Abnormal Sperm (%) | 5 ± 2 | 7 ± 3 | 15 ± 5 | 25 ± 7 |
| Serum Testosterone (ng/mL) | 4.5 ± 0.8 | 4.2 ± 0.7 | 3.1 ± 0.6* | 2.0 ± 0.5 |
Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to control.
Signaling Pathways and Experimental Workflows
5.1 Signaling Pathway of Phthalate-Induced Endocrine Disruption
Phthalates, including DPP, are known to exert their endocrine-disrupting effects primarily by interfering with androgen signaling and steroidogenesis.[10] A key mechanism is the downregulation of genes involved in cholesterol transport and testosterone biosynthesis in the fetal Leydig cells.[11] This leads to reduced testosterone production, which is critical for the proper development of the male reproductive tract. Some phthalates may also interact with sex hormone-binding globulin (SHBG), potentially altering the bioavailability of sex steroids.[4][12]
Caption: Phthalate Interference with Steroidogenesis.
5.2 Experimental Workflow for a Developmental Toxicity Study
The following diagram illustrates a typical experimental workflow for a developmental toxicity study of DPP in rats.
Caption: Developmental Toxicity Study Workflow.
5.3 Logical Relationship for Endpoint Assessment in Reproductive Toxicity
This diagram shows the logical flow from exposure to the assessment of various reproductive endpoints in male rats.
Caption: Reproductive Toxicity Endpoint Assessment.
References
- 1. interactive.cbs8.com [interactive.cbs8.com]
- 2. Phenotyping male infertility in the mouse: how to get the most out of a ‘non-performer’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rodent anogenital distance recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocrine Disruption: Computational Perspectives on Human Sex Hormone-Binding Globulin and Phthalate Plasticizers | PLOS One [journals.plos.org]
- 5. academic.oup.com [academic.oup.com]
- 6. aniphy.fr [aniphy.fr]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of spermatozoa analysis in mice: A comprehensive protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atlas-medical.com [atlas-medical.com]
- 10. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Dipropyl Phthalate in Developmental Toxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyl phthalate (B1215562) (DPP), a plasticizer utilized in a variety of consumer products, has come under scrutiny for its potential developmental toxicity. Understanding the effects of DPP on embryonic and fetal development is crucial for risk assessment and regulatory decision-making. This document provides detailed application notes and protocols for conducting developmental toxicity assays using DPP in two common model organisms: the rat (mammalian model) and the zebrafish (aquatic vertebrate model). These models allow for the assessment of a range of endpoints, from gross morphological changes to specific skeletal and craniofacial defects.
Data Presentation: Summary of Quantitative Developmental Toxicity Data for Dipropyl Phthalate
The following tables summarize quantitative data from developmental toxicity studies of this compound in rats and zebrafish.
Table 1: Developmental Toxicity of this compound in Sprague-Dawley Rats Following Oral Gavage [1][2]
| Dose (g/kg/day) | Maternal Effects | Fetal Viability | Fetal Body Weight (Male & Female) | Anogenital Distance (Male Fetuses) | Skeletal Abnormalities | NOAEL (Developmental Toxicity) |
| 0 (Olive Oil) | No adverse effects | No treatment-related effects | No significant change | No significant change | No significant increase | - |
| 0.5 | No adverse effects | No treatment-related effects | No significant change | No significant change | No significant increase | 0.5 g/kg/day |
| 1.0 | Increased liver weight, mild peroxisomal enzyme induction | No treatment-related effects | No significant change | Statistically significant decrease | Significant increase in cervical and thoracic rudimentary ribs; Delayed ossification of phalanges | - |
| 1.5 | Reduced body weight gain (gestation days 6-9), increased liver weight, mild peroxisomal enzyme induction | No treatment-related effects | Statistically significant reduction | Statistically significant decrease; malpositioned testis in 3/75 males | Significant increase in cervical and thoracic rudimentary ribs; Delayed ossification of hyoid, sternebrae, and phalanges | - |
Table 2: Developmental Toxicity of this compound in Zebrafish Embryos [3]
| Concentration (mg/L) | Exposure Duration | Key Developmental Effects |
| 1 | 6 to 96 hours post-fertilization (hpf) | Craniofacial developmental malformations |
| 2 | 6 to 96 hours post-fertilization (hpf) | Craniofacial developmental malformations, including shortening of mandibular pharyngeal arches |
| 4 | 6 to 96 hours post-fertilization (hpf) | Severe craniofacial developmental malformations |
Experimental Protocols
I. Developmental Toxicity Assay in Rats
This protocol is based on studies evaluating the effects of DPP administered orally to pregnant rats.[1][2]
1. Animal Model:
-
Species: Sprague-Dawley rats (or other appropriate strain).
-
Health Status: Time-mated, nulliparous, and healthy.
-
Acclimation: Acclimate animals to laboratory conditions for at least 5 days before the start of the study.
2. Preparation of Dosing Solution:
-
Vehicle: Olive oil is a common vehicle for DPP.[1]
-
Preparation: Prepare DPP solutions of the desired concentrations (e.g., 0.5, 1.0, and 1.5 g/kg/day) in olive oil. Ensure the solution is homogenous.
3. Experimental Design:
-
Groups: Assign pregnant rats randomly to control (vehicle only) and DPP-treated groups.
-
Dosing Period: Administer DPP by oral gavage daily from gestation day (GD) 6 to 20.[1]
-
Dose Volume: Maintain a consistent dose volume across all groups (e.g., 5 ml/kg).
4. Data Collection:
-
Maternal Observations: Monitor maternal body weight, food consumption, and clinical signs of toxicity daily.
-
Terminal Sacrifice: On GD 21, euthanize the dams and perform a thorough necropsy.
-
Uterine Examination: Examine the uterus for the number of implantations, resorptions, and live/dead fetuses.
-
Fetal Examination:
-
Weigh each fetus.
-
Determine the sex of each fetus.
-
Measure the anogenital distance (AGD) of male fetuses using a calibrated microscope or calipers. The AGD is the distance from the center of the anus to the base of the genital tubercle.[4]
-
Examine fetuses for external, visceral, and skeletal malformations.
-
5. Skeletal Examination (Alizarin Red S and Alcian Blue Staining):
-
Purpose: To visualize bone (red) and cartilage (blue) to assess skeletal development and abnormalities.
-
Procedure:
-
Fix a subset of fetuses from each litter in 95% ethanol (B145695).
-
After fixation, eviscerate the fetuses.
-
Stain the cartilage by immersing the fetuses in a solution of Alcian Blue in ethanol and acetic acid.
-
Clear the tissues by immersion in potassium hydroxide (B78521) (KOH) solution.
-
Stain the ossified bone by immersing the fetuses in a solution of Alizarin Red S in KOH.
-
Further clear and store the stained skeletons in graded solutions of glycerol (B35011) and KOH.
-
II. Developmental Toxicity Assay in Zebrafish
This protocol is adapted from studies investigating the effects of DPP on zebrafish embryonic development.[3]
1. Animal Model:
-
Species: Zebrafish (Danio rerio).
-
Breeding: Set up breeding pairs of adult zebrafish. Collect freshly fertilized embryos.
2. Preparation of Exposure Solution:
-
Solvent: A solvent such as dimethyl sulfoxide (B87167) (DMSO) may be used to dissolve DPP in the embryo medium. Ensure the final solvent concentration is non-toxic to the embryos.
-
Concentrations: Prepare a range of DPP concentrations (e.g., 1, 2, and 4 mg/L) in the embryo medium.[3] Include a vehicle control group.
3. Experimental Design:
-
Exposure Period: Expose zebrafish embryos to the DPP solutions from approximately 6 hours post-fertilization (hpf) to 96 hpf.[3]
-
Static Renewal: Renew the exposure solutions daily to maintain the desired concentrations.
-
Incubation: Maintain the embryos in a controlled environment with a consistent temperature (e.g., 28.5°C) and light-dark cycle.
4. Data Collection and Endpoint Analysis:
-
Mortality and Malformations: Observe the embryos daily under a dissecting microscope for mortality, hatching rate, and gross morphological malformations (e.g., pericardial edema, yolk sac edema, spinal curvature).
-
Craniofacial Analysis (at 80-96 hpf):
-
Alcian Blue Staining:
-
Fix the larvae in paraformaldehyde.
-
Stain with an acidic solution of Alcian Blue to visualize cartilaginous structures of the head.
-
Destain and clear the larvae for visualization.
-
-
Microscopy and Imaging: Examine the stained larvae under a microscope to assess the development of craniofacial cartilages, such as the mandibular and pharyngeal arches.[3]
-
Quantitative Measurements: Measure specific craniofacial structures (e.g., length of the Meckel's cartilage) using imaging software.
-
Mandatory Visualizations
Caption: Experimental workflow for the rat developmental toxicity assay.
Caption: Experimental workflow for the zebrafish developmental toxicity assay.
Caption: Proposed signaling pathway for DPP-induced craniofacial defects.
References
Application Note: Quantification of Dipropyl Phthalate (DPP) in Consumer Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Dipropyl phthalate (B1215562) (DPP) is a member of the phthalate ester family, a class of chemical compounds primarily used as plasticizers to enhance the flexibility and durability of polymers. Phthalates are found in a vast array of consumer products, including toys, cosmetics, food packaging, and medical devices. Because they are not chemically bound to the polymer matrix, phthalates can leach, migrate, or evaporate, leading to human exposure. Concerns over the potential endocrine-disrupting effects of certain phthalates have led to increased scrutiny and regulation, such as the Consumer Product Safety Improvement Act (CPSIA), which restricts the content of specific phthalates in children's toys and childcare articles.
This application note provides a comprehensive protocol for the determination of dipropyl phthalate and other phthalates in various consumer product matrices, with a focus on sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a preferred method for phthalate analysis due to its high sensitivity, selectivity, and ability to provide structural confirmation.[1][2][3]
Principle
This method outlines the solvent extraction of this compound from a consumer product matrix, followed by cleanup and analysis using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The sample is first dissolved or extracted with an appropriate organic solvent. For polymeric materials, this may involve dissolution in tetrahydrofuran (B95107) (THF) followed by precipitation of the polymer with a non-polar solvent like hexane (B92381).[1] For liquid or semi-solid matrices like cosmetics, direct liquid-liquid extraction is employed. The extract is then analyzed by GC-MS, where analytes are separated based on their volatility and interaction with the GC column, and subsequently identified and quantified by the mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[2][4][5]
Experimental Protocols
Extreme care must be taken to avoid contamination from environmental sources, as phthalates are ubiquitous. All glassware should be thoroughly cleaned and rinsed with phthalate-free solvents. Contact with plastic materials during sample preparation should be minimized.[6][7][8]
Protocol 1: Solid Polymer-Based Products (e.g., Plastic Toys)
This protocol is adapted from methodologies like the CPSC Test Method CPSC-CH-C1001-09.3.[1]
2.1. Materials and Reagents
-
This compound (DPP) analytical standard
-
Internal Standard (IS), e.g., Benzyl Benzoate (BB) or deuterated phthalates (DBP-d4)
-
Tetrahydrofuran (THF), GC grade, phthalate-free
-
n-Hexane or Cyclohexane (B81311), GC grade, phthalate-free
-
Ethyl Acetate (B1210297), GC grade, phthalate-free
-
Press-to-seal extraction bags or glass vials with PTFE-lined caps
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm PTFE syringe filters
-
GC vials with PTFE-lined septa
2.2. Sample Preparation & Extraction
-
Accurately weigh approximately 50-100 mg of the sample, cut into small pieces (<2 mm), into a glass vial.
-
Add 10 mL of THF to dissolve the polymer. Vortex and/or sonicate for 30-60 minutes until the sample is completely dissolved.
-
Add 20 mL of hexane or cyclohexane dropwise while vortexing to precipitate the polymer (e.g., PVC).
-
Centrifuge the mixture at 3,500 rpm for 10 minutes to pellet the precipitated polymer.
-
Carefully transfer the supernatant (liquid portion) to a clean glass tube.
-
Evaporate the solvent to approximately 1 mL under a gentle stream of nitrogen.
-
Add a known amount of internal standard.
-
Bring the final volume to 2 mL with ethyl acetate or cyclohexane.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial for analysis.[9]
Protocol 2: Cosmetics & Personal Care Products (e.g., Lotions, Creams)
2.3. Materials and Reagents
-
Reagents from Protocol 1
-
Acetonitrile (B52724) or Hexane, GC grade, phthalate-free
-
Celite 545 or equivalent diatomaceous earth
2.4. Sample Preparation & Extraction
-
Accurately weigh approximately 1 g of the cosmetic product into a glass beaker.[6]
-
Thoroughly mix the sample with about 3 g of Celite to form a uniform, paste-like mixture.[6]
-
Transfer the mixture to an extraction tube or column.
-
Add 10 mL of a suitable extraction solvent (e.g., hexane for non-polar lotions, acetonitrile for more polar creams) and vortex/sonicate for 20 minutes.[9][10]
-
Allow the Celite to settle, or centrifuge to separate the solid and liquid phases.
-
Carefully transfer the supernatant to a clean glass tube.
-
Concentrate the extract to ~1 mL under a gentle stream of nitrogen.
-
Add the internal standard and adjust the final volume to 2 mL with ethyl acetate.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.
Instrumental Analysis: GC-MS
3.1. Calibration Prepare a series of calibration standards of DPP (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) in ethyl acetate, each containing the internal standard at a fixed concentration. A calibration curve is generated by plotting the peak area ratio of DPP to the internal standard against the concentration of DPP.
3.2. GC-MS Parameters The following table provides typical GC-MS parameters for phthalate analysis. These may require optimization based on the specific instrument and column used.
| Parameter | Typical Value |
| Gas Chromatograph | |
| GC Column | HP-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1][9][11] |
| Carrier Gas | Helium, constant flow at 1.0 - 1.2 mL/min[9] |
| Inlet Mode | Splitless[1] |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C[1][9] |
| Oven Program | Initial 60-100°C (hold 1-2 min), ramp 10-30°C/min to 250°C, then ramp 5-10°C/min to 280-310°C (hold 5-10 min)[1][11] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[9] |
| MS Source Temperature | 230 °C[9][12] |
| MS Quad Temperature | 150 °C[9] |
| Acquisition Mode | Selected Ion Monitoring (SIM) / Full Scan (Scan: 40-450 amu)[1][11] |
| DPP Quant/Qual Ions | Quantifier: m/z 149. Qualifiers: m/z 121, 177 (Ions may vary slightly based on literature and instrument tuning) |
Data and Performance
The following table summarizes typical method validation parameters for the analysis of phthalates, including DPP, using GC-MS. These values serve as a general guideline.
| Parameter | Typical Performance Range | Reference |
| Linearity (R²) | > 0.998 | [13] |
| Limit of Detection (LOD) | 0.03 - 15 ng/mL (Varies by analyte and matrix) | [2][12][14][15] |
| Limit of Quantification (LOQ) | 0.10 - 35 ng/mL (Varies by analyte and matrix) | [6][12][14][15] |
| Recovery | 79% - 111% | [2][4][6][14][15] |
| Precision (%RSD) | < 15% | [1][4][15] |
Visualized Workflows
The following diagrams illustrate the key workflows for sample preparation and analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijres.org [ijres.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. gcms.cz [gcms.cz]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 12. brieflands.com [brieflands.com]
- 13. jyoungpharm.org [jyoungpharm.org]
- 14. Methodology for Determining Phthalate Residues by Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction and GC-IT/MS in Hot Drink Samples by Vending Machines [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application of Dipropyl Phthalate in Reproductive Toxicology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyl phthalate (B1215562) (DPP) is a short-chain phthalate ester used as a plasticizer and in various consumer products. While extensive research has been conducted on the reproductive toxicity of other phthalates, such as di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), specific experimental data on DPP is notably limited. Theoretical studies based on molecular modeling have suggested that DPP may pose a reproductive toxicity risk.[1] However, the sparse in vivo data available presents a conflicting view, with one study indicating that oral administration of dipropyl phthalate to young male rats did not result in testicular atrophy, an effect observed with other phthalates like dipentyl and diheptyl phthalate. This discrepancy underscores the critical need for robust experimental investigation into the reproductive toxicology of DPP.
These application notes provide a framework for researchers to investigate the potential reproductive toxicity of DPP. The protocols outlined below are based on established methodologies used for other short-chain phthalates and are intended to serve as a comprehensive guide for designing and conducting both in vivo and in vitro studies.
In Vivo Assessment of Reproductive Toxicity in Rodent Models
In vivo studies are crucial for understanding the systemic effects of DPP on the male and female reproductive systems. The following protocols describe a tiered approach to assess general reproductive health, testicular toxicity, and ovarian toxicity.
General Reproductive and Developmental Toxicity Study (Modified OECD 416)
This study design provides a broad overview of the potential effects of DPP on fertility and development.
Experimental Protocol:
-
Animal Model: Sexually mature Sprague-Dawley rats (90-120 days old).
-
Dose Groups: At least three dose levels of DPP (e.g., 10, 100, 500 mg/kg/day) and a vehicle control group (e.g., corn oil).
-
Administration: Oral gavage daily for a pre-mating period of 4 weeks for males and 2 weeks for females. Dosing continues through mating, gestation, and lactation for females.
-
Mating: Co-house one male and one female from the same dose group for up to two weeks. Monitor for evidence of mating (vaginal plug).
-
Endpoints for F0 Generation:
-
Monitor clinical signs of toxicity, body weight, and food consumption.
-
Assess estrous cyclicity in females.
-
Analyze sperm parameters (motility, concentration, morphology) in males.
-
Conduct a detailed histopathological examination of reproductive organs (testes, epididymides, ovaries, uterus).
-
-
Endpoints for F1 Generation:
-
Record litter size, pup weight, and sex ratio at birth.
-
Monitor anogenital distance (AGD) in pups on postnatal day 1.
-
Assess nipple retention in male pups.
-
Evaluate developmental landmarks (e.g., eye-opening, pinna detachment).
-
Conduct histopathological examination of reproductive organs of selected F1 offspring at sexual maturity.
-
Hypothetical Data Presentation:
Table 1: Hypothetical Effects of DPP on F0 Male Reproductive Parameters
| Parameter | Vehicle Control | DPP (10 mg/kg) | DPP (100 mg/kg) | DPP (500 mg/kg) |
| Testis Weight (g) | 3.5 ± 0.2 | 3.4 ± 0.3 | 3.1 ± 0.2 | 2.5 ± 0.3** |
| Epididymal Sperm Count (x10⁶) | 250 ± 30 | 240 ± 25 | 200 ± 28 | 150 ± 35 |
| Sperm Motility (%) | 85 ± 5 | 82 ± 6 | 70 ± 8* | 55 ± 10 |
| Serum Testosterone (B1683101) (ng/mL) | 3.8 ± 0.5 | 3.5 ± 0.6 | 2.5 ± 0.4* | 1.8 ± 0.3** |
* p < 0.05, ** p < 0.01 compared to vehicle control
Table 2: Hypothetical Effects of DPP on F1 Developmental Landmarks
| Parameter | Vehicle Control | DPP (10 mg/kg) | DPP (100 mg/kg) | DPP (500 mg/kg) |
| Anogenital Distance (mm) - Males | 4.5 ± 0.3 | 4.3 ± 0.4 | 3.8 ± 0.3 | 3.2 ± 0.2** |
| Nipple Retention (count) - Males | 0.2 ± 0.1 | 0.5 ± 0.2 | 1.8 ± 0.5 | 3.5 ± 0.8 |
| Age at Vaginal Opening (days) | 32 ± 2 | 33 ± 1.5 | 35 ± 2* | 38 ± 3 |
* p < 0.05, ** p < 0.01 compared to vehicle control
Experimental Workflow:
In Vivo Reproductive Toxicity Study Workflow
In Vitro Assessment of Reproductive Toxicity
In vitro assays provide a controlled environment to investigate the direct effects of DPP and its metabolites on specific cell types and molecular pathways involved in reproduction.
Steroidogenesis Assay in Leydig and Granulosa Cells
This protocol assesses the impact of DPP on the production of key reproductive hormones.
Experimental Protocol:
-
Cell Culture:
-
Leydig Cells: Use a suitable cell line (e.g., MA-10 mouse Leydig tumor cells) or primary Leydig cells isolated from rodent testes.
-
Granulosa Cells: Isolate primary granulosa cells from ovarian follicles of immature female rats or use a granulosa cell line (e.g., KGN).
-
-
Treatment: Culture cells to 70-80% confluency and then treat with various concentrations of DPP or its primary metabolite, monopropyl phthalate (MPP), for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., forskolin (B1673556) to stimulate steroidogenesis).
-
Hormone Analysis: Collect the cell culture medium and measure the concentrations of testosterone (from Leydig cells) and estradiol (B170435) and progesterone (B1679170) (from granulosa cells) using enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).
-
Cell Viability: Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed effects on hormone production are not due to cytotoxicity.
-
Gene Expression Analysis: Isolate RNA from the treated cells and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of key steroidogenic genes (e.g., Star, Cyp11a1, Cyp17a1, Hsd3b, Cyp19a1).
Hypothetical Data Presentation:
Table 3: Hypothetical Effects of DPP on Testosterone Production in MA-10 Leydig Cells
| Treatment | Testosterone (ng/mL) | Cell Viability (%) |
| Vehicle Control | 5.2 ± 0.4 | 100 |
| Forskolin (10 µM) | 25.8 ± 2.1 | 98 ± 3 |
| DPP (1 µM) | 4.9 ± 0.5 | 99 ± 2 |
| DPP (10 µM) | 3.8 ± 0.3* | 97 ± 4 |
| DPP (100 µM) | 2.1 ± 0.2 | 85 ± 6* |
* p < 0.05, ** p < 0.01 compared to vehicle control
Table 4: Hypothetical Effects of DPP on Estradiol Production in Primary Granulosa Cells
| Treatment | Estradiol (pg/mL) | Cell Viability (%) |
| Vehicle Control | 150 ± 15 | 100 |
| FSH (100 ng/mL) | 850 ± 70 | 99 ± 2 |
| DPP (1 µM) | 145 ± 12 | 101 ± 3 |
| DPP (10 µM) | 110 ± 10* | 98 ± 4 |
| DPP (100 µM) | 75 ± 8 | 88 ± 5* |
* p < 0.05, ** p < 0.01 compared to vehicle control
Experimental Workflow:
In Vitro Steroidogenesis Assay Workflow
Hypothetical Signaling Pathway of DPP-Induced Reproductive Toxicity
Based on the known mechanisms of other phthalates, DPP could potentially disrupt reproductive function through multiple pathways. A plausible hypothetical mechanism involves the interference with the hypothalamic-pituitary-gonadal (HPG) axis and direct effects on gonadal steroidogenesis. Other phthalates have been shown to act as endocrine-disrupting chemicals by interfering with hormone synthesis and signaling.[2]
Hypothetical Signaling Pathway of DPP
Conclusion
The provided application notes and protocols offer a comprehensive starting point for investigating the reproductive toxicology of this compound. Given the current scarcity of data, systematic studies are essential to accurately characterize the potential risks of DPP exposure to reproductive health. The use of standardized and robust experimental designs, as outlined here, will be critical in generating reliable data to inform risk assessments and regulatory decisions. Researchers are encouraged to adapt and refine these protocols based on their specific research questions and available resources.
References
Techniques for Measuring Dipropyl Phthalate Migration from Plastics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyl phthalate (B1215562) (DPP), a member of the phthalate ester family, is utilized as a plasticizer to enhance the flexibility and durability of various plastic products. Its potential to migrate from plastic matrices into contacting substances, such as food, beverages, and pharmaceutical formulations, is a significant concern due to potential health risks. This document provides detailed application notes and experimental protocols for the measurement of DPP migration from plastics, intended to guide researchers in establishing robust analytical methods for monitoring and risk assessment.
The primary analytical techniques for quantifying dipropyl phthalate migration are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Proper sample preparation, including extraction from the plastic or collection from a food simulant, is a critical step for accurate quantification.
Data Presentation
A comprehensive analysis of this compound migration involves evaluating the influence of various factors such as the type of plastic, the nature of the food simulant, contact time, and temperature. While the following tables are presented as templates for organizing experimental data, it is important to note that a comprehensive literature search did not yield specific quantitative data for this compound migration from plastics. The values for other phthalates, such as dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP), are often reported in the range of <0.01 µg/L to several µg/L, and in some cases, exceeding specific migration limits under aggressive testing conditions.[1][2][3][4] The specific migration limit (SML) for DBP is 0.3 mg/kg of food simulant.[5][6]
Table 1: Migration of this compound from PVC into Various Food Simulants
| Food Simulant | Contact Time (days) | Temperature (°C) | DPP Concentration (µg/L) |
| Simulant A (10% ethanol) | 10 | 40 | Data Not Found |
| 30 | 40 | Data Not Found | |
| Simulant B (3% acetic acid) | 10 | 40 | Data Not Found |
| 30 | 40 | Data Not Found | |
| Simulant D1 (50% ethanol) | 10 | 40 | Data Not Found |
| 30 | 40 | Data Not Found | |
| Simulant D2 (Olive Oil) | 10 | 40 | Data Not Found |
| 30 | 40 | Data Not Found |
Table 2: Migration of this compound from PET into Aqueous Food Simulant at Different Temperatures
| Temperature (°C) | Contact Time (days) | DPP Concentration (µg/L) |
| 4 | 10 | Data Not Found |
| 30 | Data Not Found | |
| 25 | 10 | Data Not Found |
| 30 | Data Not Found | |
| 40 | 10 | Data Not Found |
| 30 | Data Not Found |
Experimental Protocols
Protocol 1: Determination of this compound Migration using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general procedure for quantifying DPP migration from a plastic sample into a food simulant.
1. Materials and Reagents:
-
Plastic sample (e.g., PVC, PET)
-
Food simulants (e.g., 10% ethanol, 3% acetic acid, 50% ethanol, olive oil)
-
This compound (DPP) standard, analytical grade
-
Internal standard (e.g., Benzyl Benzoate)
-
Solvents: n-hexane, dichloromethane (B109758) (DCM), methanol (B129727) (all HPLC or GC grade)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Migration Test:
-
Cut the plastic sample into pieces of a known surface area (e.g., 6 dm²).
-
Place the plastic pieces into a clean, inert glass container.
-
Add a known volume of the selected food simulant to achieve a surface area-to-volume ratio of 6 dm²/L.
-
Seal the container and incubate at the desired temperature (e.g., 40°C) for a specified duration (e.g., 10 days).
-
After incubation, remove the plastic samples and collect the food simulant for analysis.
3. Sample Preparation (Aqueous Food Simulants):
-
Liquid-Liquid Extraction (LLE):
-
Take a known volume of the food simulant (e.g., 100 mL).
-
Spike with an internal standard.
-
Extract twice with 50 mL of n-hexane or dichloromethane by shaking vigorously in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by distilled water.
-
Load a known volume of the food simulant (spiked with internal standard) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the DPP with a suitable solvent (e.g., n-hexane or dichloromethane).
-
Concentrate the eluate to a final volume of 1 mL.
-
4. GC-MS Analysis:
-
Gas Chromatograph Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for DPP: m/z 149 (quantifier), 177, 222.
-
Internal Standard (Benzyl Benzoate): m/z 105 (quantifier), 77, 212.
-
5. Quantification:
-
Prepare a calibration curve using standard solutions of DPP of known concentrations.
-
Calculate the concentration of DPP in the sample based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Determination of this compound Migration using High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol provides an alternative method to GC-MS for the quantification of DPP.
1. Materials and Reagents:
-
Same as Protocol 1, with the exception of GC-specific consumables.
-
Mobile phase solvents: Acetonitrile (B52724) and water (both HPLC grade).
2. Migration Test:
-
Follow the same procedure as described in Protocol 1.
3. Sample Preparation:
-
For aqueous food simulants, the SPE method described in Protocol 1 is recommended.
-
For fatty food simulants (e.g., olive oil), a solvent extraction with acetonitrile followed by a clean-up step may be necessary.
4. HPLC-UV Analysis:
-
HPLC System Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detector Wavelength: 228 nm.
-
5. Quantification:
-
Prepare a calibration curve by injecting standard solutions of DPP.
-
Determine the concentration of DPP in the sample by comparing its peak area to the calibration curve.
Experimental Workflows and Logical Relationships
Caption: Workflow for this compound Migration Analysis.
Caption: Sample Preparation Decision Workflow.
References
- 1. Analysis of Phthalate Migration to Food Simulants in Plastic Containers during Microwave Operations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. Studies examine phthalate migration from PVC films and adhesives | Food Packaging Forum [foodpackagingforum.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Analysis of Phthalate Migration to Food Simulants in Plastic Containers during Microwave Operations [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: Dipropyl Phthalate as a Reference Standard in Analytical Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction Dipropyl phthalate (B1215562) (DPP), a diester of phthalic acid, is a crucial analytical reference standard used for the quantification of phthalates in a wide range of materials, including cosmetics, plastics, food products, and environmental samples.[1][2][3] Phthalates are a class of chemicals commonly used as plasticizers to enhance the flexibility and durability of polymers.[2][4] However, due to their potential endocrine-disrupting properties and other health concerns, regulatory bodies worldwide have restricted their use, making accurate monitoring imperative.[5][6][7] High-purity dipropyl phthalate serves as a benchmark for developing and validating analytical methods, ensuring the accuracy, precision, and comparability of results across different laboratories. This document provides detailed protocols for the use of this compound as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application in analytical methods.
| Property | Value | Reference |
| CAS Number | 131-16-8 | [1][8] |
| Molecular Formula | C₁₄H₁₈O₄ | [8][9] |
| Molecular Weight | 250.29 g/mol | [1][8][9] |
| Appearance | Colorless to light yellow liquid | [8][9][10] |
| Density | 1.078 g/mL at 25 °C | [1][11] |
| Boiling Point | 317.5 °C | [1][11] |
| Refractive Index | n20/D 1.497 | [1][11] |
| Water Solubility | 108.1 mg/L (20 ºC) | [11] |
| Solubility | Soluble in chloroform, methanol (B129727) | [11] |
Protocols for Analytical Applications
Preparation of Standard Solutions
Accurate preparation of calibration standards is the most critical step in quantitative analysis. The following protocol outlines the preparation of a stock solution and subsequent working standards.
Materials:
-
This compound (DPP) reference standard, neat (purity ≥98%)
-
Analytical grade solvent (e.g., Methanol, Dichloromethane (B109758), or Hexane)
-
Class A volumetric flasks and pipettes
-
Analytical balance
Protocol:
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 100 mg of the this compound reference standard.
-
Quantitatively transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of the chosen solvent.
-
Bring the flask to volume with the solvent, ensuring the solution is thoroughly mixed.
-
Store the stock solution in a tightly sealed amber glass vial at 4°C.[12]
-
-
Working Standard Solutions:
-
Perform serial dilutions from the stock solution to prepare a series of working standards for the calibration curve.[13]
-
For example, to prepare a 10 µg/mL standard, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.
-
A typical calibration range for phthalate analysis might include concentrations such as 0.05, 0.1, 0.5, 1.0, 5.0, and 10 µg/mL.[13]
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the separation and identification of phthalates in complex matrices.[14][15]
Principle: The sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
Sample Preparation (from Polymer Matrix): This protocol is adapted from the U.S. Consumer Product Safety Commission (CPSC) method for determining phthalates in plastics.[16]
-
Weigh approximately 50 mg of the polymer sample into a glass vial.
-
Add a suitable volume of tetrahydrofuran (B95107) (THF) to completely dissolve the sample (e.g., 5 mL).
-
If the material does not dissolve, extend the mixing time or gently heat the sample.
-
Precipitate the dissolved polymer by adding a second solvent, such as hexane (B92381) or acetonitrile.[16]
-
Allow the polymer to settle for at least 5 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial.[16]
-
If an internal standard is used, add it to the filtered extract.
-
The extract is now ready for GC-MS analysis. An injection volume of 1 µL is typical.[16]
Instrumental Parameters & Quantitative Data: The following tables provide typical instrument conditions and quantitative data for the analysis of this compound. Actual parameters may vary based on the specific instrument and column used.
| Parameter | Typical Value |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector | Split/Splitless, 280 °C |
| Oven Program | 50°C (1 min), ramp at 20°C/min to 310°C (hold 5 min) |
| MS Transfer Line | 280-300 °C |
| Ion Source | 230-250 °C |
| MS Mode | Scan (40-350 amu) and/or Selected Ion Monitoring (SIM) |
| Analyte | Typical Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | 13.8 | 149 | 121, 209 |
References for tables:[16][17][18]
Quantification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC coupled with an ultraviolet (UV) detector is a robust and common alternative for phthalate quantification.[19][20]
Principle: The sample is injected into the HPLC system, and separation occurs based on the analyte's partitioning between the non-polar stationary phase (e.g., C18) and the polar mobile phase. A UV detector measures the absorbance of the eluting compounds at a specific wavelength for quantification.
Sample Preparation (from Aqueous Matrix): A solid-phase extraction (SPE) method is often employed to concentrate phthalates from aqueous samples and remove interfering substances.[12]
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the aqueous sample (e.g., 100 mL) onto the SPE cartridge.
-
Wash the cartridge with a water/methanol mixture to remove polar impurities.
-
Dry the cartridge thoroughly under a vacuum or with nitrogen.
-
Elute the trapped phthalates with a small volume of a non-polar solvent like dichloromethane or acetonitrile.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
The sample is now ready for HPLC analysis.
Instrumental Parameters: The following table provides typical instrument conditions for the HPLC-UV analysis of this compound.
| Parameter | Typical Value |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase | Isocratic: Methanol/Water (75:25, v/v) or Acetonitrile/Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV/Vis or Photodiode Array (PDA) |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
References for table:[12][19][20]
Conclusion this compound is an indispensable reference standard for the accurate quantification of phthalates in diverse and complex matrices. Its well-characterized properties and commercial availability in high purity make it ideal for establishing instrument calibration, validating analytical methods, and ensuring the reliability of monitoring data. The protocols detailed in this note for GC-MS and HPLC provide a robust framework for researchers and scientists to achieve precise and reproducible results in their analytical workflows.
References
- 1. フタル酸ジプロピル PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalate esters in the environment: A critical review of their occurrence, biodegradation, and removal during wastewater treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. epa.gov [epa.gov]
- 6. Investigating the Effect of Phthalate Esters – Dimethyl Phthalate and Diethyl Phthalate (EDCs) in Waste Plastic Materials and Used Engine Oil | Auctores [auctoresonline.org]
- 7. epa.ie [epa.ie]
- 8. Di Propyl Phthalate Exporter,Di Propyl Phthalate Supplier from Palghar India [zarlishpolychemicals.co.in]
- 9. This compound | C14H18O4 | CID 8559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. This compound | 131-16-8 [chemicalbook.com]
- 12. academic.oup.com [academic.oup.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 15. fses.oregonstate.edu [fses.oregonstate.edu]
- 16. gcms.cz [gcms.cz]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. oiv.int [oiv.int]
- 19. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. opus.govst.edu [opus.govst.edu]
Application Notes and Protocols: Cell-based Assays for Assessing Dipropyl Phthalate Toxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dipropyl phthalate (B1215562) (DPP) is a plasticizer used to enhance the flexibility and durability of various polymer products. Due to its widespread use, human exposure is common, raising concerns about its potential health risks. Like other phthalates, DPP is suspected of acting as an endocrine disruptor and may induce toxicity through various mechanisms, including the generation of oxidative stress. Assessing the toxicological profile of DPP is crucial for understanding its impact on human health and for regulatory purposes. This document provides detailed application notes and protocols for three fundamental cell-based assays to evaluate the cytotoxicity, genotoxicity, and oxidative stress potential of Dipropyl Phthalate.
Cytotoxicity Assessment: MTT Assay
Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt MTT into insoluble purple formazan (B1609692) crystals. The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of metabolically active (living) cells. This assay is a robust, high-throughput method for determining the concentration at which DPP induces cell death (e.g., the IC50 value).
Experimental Protocol: MTT Assay
Materials:
-
This compound (DPP) stock solution (in DMSO or ethanol)
-
Selected mammalian cell line (e.g., HepG2, HEK293, CHO-K1)
-
Complete cell culture medium
-
Sterile 96-well flat-bottom plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in a complete medium to a concentration of 5x10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of DPP in a complete medium from the stock solution. A suggested range is 1 µM to 500 µM.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., 0.1% DMSO) and a negative control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared DPP dilutions or controls.
-
Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Abs_sample / Abs_vehicle_control) * 100
-
-
Plot the % Viability against the log of the DPP concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Data Presentation
Table 1: Example Cytotoxicity Data for Dibutyl Phthalate (DBP) in Bovine Lymphocytes.
| Compound | Cell Line | Exposure Time (h) | IC50 / LD50 (µM) | Reference |
|---|
| Dibutyl Phthalate (DBP) | Bovine Lymphocytes | 24 | 50 |[1] |
Visualization: MTT Assay Workflow
Caption: General experimental workflow for the MTT cytotoxicity assay.
Genotoxicity Assessment: Alkaline Comet Assay
Application Note: The single-cell gel electrophoresis, or Comet assay, is a sensitive and versatile method for detecting DNA damage in individual cells.[2] Under alkaline conditions, the assay can detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites. When cells with damaged DNA are electrophoresed, the fragmented DNA migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The intensity and length of the tail are proportional to the amount of DNA damage. This assay is valuable for determining if DPP or its metabolites can directly or indirectly cause genotoxicity.[1][3]
Experimental Protocol: Alkaline Comet Assay
Materials:
-
DPP stock solution
-
Cell line of interest
-
Microscope slides (pre-coated with 1% Normal Melting Point Agarose)
-
Low Melting Point (LMP) Agarose (B213101) (0.5% in PBS)
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold, Ethidium Bromide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Cell Treatment:
-
Culture and treat cells with various concentrations of DPP (and controls) as described in the MTT assay protocol, typically for a shorter duration (e.g., 4-24 hours).
-
-
Cell Embedding:
-
Harvest cells via trypsinization and resuspend in ice-cold PBS at 1x10⁵ cells/mL. Ensure cell viability is >80%.
-
Mix 10 µL of the cell suspension with 90 µL of 0.5% LMP agarose (at 37°C).
-
Quickly pipette the mixture onto a pre-coated slide, cover with a coverslip, and place on ice for 10 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Gently remove the coverslip and immerse the slides in cold Lysis Solution.
-
Incubate for at least 1 hour at 4°C, protected from light. This step removes cell membranes and histones to form nucleoids.
-
-
DNA Unwinding:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer.
-
Let the DNA unwind for 20-40 minutes at 4°C.
-
-
Electrophoresis:
-
Apply a voltage of ~1 V/cm (e.g., 25V) for 20-30 minutes in the same cold buffer.
-
-
Neutralization and Staining:
-
Gently remove the slides and wash them 3 times for 5 minutes each with Neutralization Buffer.
-
Stain the slides with a DNA staining solution (e.g., 50 µL of SYBR Gold 1:10,000 dilution) and incubate for 5-10 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected cells per slide.
-
Use comet analysis software to measure parameters such as % Tail DNA and Tail Moment.
-
Data Presentation
Note: Specific quantitative data for this compound in the Comet assay is limited. The table below presents illustrative data for other phthalates to show how results can be structured.
Table 2: Example Genotoxicity Data for Phthalates.
| Compound | Cell/Organism System | Parameter Measured | Result | Reference |
|---|---|---|---|---|
| Dibutyl Phthalate (DBP) | Bovine Lymphocytes | DNA Damage | Concentration-dependent increase | [1] |
| Dimethyl Phthalate (DMP) | Earthworm (Eisenia fetida) | DNA Damage | Dose-response relationship observed | [3] |
| Monoethyl Phthalate (MEP) | Human Sperm | Comet Extent | Significant increase with exposure |[4] |
Visualization: Comet Assay Workflow
References
- 1. Assessment of Cytotoxic, Genotoxic, and Oxidative Stress of Dibutyl Phthalate on Cultured Bovine Peripheral Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalate induced oxidative stress and DNA damage in earthworms (Eisenia fetida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The relationship between environmental exposures to phthalates and DNA damage in human sperm using the neutral comet assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological Considerations for Human Biomonitoring of Dipropyl Phthalate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyl phthalate (B1215562) (DPP) is a plasticizer used in a variety of consumer products, leading to widespread human exposure. Biomonitoring is a critical tool for assessing the internal dose of DPP and understanding its potential health effects. The most common approach for biomonitoring DPP exposure is through the measurement of its metabolites in urine. Phthalates are rapidly metabolized in the body, and their metabolites are excreted in the urine, making them suitable biomarkers of recent exposure.[1] This document provides detailed methodological considerations, application notes, and experimental protocols for the human biomonitoring of DPP.
Biomarker Selection
The primary biomarker for assessing exposure to dipropyl phthalate (DPP) is its monoester metabolite, mono-n-propyl phthalate (MnPP) . Like other low-molecular-weight phthalates, DPP is primarily hydrolyzed in the body to its monoester form, which is then excreted in the urine.[2] While some phthalates undergo further oxidative metabolism, for DPP, the measurement of MnPP in urine is the most direct and widely accepted method for quantifying exposure.[2]
Metabolic Pathway of this compound
This compound undergoes a relatively simple metabolic pathway in humans. The primary step is the hydrolysis of one of the ester bonds by lipases and esterases, primarily in the intestines and other tissues, to form mono-n-propyl phthalate (MnPP) and n-propanol.[1] The resulting MnPP can then be conjugated with glucuronic acid to form a more water-soluble glucuronide conjugate, which is efficiently excreted in the urine.[1][2] A smaller fraction of MnPP may be excreted in its free form.
Analytical Methods
The two primary analytical techniques for the quantification of MnPP in human urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred due to its high sensitivity, specificity, and reduced need for sample derivatization.[3]
Quantitative Data Summary
The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for the analysis of phthalate metabolites, including those for monoesters of similar low-molecular-weight phthalates, which are indicative of the expected performance for MnPP analysis.
| Analytical Method | Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| LC-MS/MS | Mono-methyl phthalate | Urine | 0.3 | - | [4] |
| LC-MS/MS | Mono-ethyl phthalate | Urine | 0.3 | - | [4] |
| LC-MS/MS | Mono-n-butyl phthalate | Urine | 1.0 | - | [4] |
| GC-MS/MS | 10 Phthalates | Beverages | 0.0005 - 0.001 | 0.0015 - 0.003 | [5] |
Note: Data for MnPP was not explicitly available in the reviewed literature, but the values for other low-molecular-weight phthalate monoesters provide a reasonable estimate of expected analytical sensitivity.
The following table presents urinary concentrations of various phthalate metabolites from a human reference population, providing context for expected concentration ranges.
| Phthalate Metabolite | Population | Mean/Median Concentration (ng/mL) | 95th Percentile (ng/mL) | Reference |
| Monoethyl phthalate (MEP) | U.S. Population (NHANES 1999-2000) | Median: 133 | 3,750 | [6] |
| Monobutyl phthalate (MBP) | U.S. Population (NHANES 1999-2000) | Median: 28.9 | 294 | [6][7] |
| Monobenzyl phthalate (MBzP) | U.S. Population (NHANES 1999-2000) | Median: 13.8 | 137 | [6][7] |
Experimental Protocols
Sample Collection and Storage
Contamination is a significant challenge in phthalate analysis due to their ubiquitous presence in the environment and laboratory materials.[2]
-
Collection: Urine samples should be collected in sterile, polypropylene (B1209903) containers. Avoid the use of any plastic materials that may contain phthalates.
-
Storage: Samples should be frozen at -20°C or lower as soon as possible after collection and shipped on dry ice to the analytical laboratory.
Experimental Workflow
The general workflow for the analysis of MnPP in urine involves enzymatic deconjugation, sample cleanup and concentration, and instrumental analysis.
Detailed Protocol: LC-MS/MS Method for Phthalate Metabolites
This protocol is adapted from established methods for the analysis of a panel of phthalate metabolites in urine and is applicable for the quantification of MnPP.[4][8][9]
1. Reagents and Materials
-
Mono-n-propyl phthalate (MnPP) analytical standard
-
Isotopically labeled MnPP internal standard (e.g., 13C4-MnPP)
-
β-glucuronidase from Helix pomatia
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5)
-
Formic acid
-
Methanol (B129727), acetonitrile, and water (HPLC or LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
To a 1 mL aliquot of urine, add 50 µL of the isotopically labeled internal standard solution.
-
Add 250 µL of ammonium acetate buffer (1 M, pH 6.5).
-
Add 10 µL of β-glucuronidase solution.
-
Vortex the mixture and incubate at 37°C for 90 minutes to deconjugate the glucuronidated metabolites.[9]
-
Stop the enzymatic reaction by adding 50 µL of formic acid.
3. Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Load the entire pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[4]
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[10]
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: 0.1% acetic acid in acetonitrile.
-
Gradient: A suitable gradient to separate MnPP from other urinary components and phthalate metabolites. A typical gradient might start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for MnPP and its internal standard would need to be optimized.
5. Quality Control
-
Blanks: Analyze procedural blanks with each batch of samples to monitor for contamination.
-
Quality Control Materials: Include quality control materials (e.g., spiked urine pools at low and high concentrations) in each analytical run to monitor the accuracy and precision of the method.
-
Internal Standards: The use of isotopically labeled internal standards is crucial to correct for matrix effects and variations in sample preparation and instrument response.[1]
Conclusion
The human biomonitoring of this compound through the measurement of its urinary metabolite, mono-n-propyl phthalate, is a robust and reliable method for assessing recent exposure. Careful attention to sample collection and preparation to avoid contamination is paramount for obtaining accurate results. LC-MS/MS offers a sensitive and specific analytical approach for the quantification of MnPP in urine. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the biomonitoring of DPP.
References
- 1. Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. s4science.at [s4science.at]
Troubleshooting & Optimization
Troubleshooting poor peak shape in dipropyl phthalate chromatography
Welcome to the Technical Support Center for troubleshooting chromatographic analysis of dipropyl phthalate (B1215562). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to poor peak shape in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is considered a "good" peak shape in chromatography?
A1: An ideal chromatographic peak is symmetrical and Gaussian in shape. Peak symmetry is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 is optimal. Generally, a tailing factor above 2.0 is considered unacceptable for quantitative analysis as it can compromise the accuracy of peak integration and reduce resolution between adjacent peaks.[1][2]
Q2: Why is my dipropyl phthalate peak tailing?
A2: Peak tailing for this compound can be caused by several factors. Common causes include secondary interactions with active sites in the gas chromatography (GC) system (like the inlet liner or column), column contamination, or incorrect method parameters.[3][4] In High-Performance Liquid Chromatography (HPLC), tailing can result from interactions with residual silanols on the column packing material, improper mobile phase pH, or column degradation.[1][5][6]
Q3: My this compound peak is fronting. What could be the cause?
A3: Peak fronting is less common than tailing but can occur. The most frequent causes are column overloading due to a high concentration of this compound in the sample or a mismatch between the sample solvent and the mobile phase.[7][8] In GC, an injection volume that is too large for the liner can also lead to fronting.
Q4: I see this compound peaks in my blank injections. What is the source of this contamination?
A4: Phthalates, including this compound, are ubiquitous as plasticizers and can easily contaminate your analysis.[3][9] Common sources of contamination include plastic lab consumables (e.g., pipette tips, vials, tubing), solvents, reagents, and even laboratory air.[3][9] The syringe needle used for injection can also be a source of contamination from the lab air.[9][10]
Q5: What type of GC column is recommended for this compound analysis?
A5: For the analysis of phthalates like this compound, a low-polarity, low-bleed, inert GC column is recommended.[3] Columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) are widely used and provide good resolution for a broad range of phthalates.[3][11] Using an "inert" or "ultra-inert" column is crucial to minimize peak tailing.[3]
Q6: What is a suitable HPLC column for this compound?
A6: A reversed-phase C18 column is commonly used for the HPLC analysis of phthalates.[12] To minimize peak tailing caused by interactions with silanol (B1196071) groups, it is advisable to use a modern, high-purity silica (B1680970) column that is well end-capped.[5][6][13]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Guide 1: Troubleshooting Peak Tailing
If you observe peak tailing for this compound, follow this logical workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Evaluate the Scope of the Problem:
-
If all peaks are tailing: This often points to a physical issue with the system setup.[7]
-
Action: Check the column installation. Ensure it is at the correct depth in the inlet and detector and that all fittings are secure and not leaking.
-
Action: Inspect the column cut. A poor, uneven cut can cause peak distortion. Re-cut the column if necessary.[7]
-
Action: Check for extra-column volume in the tubing and connections.[1]
-
-
-
If only the this compound peak (or other active compounds) is tailing: This suggests a chemical interaction.
-
For GC Analysis:
-
Action: Inspect and replace the inlet liner. Active sites on a contaminated or old liner are a common cause of tailing for polarizable compounds like phthalates. Use a fresh, deactivated liner.[3][4]
-
Action: Trim the front end of the column (e.g., 10-20 cm) to remove accumulated non-volatile residues that can create active sites.[7]
-
-
For HPLC Analysis:
-
Action: Adjust the mobile phase pH. For reversed-phase chromatography, operating at a low pH (e.g., 2-3) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.[1][13]
-
Action: Consider using a different column, such as one with a polar-embedded phase or a highly end-capped stationary phase, which are designed to reduce silanol interactions.[5]
-
-
Guide 2: Troubleshooting Peak Fronting
If you observe peak fronting for this compound, consider the following causes and solutions.
Caption: Logical relationships in peak fronting causes.
Detailed Steps:
-
Check for Column Overload: This is the most common cause of peak fronting.[2][14]
-
Action: Dilute your sample (e.g., by a factor of 10) and re-inject. If the peak shape improves and becomes more symmetrical, the original sample was overloading the column.
-
Action: Reduce the injection volume.[14]
-
-
Evaluate the Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase (in HPLC) or has a significantly different polarity (in GC), it can cause peak distortion.
-
Action: If possible, dissolve the sample in the mobile phase or a weaker solvent.
-
-
Inspect the Column: A void or channel in the column packing at the inlet can lead to fronting or split peaks.[14][15]
-
Action: If a guard column is used, remove it and see if the peak shape improves. If it does, replace the guard column.[2][15]
-
Action: If the problem persists, the analytical column may be damaged. Try reversing the column and flushing it with a strong solvent. If this does not help, the column may need to be replaced.[14]
-
Data Presentation
The quality of a chromatographic peak can be summarized by the following parameters. Aim for values in the "Good" category for reliable quantification.
| Parameter | Calculation | Good Peak Shape | Poor Peak Shape (Tailing) | Poor Peak Shape (Fronting) |
| USP Tailing Factor (Tf) | W₀.₀₅ / 2f (where W₀.₀₅ is the peak width at 5% height and f is the distance from the front of the peak to the peak maximum at 5% height) | 0.9 - 1.2 | > 1.5 | < 0.9 |
| Asymmetry Factor (As) | B / A (where A and B are the widths of the front and back half of the peak at 10% height) | 0.9 - 1.2 | > 1.5 | < 0.9 |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Sample Preparation:
-
Perform a liquid-liquid extraction if this compound is in an aqueous matrix, using a suitable solvent like hexane (B92381) or dichloromethane.
-
Concentrate the extract to a final volume of 1 mL.
-
Transfer to a GC vial.
-
-
GC Conditions:
-
Inlet: Splitless mode.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 70 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
-
MS Conditions:
Protocol 2: HPLC-UV Analysis of this compound
This protocol is suitable for analyzing this compound in samples that are compatible with reversed-phase liquid chromatography.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 9. researchgate.net [researchgate.net]
- 10. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. opus.govst.edu [opus.govst.edu]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Dipropyl Phthalate (DPP) Soil Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of dipropyl phthalate (B1215562) (DPP) extraction methods from soil.
Frequently Asked Questions (FAQs)
Q1: Which extraction method is most suitable for dipropyl phthalate (DPP) in soil?
A1: The choice of extraction method depends on factors like required efficiency, sample throughput, solvent consumption, and available instrumentation.[1]
-
Soxhlet Extraction: A classic, robust technique ensuring thorough extraction, but it is time-consuming and requires large solvent volumes.[1]
-
Ultrasonic-Assisted Extraction (UAE): Significantly faster and uses less solvent than Soxhlet by using high-frequency sound waves to disrupt the sample matrix.[1]
-
Microwave-Assisted Extraction (MAE): A rapid method using microwave energy to heat the solvent and sample, accelerating extraction. It is known for high efficiency and reduced solvent use.[1][2]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and cleanup into a single process, adapted from pesticide residue analysis.[1][3]
Q2: What are the most common sources of background contamination in phthalate analysis?
A2: Phthalates are ubiquitous, making contamination a primary challenge.[1] Common sources include laboratory equipment (pipette tips, plastic vials, tubing), solvents, reagents, and even laboratory air and dust.[1][4][5] Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) are the most frequently detected background contaminants.[4]
Q3: How can I minimize background contamination during my experiments?
A3: To ensure accurate results, implement these best practices:
-
Use Phthalate-Free Consumables: Opt for glassware or stainless steel. If plastics are necessary, use polypropylene (B1209903) (PP) or polyethylene (B3416737) (PE) instead of polyvinyl chloride (PVC).[4]
-
Thoroughly Clean Glassware: Meticulously clean all glassware. Baking glassware at high temperatures can help remove organic contaminants.[4]
-
Use High-Purity Solvents: Use high-purity, phthalate-free certified solvents and reagents. Always run solvent blanks to verify purity.[4]
-
Minimize Air Exposure: Keep samples and extracts covered whenever possible to prevent contamination from airborne phthalates.[4]
Q4: What is the "matrix effect" and how can it affect my results?
A4: The matrix effect is the combined effect of all components in the sample, other than the analyte, on the measurement of the analyte's quantity.[6] In soil analysis, co-extracted matrix components can interfere with the analytical determination, leading to either suppression or enhancement of the analyte signal, which can impair the precision and trueness of the results.[6][7] Using matrix-matched calibration or an appropriate internal standard can help compensate for these effects.[4]
Troubleshooting Guide
Problem 1: Low or Inconsistent Recovery Rates
| Potential Cause | Troubleshooting Action |
| Incomplete Extraction | Increase extraction time, temperature (for MAE/Soxhlet), or sonication power (for UAE). Ensure the solvent has sufficient contact with the soil sample. Consider repeating the extraction step with fresh solvent.[1] |
| Inadequate Homogenization | For solid samples, ensure the soil is thoroughly dried, ground to a uniform particle size, and homogenized before taking a subsample for extraction.[4] |
| Poor Solvent Choice | The polarity of the extraction solvent is critical. Mixtures like acetone/hexane or dichloromethane/n-hexane are often effective.[3][8] Experiment with different solvent systems to find the optimal one for your soil type. |
| Analyte Loss During Concentration | Avoid overly aggressive evaporation. Use a gentle stream of nitrogen or a rotary evaporator at a controlled temperature.[1] Ensure the final volume is precise. |
| SPE Cartridge Issues (if applicable) | Ensure proper conditioning and equilibration of SPE cartridges. Inconsistent packing can lead to channeling and variable recoveries. Do not allow the cartridge to go dry during sample loading.[4] |
Problem 2: High Background Levels or Contamination in Blanks
| Potential Cause | Troubleshooting Action |
| Contaminated Solvents/Reagents | Run a blank analysis on each solvent and reagent used in the procedure to identify the source of contamination.[4] Open new bottles of high-purity solvents if necessary. |
| Contaminated Glassware/Apparatus | Implement a rigorous cleaning protocol for all glassware, including a final rinse with a high-purity solvent. Bake glassware at high temperatures to remove organic residues.[4] |
| Leaching from Plasticware | Avoid all PVC-based materials. Substitute plastic items (e.g., pipette tips, centrifuge tubes) with glass or polypropylene alternatives wherever possible.[4] |
| Airborne Contamination | Prepare samples and standards in a clean environment, such as a laminar flow hood. Keep all sample and extract containers tightly sealed when not in use.[4] |
Problem 3: Poor Chromatographic Peak Shape or Resolution
| Potential Cause | Troubleshooting Action |
| Matrix Interference | The soil matrix is complex and can co-extract interfering compounds.[1] Incorporate a cleanup step after extraction, such as solid-phase extraction (SPE) or dispersive SPE (d-SPE), using sorbents like C18 or a primary secondary amine (PSA).[4][8] |
| Incompatible Final Solvent | The final extract solvent must be compatible with the analytical instrument's mobile phase (for LC) or injection port (for GC). A solvent exchange step may be necessary.[1] |
| Particulates in Final Extract | Filter the final extract through a 0.45 µm PTFE syringe filter before analysis to remove any fine particulates that could clog the analytical column or injector.[1] |
Data on Extraction Method Performance
The performance of various extraction methods for phthalates from soil is summarized below. Note that data is often reported for a range of phthalates, not just DPP.
| Extraction Method | Extraction Solvent(s) | Recovery (%) | RSD (%) | LOD/LOQ (µg/kg) |
| QuEChERS | Dichloromethane/n-hexane (1:1) or n-hexane/acetone (1:1) | 70.0 - 117.9 | 0.67 - 4.62 | LOD: 0.91 - 67.0, LOQ: 2.7 - 200.9 |
| Ultrasonic-Assisted Extraction (UAE) | Acetone/Hexane (1:1) | 72.9 - 106.2 | < 14.3 | LOD: 0.1 - 0.5 |
| Microwave-Assisted Extraction (MAE) | Acetonitrile (B52724) | 84 - 115 | < 8 | LOD: 1.24 - 3.15 (µg/L in extract) |
| Soxhlet Extraction | n-Hexane, Acetone/Hexane | 90 - 110 | Not Specified | LOQ: ~10 |
| (Data compiled from multiple sources for various phthalates in soil matrices).[1][2] |
Experimental Workflows and Protocols
The following diagrams and protocols provide detailed methodologies for the extraction of this compound from soil samples.
Caption: General workflow for initial soil sample preparation.
General Sample Preparation Protocol
This protocol is a prerequisite for all subsequent extraction methods.[1]
-
Drying: Air-dry the soil sample in a well-ventilated area, shielded from contamination sources, until a constant weight is achieved. Alternatively, freeze-dry the sample.[1]
-
Sieving: Sieve the dried sample through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Grinding: For certain soil types, grinding may be necessary to achieve a fine, uniform powder.
-
Storage: Store the prepared sample in a clean glass container with a PTFE-lined cap at 4°C until extraction.[1]
Caption: Workflow for Ultrasonic-Assisted Extraction (UAE).
Ultrasonic-Assisted Extraction (UAE) Protocol
-
Sample Weighing: Weigh 5-10 g of the prepared soil sample into a glass centrifuge tube.[1]
-
Solvent Addition: Add an appropriate volume (e.g., 20 mL) of extraction solvent, such as an acetone/hexane (1:1, v/v) mixture.[1][9][10]
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.
-
Centrifugation: Centrifuge the sample at approximately 2,500 rpm for 10 minutes to separate the soil from the solvent extract.[1]
-
Extract Collection: Carefully decant the supernatant into a clean collection flask.[1]
-
Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh solvent, combining all supernatants.[1]
-
Concentration: Concentrate the combined extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.[1] The extract is now ready for cleanup or direct analysis.
Caption: Workflow for Microwave-Assisted Extraction (MAE).
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Weighing: Weigh 2-5 g of the prepared soil sample into a microwave extraction vessel.[1]
-
Solvent Addition: Add a suitable solvent, such as 30 mL of acetonitrile.[2]
-
Extraction Program: Seal the vessel and place it in the microwave extractor. A typical program involves ramping the temperature to 100-110°C over 5-10 minutes and holding for 15-20 minutes.[1]
-
Cooling: After the program, allow the vessel to cool completely to room temperature.[1]
-
Filtration: Filter the extract through a 0.45 µm PTFE syringe filter to remove particulates.[1] The extract is now ready for analysis or an optional cleanup step.
Caption: Workflow for the QuEChERS method.
QuEChERS Protocol
-
Sample Weighing: Weigh an appropriate amount of prepared soil (e.g., 5-10 g) into a 50 mL centrifuge tube.
-
Hydration (if needed): For very dry soils, add a small amount of ultra-pure water to improve extraction efficiency.[3][8]
-
Extraction: Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salt packet (typically containing MgSO₄ and NaCl).[4]
-
Shaking: Shake the tube vigorously for 1 minute to ensure thorough mixing.[4]
-
Centrifugation: Centrifuge the sample (e.g., at 4000 rpm) for 5 minutes to separate the phases.[4]
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dispersive SPE (d-SPE) tube containing a cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences).[4]
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds, then centrifuge for another 5 minutes.[4]
-
Analysis: The resulting supernatant can be directly analyzed or concentrated if necessary.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of phthalate esters in soil using a quick, easy, cheap, effective, rugged, and safe method followed by GC-MS. | Sigma-Aldrich [sigmaaldrich.com]
- 9. pjoes.com [pjoes.com]
- 10. Analysis of Phthalate Presence in Agricultural Soils in the Czech Republic [pjoes.com]
Minimizing background contamination in dipropyl phthalate analysis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background contamination during dipropyl phthalate (B1215562) analysis.
Troubleshooting Guides
Guide: Troubleshooting High Dipropyl Phthalate Background in Blanks
Initial Observation: Your analytical blanks show a significant peak corresponding to this compound.
Objective: To systematically identify and eliminate the source(s) of this compound contamination.
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting high phthalate background.
Frequently Asked Questions (FAQs)
General Contamination
Q1: What are the most common sources of this compound contamination in a laboratory?
Phthalates, including this compound, are ubiquitous and can be introduced at nearly any stage of the analytical process.[1] Common sources include:
-
Solvents and Reagents: Even high-purity solvents can contain low levels of phthalates.[1][2]
-
Laboratory Consumables: Plastic items are a primary source of contamination. Significant leaching can occur from pipette tips, plastic syringes, filter holders, and sample vials/caps.[1][3]
-
Glassware: Improperly cleaned glassware can retain phthalate residues.[1]
-
Laboratory Equipment: Tubing, especially PVC, and components of automated extraction systems can leach phthalates.[1][4]
-
Laboratory Environment: Phthalates are present in laboratory air and dust, originating from flooring, paints, and building materials.[1][5] This airborne contamination can settle on surfaces and enter samples.[1]
-
Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can be a source of phthalates.[1]
Q2: I am observing ghost peaks in my chromatogram. Could these be from this compound?
Yes, ghost peaks that appear consistently in both blanks and samples are often indicative of contamination.[1] Phthalates are semi-volatile and can accumulate in the GC injector port, leading to their slow release during subsequent runs, which manifests as ghost peaks.[1]
Solvents and Reagents
Q3: How can I test my solvents for phthalate contamination?
To test your solvents, carefully evaporate a known volume (e.g., 100 mL) in a meticulously cleaned glass container using a gentle stream of nitrogen.[1] Reconstitute the residue in a small, known volume of a high-purity solvent that you have previously confirmed to be clean. Analyze this reconstituted residue by GC-MS or LC-MS.[1]
Q4: What is the best way to prepare phthalate-free water and other reagents?
For water, use a high-quality water purification system.[1] For other aqueous reagents, prepare them using this purified water and store them in glass containers.[1] Solid reagents, such as sodium sulfate (B86663) used for drying extracts, should be baked at a high temperature (e.g., 400°C) to volatilize any phthalate contaminants.[1][2]
Consumables and Glassware
Q5: How can I determine if my plastic consumables (e.g., pipette tips, vials) are a source of contamination?
You can perform a leaching study.[1] A general protocol involves placing a known number of the consumable into a clean glass vial with a measured volume of a phthalate-free solvent.[1] After agitating or sonicating for a set period (e.g., 30 minutes), the solvent is analyzed for phthalates.[1] A significant increase in phthalate concentration compared to a solvent blank indicates leaching.[1]
Q6: What is the recommended procedure for cleaning glassware for this compound analysis?
A rigorous, multi-step cleaning procedure is essential.[6] Simply washing with detergent is often insufficient.[1] The recommended protocol includes an initial wash with a phosphate-free detergent, followed by thorough rinsing with tap water and then deionized water.[1][6] Subsequent rinses with high-purity acetone (B3395972) and hexane (B92381) are performed to remove any remaining organic residues.[6] For non-volumetric glassware, baking in a muffle furnace at 400-450°C for at least two hours is recommended.[6]
Q7: My blanks are clean, but my samples show unexpectedly high levels of this compound. What could be the issue?
If your blanks are consistently clean, the contamination is likely being introduced during the sample preparation process or is originating from the sample matrix itself.[1] Review your sample handling procedures and consider potential sources of contamination that are unique to the sample preparation steps.
Instrumentation
Q8: Can the GC-MS or LC-MS autosampler syringe be a source of contamination?
Yes, the outer surface of the syringe needle can absorb phthalates from the laboratory air.[1] When the needle is inserted into the hot injector port of a GC, these adsorbed phthalates can be desorbed and introduced into the system.[1] Ensure that the autosampler's needle wash function is working effectively and uses a clean, phthalate-free solvent.[1]
Data Presentation
Table 1: Reported Levels of Phthalate Leaching from Various Laboratory Consumables
| Laboratory Consumable | Phthalate Detected | Maximum Leaching Level | Reference |
| Pipette Tips | Diethylhexyl phthalate (DEHP) | 0.36 µg/cm² | [3],[7] |
| Diisononyl phthalate (DINP) | 0.86 µg/cm² | [3],[7] | |
| Plastic Syringes | Dimethyl phthalate (DMP), Dibutyl phthalate (DBP), DEHP | Contamination identified | [8] |
| Plastic Filter Holders (PTFE) | Dibutyl phthalate (DBP) | 2.49 µg/cm² | [3],[7] |
| Plastic Filter Holders (Regenerated Cellulose) | Dibutyl phthalate (DBP) | 0.61 µg/cm² | [3],[7] |
| Plastic Filter Holders (Cellulose Acetate) | Dimethyl phthalate (DMP) | 5.85 µg/cm² | [3],[7] |
| Parafilm® | Diethylhexyl phthalate (DEHP) | 0.50 µg/cm² | [3],[7] |
Note: The data presented are for various phthalates and serve as an indicator of potential contamination from these sources. Leaching levels can vary based on manufacturer, batch, and the solvent used.
Experimental Protocols
Protocol 1: Glassware Cleaning for Phthalate Analysis
This protocol outlines a rigorous cleaning procedure to minimize phthalate background from laboratory glassware.[1][6]
Glassware Cleaning Workflow
Caption: Multi-step protocol for cleaning laboratory glassware.
Detailed Steps:
-
Initial Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent and hot water.[1]
-
Tap Water Rinse: Rinse thoroughly with tap water at least six times.[1]
-
Deionized Water Rinse: Rinse with deionized or Milli-Q water at least six times.[1]
-
Solvent Rinse (in a fume hood):
-
Baking (for non-volumetric glassware): After air-drying, bake the glassware in a muffle furnace at 400-450°C for at least two hours.[6]
-
Storage: After cooling, cover the openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dust-free environment.[1]
Protocol 2: Pipette Tip Leaching Test
This protocol is for determining if pipette tips are a source of phthalate contamination.[1]
Pipette Tip Leaching Test Workflow
Caption: Workflow for testing phthalate leaching from pipette tips.
Detailed Steps:
-
Place a known number of pipette tips into a clean glass vial.[1]
-
Add a measured volume of a phthalate-free solvent (e.g., hexane or methanol).[1]
-
Agitate or sonicate the vial for a set period (e.g., 30 minutes).[1]
-
Remove the solvent and analyze it for this compound using a sensitive analytical method like GC-MS or LC-MS.[1]
-
Compare the results to a blank of the same solvent that has not been in contact with the tips.[1]
-
A significant increase in the this compound concentration in the solvent that was in contact with the tips indicates leaching.[1]
References
Technical Support Center: Dipropyl Phthalate Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the synthesis and purification of dipropyl phthalate (B1215562).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of dipropyl phthalate.
| Problem | Potential Causes | Solutions |
| Low Yield of this compound | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low.[1] 2. Suboptimal molar ratio: An incorrect ratio of phthalic anhydride (B1165640) to propanol (B110389) can limit the reaction.[2] 3. Catalyst inefficiency: The catalyst may be inactive or used in an insufficient amount.[2] 4. Product loss during workup: Significant loss can occur during extraction and washing steps.[1] | 1. Optimize reaction conditions: Increase reaction time or temperature. Monitor the reaction progress by measuring the acid value of the mixture.[3] 2. Adjust molar ratio: Use a slight excess of propanol to shift the equilibrium towards the product. A molar ratio of alcohol to phthalic anhydride of 2.5:1 has been shown to be effective in similar syntheses.[2] 3. Check catalyst: Use a fresh, active catalyst at the recommended concentration (e.g., 0.1% for Ti(OBu)₄).[2] 4. Careful workup: Minimize transfers and ensure complete extraction of the product from the aqueous layer.[1] |
| Product Discoloration (Yellow or Brown Tint) | 1. High reaction temperature: Excessive heat can lead to the formation of colored byproducts.[3] 2. Oxidation: Exposure to air at high temperatures can cause oxidation of reactants or products. 3. Catalyst-related side reactions: Some catalysts, like sulfuric acid, can cause charring and other side reactions at high temperatures.[3][4] | 1. Control reaction temperature: Maintain the temperature within the optimal range (e.g., 220°C for some phthalate syntheses with specific catalysts).[2] 2. Use an inert atmosphere: Purge the reaction vessel with nitrogen before and during the reaction to prevent oxidation.[3] 3. Choose an appropriate catalyst: Consider using a catalyst less prone to causing side reactions, such as organotitanates.[2][3] If using sulfuric acid, keep the temperature lower.[3] 4. Purification: Treat the crude product with activated charcoal to remove colored impurities.[5] |
| Incomplete Removal of Propanol | 1. Inefficient distillation: The distillation setup may not be adequate for removing all the excess alcohol. | 1. Use vacuum distillation: This is effective for removing unreacted alcohol and other volatile impurities.[6] 2. Utilize steam distillation: This can also be employed to remove excess alcohol.[4] |
| Acidic Final Product | 1. Incomplete neutralization: Insufficient washing with a basic solution after catalysis.[6] 2. Hydrolysis of the ester: Presence of water during storage can lead to hydrolysis back to phthalic acid and propanol.[7] | 1. Thorough washing: Wash the organic layer multiple times with a basic solution like sodium carbonate or sodium hydroxide (B78521) until the aqueous layer is no longer acidic.[3][6] 2. Proper drying and storage: Dry the final product over an anhydrous drying agent (e.g., sodium sulfate) and store it in a tightly sealed container in a dry environment.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through the esterification of phthalic anhydride with n-propanol.[8] The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or an organometallic compound like tetrabutyl titanate.[2][6] The process involves heating the reactants with the catalyst and removing the water formed during the reaction to drive it to completion.[6]
Q2: How can I monitor the progress of the esterification reaction?
A2: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture.[3] As the reaction proceeds, the carboxylic acid groups of the phthalic anhydride and the intermediate monoester are consumed, leading to a decrease in the acid value. The reaction is considered complete when the acid value drops to a low, stable level.[3]
Q3: What are the common side reactions in this compound synthesis?
A3: Common side reactions, particularly when using strong acid catalysts like sulfuric acid, can include dehydration of the alcohol to form ethers or alkenes, and oxidation reactions that can lead to colored byproducts and corrosion of the reaction vessel.[3][4]
Q4: What are the recommended purification techniques for this compound?
A4: The purification process generally involves several steps. First, the acid catalyst is neutralized by washing with a basic solution (e.g., sodium carbonate).[6] The crude product is then washed with water to remove any remaining salts and water-soluble impurities. Excess propanol and other volatile components are removed by distillation, often under vacuum.[6][9] For very high purity, column chromatography can be employed.[6]
Q5: My blank samples in GC-MS analysis show phthalate contamination. What is the source?
A5: Phthalate contamination is a common issue in analytical labs. Potential sources include plastic labware (e.g., pipette tips), solvents, and even dust.[10] It is crucial to use scrupulously clean glassware, high-purity solvents, and to work in a clean environment to avoid external contamination during analysis.[10]
Experimental Protocols
Synthesis of this compound via Acid Catalysis
This protocol is a general guideline and may require optimization.
Materials:
-
Phthalic anhydride
-
n-Propanol
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid
-
Sodium carbonate solution (5% w/v)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Toluene (B28343) (for azeotropic removal of water)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, combine phthalic anhydride and n-propanol. A molar ratio of 1:2.5 (phthalic anhydride:n-propanol) is a good starting point.[2] Add toluene to aid in the azeotropic removal of water.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a 5% sodium carbonate solution to neutralize the acid catalyst. Repeat until the aqueous layer is no longer acidic.
-
Wash the organic layer with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
-
Purification:
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. CN103030563A - Dibutyl phthalate synthesis process - Google Patents [patents.google.com]
- 5. cpsc.gov [cpsc.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dipropyl Heptyl Phthalate | Alchemist Plasticizer [alchemist-plasticizer.com]
- 8. CAS 131-16-8: this compound | CymitQuimica [cymitquimica.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Process Improvement for the Enzymatic Degradation of Dipropyl Phthalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic degradation of dipropyl phthalate (B1215562) (DPrP).
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for dipropyl phthalate (DPrP) degradation?
A1: The most effective enzymes for DPrP degradation are hydrolases, specifically esterases and cutinases. Studies have shown that fungal cutinase from Fusarium oxysporum is significantly more efficient than yeast esterase from Candida cylindracea.[1][2] While yeast esterase shows some activity, fungal cutinase can degrade almost 70% of an initial DPrP concentration (500 mg/L) within 2.5 hours.[1][2] Other enzymes involved in the broader degradation of phthalate esters include phthalate dioxygenases.[3]
Q2: What are the expected degradation products of this compound?
A2: The degradation of DPrP is initiated by the hydrolysis of its ester bonds. The final products depend heavily on the enzyme used.
-
With Fungal Cutinase: The primary degradation product is 1,3-isobenzofurandione (IBF), which is considered non-toxic.[1]
-
With Yeast Esterase: This enzyme can produce propyl methyl phthalate (PrMP) in addition to IBF. PrMP has been shown to cause oxidative stress and damage protein synthesis in bacterial cells.[1] The general degradation pathway for phthalate diesters proceeds through the formation of the corresponding monoester (monopropyl phthalate in this case) and then to phthalic acid.[3][4]
Q3: My DPrP degradation rate is very low. What are the potential causes?
A3: Low degradation rates can be attributed to several factors related to enzyme activity and environmental conditions. Key areas to investigate include:
-
Suboptimal pH and Temperature: Enzymes have a narrow optimal range for pH and temperature. For many phthalate-degrading enzymes, the optimal temperature is between 30-40°C and the optimal pH is often between 7.0 and 10.0.[5][6][7] Deviations can dramatically reduce enzyme activity.[5][8]
-
Incorrect Enzyme or Substrate Concentration: The reaction rate is dependent on both enzyme and substrate concentrations. If the enzyme concentration is too low, the reaction will be slow. Conversely, very high substrate concentrations can sometimes lead to substrate inhibition.[5][8]
-
Enzyme Inactivation or Inhibition: The presence of inhibitors in your reaction mixture can block the enzyme's active site. Enzyme denaturation due to extreme temperatures or pH is also a common cause of inactivation.[5]
-
Poor Enzyme Stability: Some enzymes have short catalytic lifetimes. Enzyme immobilization on materials like halloysite (B83129) nanotubes can enhance stability and thermal resistance.[9]
Q4: How can I improve the efficiency and stability of my enzyme?
A4: Several strategies can be employed to enhance enzyme performance:
-
Process Optimization: Systematically test different temperatures, pH levels, and buffer systems to find the optimal conditions for your specific enzyme.[6][7]
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support (e.g., sodium alginate, halloysite nanotubes) can improve its stability, thermal resistance, and reusability.[9][10]
-
Protein Engineering: Techniques like random mutagenesis, site-directed saturation mutagenesis, and using strong promoter replacements can significantly increase the catalytic activity and expression levels of phthalate-degrading enzymes.[11][12]
Q5: What analytical methods are recommended for monitoring DPrP degradation?
A5: The most common and reliable techniques for measuring the concentration of DPrP and its metabolites are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[13][14][15][16] These methods allow for the separation, identification, and quantification of the parent compound and its various degradation products.[17]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No DPrP Degradation | 1. Inactive enzyme (denatured).2. Suboptimal reaction conditions (pH, temperature).[5]3. Presence of inhibitors in the media.4. Incorrect enzyme/substrate concentration.[8] | 1. Use a fresh enzyme stock. Confirm storage conditions.2. Optimize pH and temperature for the specific enzyme used. Most function best at 30-40°C and pH 7.0-8.0.[6][7]3. Analyze media components for potential inhibitors. Consider purifying the substrate.4. Create a concentration curve to determine optimal enzyme and substrate levels. |
| Inconsistent Results Between Experiments | 1. Variability in buffer preparation.2. Inconsistent temperature or pH control.3. Pipetting errors.4. Degradation of enzyme stock over time. | 1. Use a standardized protocol for all buffer and media preparation.2. Ensure incubator/water bath temperature is calibrated and stable. Monitor pH throughout the experiment.3. Calibrate pipettes regularly.4. Aliquot enzyme stocks upon receipt to avoid repeated freeze-thaw cycles. |
| Formation of Toxic Byproducts | 1. Use of a non-specific enzyme (e.g., yeast esterase).[1]2. Incomplete degradation pathway. | 1. Switch to a more specific and efficient enzyme, such as fungal cutinase, which is known to produce non-toxic intermediates.[1][2]2. Extend the reaction time to allow for the complete breakdown of intermediate metabolites. Monitor the disappearance of both the parent compound and intermediates. |
| Difficulty Analyzing Samples via GC-MS or HPLC | 1. Improper sample preparation (e.g., extraction).[13]2. Matrix interference.3. Instrument calibration issues. | 1. Follow a validated extraction protocol, such as liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).[10]2. Use a cleanup step, like solid-phase extraction (SPE), to remove interfering compounds from the sample matrix.3. Run a standard curve with known concentrations of DPrP and expected metabolites before and after your sample set. |
Quantitative Data Summary
Table 1: Comparison of Enzyme Efficiency in DPrP Degradation
| Enzyme | Source Organism | Initial DPrP Conc. (mg/L) | Degradation (%) | Time (hours) | Key Metabolite(s) | Reference |
|---|---|---|---|---|---|---|
| Fungal Cutinase | Fusarium oxysporum | 500 | ~70% | 2.5 | 1,3-isobenzofurandione (IBF) | [1][2] |
| Yeast Esterase | Candida cylindracea | 500 | <10% | 72 (3 days) | IBF, Propyl methyl phthalate (PrMP) |[1][2] |
Table 2: Optimal Conditions for Phthalate-Degrading Microorganisms/Enzymes
| Organism/Enzyme | Phthalate | Optimal Temperature (°C) | Optimal pH | Reference |
|---|---|---|---|---|
| Glutamicibacter sp. strain 0426 | Dibutyl Phthalate (DBP) | 31.7 | 6.9 | [18] |
| Gordonia sp. | DBP, DMP, DnOP | 30 - 34 | 6.0 - 8.0 | [6] |
| Gordonia sp. YC-JH1 | Di(2-ethylhexyl) phthalate (DEHP) | 40 | 10.0 |[7] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Degradation of this compound
-
Preparation of Reaction Mixture:
-
Prepare a suitable buffer solution (e.g., 50 mM phosphate (B84403) buffer) and adjust to the optimal pH for the chosen enzyme (typically pH 7.0-8.0).
-
Prepare a stock solution of this compound (DPrP) in a minimal amount of a water-miscible organic solvent (e.g., ethanol (B145695) or DMSO) to aid solubility.
-
Add the DPrP stock solution to the buffer to achieve the desired final concentration (e.g., 100-500 mg/L). Ensure the final concentration of the organic solvent is low (<1%) to prevent enzyme denaturation.
-
-
Enzyme Addition and Incubation:
-
Add the specified amount of enzyme (e.g., cutinase, esterase) to the DPrP-buffer mixture to initiate the reaction.
-
Include a control reaction without the enzyme to account for any abiotic degradation.
-
Incubate the reaction mixture at the optimal temperature (e.g., 30-40°C) with constant shaking (e.g., 150-180 rpm) to ensure homogeneity.[19]
-
-
Time-Course Sampling:
-
Withdraw aliquots from the reaction mixture at specific time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
-
Reaction Quenching and Sample Preparation:
-
Immediately stop the enzymatic reaction in the collected aliquots. This can be done by adding an equal volume of a solvent like ethyl acetate (B1210297) or by heat inactivation.
-
Perform a liquid-liquid extraction by vortexing the sample with the solvent and then separating the organic phase, which contains the DPrP and its metabolites.[10]
-
Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., hexane (B92381) or acetonitrile) for analysis.
-
-
Analysis:
-
Analyze the prepared samples using HPLC or GC-MS to determine the concentrations of DPrP and its degradation products.[13]
-
Protocol 2: Analysis of DPrP and Metabolites by GC-MS
-
Instrument Setup:
-
Use a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS) and a mass spectrometer.
-
Set the oven temperature program. A typical program might start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Set the injector temperature to 250°C and the MS transfer line to 280°C.
-
Use helium as the carrier gas at a constant flow rate.
-
-
Calibration:
-
Prepare a series of standard solutions containing known concentrations of DPrP and any expected metabolites (e.g., monopropyl phthalate, phthalic acid).
-
Inject the standards to generate a calibration curve for each compound.
-
-
Sample Injection:
-
Inject 1 µL of the prepared sample extract (from Protocol 1) into the GC-MS.
-
-
Data Acquisition and Analysis:
-
Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.
-
Identify compounds by comparing their retention times and mass spectra to those of the analytical standards.
-
Quantify the concentration of each compound by comparing its peak area to the calibration curve.
-
Visualizations
References
- 1. Biodegradation of this compound and toxicity of its degradation products: a comparison of Fusarium oxysporum f. sp. pisi cutinase and Candida cylindracea esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phthalate Family Degradation Pathway [eawag-bbd.ethz.ch]
- 5. monash.edu [monash.edu]
- 6. Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excellent Degradation Performance of a Versatile Phthalic Acid Esters-Degrading Bacterium and Catalytic Mechanism of Monoalkyl Phthalate Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 10. iwaponline.com [iwaponline.com]
- 11. Improving the activity and expression level of a phthalate-degrading enzyme by a combination of mutagenesis strategies and strong promoter replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. opus.govst.edu [opus.govst.edu]
- 16. ijres.org [ijres.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Biodegradation of phthalates DIBP, DMP, and DEP by Paenarthrobacter sp. strain PH1 - analysis of degradation, pathway, and its bioremediation potentiality in soil microcosm - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Assessing Dipropyl Phthalate (DPP) Dermal Absorption
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the dermal absorption assessment of dipropyl phthalate (B1215562) (DPP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in accurately measuring the dermal absorption of dipropyl phthalate (DPP)?
A1: The primary challenges in measuring DPP dermal absorption include:
-
Volatility: DPP, like other lower molecular weight phthalates, can be volatile. This can lead to underestimation of the applied dose and, consequently, an inaccurate assessment of absorption if evaporation from the skin surface is not controlled or accounted for.[1]
-
Metabolism in the Skin: Phthalates can be metabolized by esterases present in the skin to their corresponding monoesters.[2][3][4][5][6] For DPP, this would be monopropyl phthalate (MPP). This metabolic activity can influence the rate and extent of absorption, as the metabolite may have different permeability characteristics than the parent compound.[2][3][6]
-
Lipophilicity and Sink Conditions: DPP is a lipophilic compound, which can make it challenging to maintain "sink conditions" in the receptor fluid of in vitro diffusion cell systems. Failure to maintain sink conditions can limit the diffusion gradient and lead to an underestimation of absorption.[3]
-
Lack of Specific Data: Compared to other phthalates like DEHP, DBP, and DEP, there is a limited amount of publicly available data specifically on the dermal absorption and permeability coefficients of DPP.[2][3][7][8] This necessitates careful methods development and validation for each study.
Q2: Which experimental model is most appropriate for studying DPP dermal absorption?
A2: The choice of experimental model depends on the study's objectives and regulatory requirements.
-
In vitro human skin models are considered the gold standard for predicting dermal absorption in humans.[7] These can include excised human skin from cosmetic surgeries.
-
Animal skin models , such as rat or pig skin, are also used, but it's important to note that permeability can differ between species. For instance, rat skin is often more permeable than human skin for phthalates.[7][8]
-
Synthetic membranes can be useful for screening purposes and for understanding the influence of formulation components, but they do not fully replicate the biological complexity of skin, including its metabolic capacity.
Q3: How important is skin metabolism in the dermal absorption of DPP?
A3: Skin metabolism is a critical factor. Phthalates are known to be hydrolyzed by cutaneous esterases to their monoester metabolites.[2][4][6] The resulting metabolite, monopropyl phthalate (MPP), is more hydrophilic than DPP, which can affect its partitioning and transport through the different layers of the skin.[6] Therefore, it is crucial to use viable skin models that retain metabolic activity and to analyze for both the parent compound (DPP) and its potential metabolites (e.g., MPP) in the receptor fluid and skin layers.
Troubleshooting Guides
Issue 1: Low or No Detection of DPP in the Receptor Fluid
| Possible Cause | Troubleshooting Step |
| Poor solubility of DPP in the receptor fluid, leading to a lack of sink conditions. | DPP is lipophilic. Consider using a receptor fluid with a solubilizing agent. Adding polyethylene (B3416737) glycol (PEG) has been shown to enhance the permeation of other phthalates.[2][3] Ethanol has also been used, but it can alter skin barrier function.[6] Conduct solubility studies with DPP in various potential receptor fluids to determine the optimal composition. |
| High retention of DPP in the stratum corneum and other skin layers. | Due to its lipophilicity, DPP may accumulate in the lipid-rich layers of the skin. At the end of the experiment, perform tape stripping of the stratum corneum and subsequent extraction of the remaining epidermis and dermis to quantify the amount of DPP retained in the skin. |
| Metabolism of DPP to its monoester, monopropyl phthalate (MPP). | The analytical method should be validated for the detection and quantification of both DPP and MPP. Analyze the receptor fluid and skin extracts for the presence of MPP. The primary permeant might be the metabolite rather than the parent compound.[2][4] |
| Issues with the analytical method's sensitivity. | Validate your analytical method (e.g., HPLC-MS/MS or GC-MS) to ensure it has a sufficiently low limit of detection (LOD) and limit of quantification (LOQ) for both DPP and MPP in the receptor fluid and skin matrix.[9] |
Issue 2: High Variability in Permeation Results Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent skin sample quality or integrity. | Always perform a skin integrity test before applying the test substance. Common methods include measuring transepidermal water loss (TEWL) or electrical resistance. Discard any skin samples that do not meet the acceptance criteria. |
| Evaporation of the applied dose. | Due to the potential volatility of DPP, consider using occlusive or semi-occlusive application methods in your Franz cell setup to minimize evaporative loss. If non-occluded conditions are necessary to mimic real-world exposure, this loss should be quantified and accounted for in the mass balance calculation. |
| Inconsistent dosing or application technique. | Ensure a precise and consistent application of the DPP formulation to the skin surface. Use a positive displacement pipette for viscous formulations. The application area should be well-defined and consistent across all diffusion cells. |
| Air bubbles trapped between the skin and the receptor fluid. | Carefully inspect the Franz cells after mounting the skin to ensure there are no air bubbles at the skin-receptor fluid interface. Bubbles can reduce the effective surface area for absorption. |
Issue 3: Mass Balance is Significantly Less Than 100%
| Possible Cause | Troubleshooting Step |
| Evaporation of DPP from the donor chamber. | As mentioned above, employ measures to minimize evaporation. Quantifying the amount lost to volatility can be challenging but may be estimated in separate experiments under similar conditions. |
| Incomplete extraction of DPP and its metabolites from the skin. | Optimize and validate your extraction procedure for all skin compartments (stratum corneum, epidermis, dermis). Ensure the chosen solvent and extraction time are sufficient to recover the analytes efficiently. |
| Binding of DPP to the experimental apparatus. | Phthalates can adsorb to plastic and glass surfaces. At the end of the experiment, rinse all components of the diffusion cell that were in contact with the test substance (e.g., donor chamber, stir bar) with an appropriate solvent and analyze the rinsate to quantify any bound residue. |
Data Presentation
Table 1: Physicochemical Properties of this compound (DPP)
| Property | Value | Reference |
| CAS Number | 131-16-8 | [10][11] |
| Molecular Formula | C₁₄H₁₈O₄ | [11][12] |
| Molecular Weight | 250.29 g/mol | [11][12] |
| Boiling Point | 317.5 °C | [10] |
| Density | 1.078 g/mL at 25 °C | [10] |
| Water Solubility | Low (specific value not consistently reported) | [13] |
| Log P (Octanol-Water Partition Coefficient) | ~3.5 (Estimated) |
Table 2: Comparative In Vitro Dermal Absorption of Various Phthalates (Human Skin)
| Phthalate | Permeation Rate (J) (µg/cm²/h) | Notes | Reference |
| Diethyl Phthalate (DEP) | ~2 | Rapid permeation | [2][3] |
| Dibutyl Phthalate (DBP) | ~0.1 | Slower kinetics than DEP | [2][3] |
| Di(2-ethylhexyl) Phthalate (DEHP) | ~0.0002 | Minimal permeation | [2][3] |
| This compound (DPP) | Data not available | Expected to be between DEP and DBP based on molecular weight |
Note: The permeation rates can be influenced by the vehicle/formulation used.
Experimental Protocols
Protocol 1: In Vitro Dermal Permeation Study using Franz Diffusion Cells
-
Skin Preparation:
-
Obtain human or animal skin from a reliable source.
-
If using full-thickness skin, prepare dermatomed skin sections of a consistent thickness (e.g., 500-800 µm).
-
Perform a skin integrity test (e.g., TEWL or electrical resistance) on each skin section before mounting.
-
-
Franz Cell Assembly:
-
Mount the skin section onto the Franz diffusion cell, ensuring the stratum corneum side faces the donor chamber.
-
Fill the receptor chamber with a pre-warmed (32°C), de-gassed receptor fluid. Ensure no air bubbles are present beneath the skin.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Dosing:
-
Apply a known quantity of the DPP formulation (e.g., 5-10 µL/cm²) to the skin surface in the donor chamber.
-
If volatility is a concern, cover the donor chamber with a cap or parafilm.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid.
-
Store the collected samples at an appropriate temperature (e.g., -20°C or -80°C) until analysis.
-
-
Mass Balance:
-
At the end of the experiment (e.g., 24 hours), wash the skin surface with a suitable solvent to recover the unabsorbed DPP.
-
Separate the stratum corneum (via tape stripping) from the epidermis and dermis.
-
Extract DPP and its metabolites from each skin layer.
-
Rinse the donor chamber and any other relevant parts of the cell to recover any bound residue.
-
-
Sample Analysis:
-
Analyze the receptor fluid samples, skin surface wash, skin extracts, and apparatus rinses for DPP and its primary metabolite (MPP) using a validated analytical method such as LC-MS/MS or GC-MS.
-
Mandatory Visualizations
Caption: Workflow for assessing DPP dermal absorption in vitro.
Caption: Proposed metabolic conversion of DPP in viable skin layers.
References
- 1. epfl.ch [epfl.ch]
- 2. Human skin absorption of three phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. api.unil.ch [api.unil.ch]
- 4. Transdermal Uptake of Diethyl Phthalate and Di(n-butyl) Phthalate Directly from Air: Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro absorption of some o-phthalate diesters through human and rat skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro absorption of some o-phthalate diesters through human and rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical method for the sensitive determination of major di-(2-propylheptyl)-phthalate metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 邻苯二甲酸二丙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
- 12. This compound | C14H18O4 | CID 8559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Addressing analytical interferences in dipropyl phthalate measurement
Welcome to the Technical Support Center for the analytical measurement of dipropyl phthalate (B1215562) (DPP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common analytical interferences encountered during experimental work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding analytical interferences in dipropyl phthalate measurement.
Q1: What are the most common sources of background interference when measuring this compound?
A1: The most significant source of interference in this compound (DPP) analysis is contamination from the laboratory environment. Phthalates, including DPP, are ubiquitous and can be introduced at almost any stage of the analytical process.[1] Key sources include:
-
Solvents and Reagents: Even high-purity solvents like methylene (B1212753) chloride, ethyl acetate, and acetone (B3395972) can contain trace levels of phthalates.[1]
-
Laboratory Consumables: Plastic items are a primary culprit. Pipette tips, syringes, filter holders, and sample vials with plastic caps (B75204) can leach phthalates into your samples.[1]
-
Glassware: Improperly cleaned glassware can retain phthalate residues. It is crucial to implement a rigorous cleaning protocol.[1]
-
Laboratory Equipment: Tubing, particularly PVC, and other components of analytical instrumentation can be a source of contamination.[1]
-
Laboratory Environment: Phthalates are present in laboratory air and dust, originating from building materials, flooring, and paints. This airborne contamination can settle on surfaces and samples.[1]
-
Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can contain phthalates that may be inadvertently introduced into experiments.[1]
Q2: I am observing a peak at m/z 149 in my GC-MS blanks. Could this be this compound contamination?
A2: Yes, the fragment ion at m/z 149 is a characteristic and often the base peak for many phthalates with alkyl side chains longer than methyl, including this compound (DPP).[2] Its presence in your analytical blanks is a strong indicator of phthalate contamination in your system. This ion corresponds to the protonated phthalic anhydride (B1165640) fragment, a common product of phthalate ester fragmentation in mass spectrometry.
Q3: What are matrix effects and how can they interfere with my this compound measurement?
A3: Matrix effects are the alteration of the analyte's ionization efficiency by co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively impact the accuracy and precision of your quantitative results.[3] In complex matrices such as plasma, urine, or food extracts, these effects can be significant.[3]
Q4: How can I correct for matrix effects in my this compound analysis?
A4: The most effective way to correct for matrix effects is by using an internal standard (IS), ideally a stable isotope-labeled version of this compound (e.g., this compound-d4).[3] The IS is added to the sample at a known concentration before any sample preparation steps. Since the IS is chemically and physically similar to the analyte, it will be affected by the matrix in the same way.[3] By using the ratio of the analyte signal to the IS signal for quantification (isotope dilution mass spectrometry), you can accurately correct for variations in extraction recovery and matrix-induced signal suppression or enhancement.[3] If a specific labeled standard for DPP is unavailable, a structurally similar one may be used, but this requires careful validation.[3] Another approach is to use matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix that is similar to the samples being analyzed.
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues encountered during this compound analysis.
Issue 1: High Background Signal or Ghost Peaks in Chromatograms
Symptoms:
-
Significant peaks corresponding to this compound or other phthalates in your blank injections.
-
Elevated baseline noise in your chromatograms.
-
"Ghost peaks" appearing in subsequent runs after injecting a concentrated sample.
Troubleshooting Workflow:
Issue 2: Poor Recovery of this compound
Symptoms:
-
Low signal intensity for this compound in your samples.
-
Inconsistent results between replicate samples.
Troubleshooting Workflow:
Quantitative Data
The following tables summarize typical performance data for this compound analysis. Note that actual performance may vary depending on the specific instrumentation, methodology, and sample matrix.
Table 1: Typical Recovery of Phthalates from Various Matrices
| Phthalate | Matrix | Spiking Level | Recovery (%) | Analytical Method |
| This compound | Non-alcoholic beverages | 0.1 - 200 µg/L | 91.5 - 118.1 | LLE-GC-MS/MS |
| Various Phthalates | Plastic Toys | 100 ng | 66 - 76 | HPLC/UV |
| Various Phthalates | Gilthead Sea Bream | 0.5 - 10 µg/kg | 70 - 92 | MSPD-HPLC-MS |
| Dibutyl Phthalate | Indoor Air (ODS filter) | 4 µg | 85.3 - 107.9 | GC-MS |
| Dibutyl Phthalate | Indoor Air (SDB cartridge) | 4 µg | 92.1 - 105.0 | GC-MS |
Data synthesized from multiple sources for comparative purposes.
Table 2: Common Mass Spectrometry Fragments for this compound (EI)
| m/z | Ion | Relative Abundance |
| 149 | [C₈H₅O₃]⁺ (Protonated Phthalic Anhydride) | Base Peak |
| 167 | [C₈H₇O₄]⁺ | Moderate |
| 207 | [M-C₃H₇O]⁺ | Low |
| 250 | [M]⁺ (Molecular Ion) | Very Low |
Based on NIST Mass Spectrometry Data Center and other sources.[2]
Experimental Protocols
Protocol 1: General GC-MS Method for this compound Analysis
This protocol provides a general starting point for the analysis of this compound in extracts from various sample matrices.
1. Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).
2. GC Conditions:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode at 280 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp 1: 10 °C/min to 230 °C.
-
Ramp 2: 10 °C/min to 270 °C, hold for 2 min.
-
Ramp 3: 25 °C/min to 300 °C, hold for 8 min.
-
-
Injection Volume: 1 µL.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 149.
-
Qualifier Ions: m/z 167, 207.
-
Protocol 2: General HPLC-UV Method for this compound Analysis
This protocol provides a general starting point for the analysis of this compound using HPLC with UV detection.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 70:30 v/v). A buffer such as perchloric acid may be added to the mobile phase.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Protocol 3: Rigorous Glassware Cleaning to Minimize Phthalate Contamination
This protocol is essential for reducing background levels of this compound and other phthalates.
1. Initial Wash:
-
Scrub glassware thoroughly with a laboratory-grade, phosphate-free detergent and hot water.
2. Tap Water Rinse:
-
Rinse with tap water at least six times to remove all detergent residues.
3. Deionized Water Rinse:
-
Rinse with deionized or Milli-Q water at least six times.
4. Solvent Rinse:
-
In a fume hood, rinse the glassware with a high-purity solvent such as acetone or hexane (B92381) to remove organic residues.
5. Drying:
-
Allow the glassware to air dry in a clean environment or place in an oven at a high temperature (e.g., >100 °C) for several hours.
6. Storage:
-
After cooling, cover the openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dust-free cabinet.[1]
Signaling Pathways and Logical Relationships
The following diagram illustrates the common fragmentation pathway for this compound in an electron ionization mass spectrometer.
References
Technical Support Center: Optimization of Cell Culture Conditions for Dipropyl Phthalate (DPP) Exposure
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with dipropyl phthalate (B1215562) (DPP) in cell culture experiments. Given that specific literature on DPP is limited, this guide incorporates data and protocols from studies on structurally similar phthalates, such as dibutyl phthalate (DBP) and diethylhexyl phthalate (DEHP), to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting concentration range for DPP in cell culture experiments?
A1: For initial range-finding studies, it is advisable to test a broad range of DPP concentrations. Based on studies with related phthalates like DBP and DEHP, a starting range of 0.1 µM to 100 µM is recommended. Some studies have investigated concentrations up to 500 µg/mL, but significant cytotoxicity is often observed at higher concentrations.[1][2][3][4] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-cytotoxic and cytotoxic concentrations for your experimental endpoints.
Q2: What is a typical exposure duration for DPP in cell culture?
A2: Exposure times can vary from a few hours to several days depending on the research question. Acute effects are often observed within 24 to 48 hours.[3][4] For studies on chronic exposure or long-term effects, exposure can be extended to 72 hours or longer, with appropriate media changes to maintain cell health.[5][6]
Q3: Which cell lines are commonly used for studying the effects of phthalates?
A3: A variety of cell lines have been used to study the effects of phthalates, and the choice depends on the target organ or system of interest. Commonly used cell lines include:
-
Hepatotoxicity: HepG2 (human hepatocellular carcinoma)[3]
-
Neurotoxicity: SH-SY5Y (human neuroblastoma)
-
Endocrine Disruption: H295R (human adrenocortical carcinoma), MCF-7 (human breast cancer)[7][8]
-
Reproductive Toxicity: LNCaP (human prostate cancer), Sertoli cells, Granulosa cells[9]
-
Endothelial Function: HMEC-1 (human microvascular endothelial cells)[5][6]
Q4: How should I prepare my DPP stock solution?
A4: DPP is a hydrophobic compound. A stock solution should be prepared by dissolving it in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[4][5][6] The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. A solvent control group must be included in all experiments.
Q5: Are there any special considerations for handling DPP in the lab?
A5: Yes, DPP is suspected of damaging fertility or the unborn child.[10][11] It is important to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death in control and low-dose DPP groups. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Contamination: Bacterial, fungal, or mycoplasma contamination.[12][13][14] 3. Poor Cell Health: Cells may be unhealthy before the experiment (e.g., high passage number, improper storage). | 1. Ensure the final solvent concentration in the media is ≤ 0.1%. Run a solvent-only control to check for toxicity. 2. Visually inspect cultures for turbidity or color change.[12][13] Perform routine mycoplasma testing.[12] If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet.[12] 3. Use low-passage number cells and ensure proper cell handling and culture maintenance. |
| Inconsistent or not reproducible results. | 1. DPP Adsorption: Phthalates can adsorb to plastic labware, reducing the effective concentration in the media. 2. DPP Volatility: Some low molecular weight phthalates can be volatile, leading to cross-contamination between wells. 3. Variability in Cell Seeding: Inconsistent cell numbers across wells. | 1. Consider using glass labware where possible. Pre-condition plasticware by incubating it with a DPP solution before the experiment. 2. Leave empty wells between different treatment groups on a multi-well plate to minimize cross-contamination. 3. Ensure a homogenous cell suspension before seeding and use a consistent pipetting technique. |
| No observable effect even at high DPP concentrations. | 1. Incorrect DPP Concentration: Errors in stock solution preparation or dilution. 2. Short Exposure Time: The exposure duration may not be sufficient to induce a response. 3. Cell Line Resistance: The chosen cell line may be resistant to the effects of DPP. | 1. Verify the calculations and preparation of your DPP stock and working solutions. 2. Increase the exposure time (e.g., from 24h to 48h or 72h). 3. Consider using a different, more sensitive cell line or a positive control compound known to elicit the expected effect. |
| Precipitate formation in the culture medium. | 1. DPP Solubility Limit Exceeded: The concentration of DPP may be too high for its solubility in the culture medium. 2. Interaction with Media Components: DPP may interact with components of the serum or media supplements. | 1. Prepare a fresh stock solution and ensure it is fully dissolved before adding to the medium. Lower the final concentration of DPP. 2. Try reducing the serum concentration if experimentally permissible, or use a serum-free medium for the exposure period. |
Data Presentation
Table 1: Cytotoxicity of Various Phthalates in Different Cell Lines
| Phthalate | Cell Line | Concentration Range | Exposure Time | Observed Effect | Reference |
| DBP | HepG2 | 0.1 - 100 µg/mL | 48 h | 20% decrease in viability at 100 µg/mL | [3] |
| DEHP | HepG2 | 0.1 - 100 µg/mL | 48 h | 80% decrease in viability at 100 µg/mL | [3] |
| DBP | Human Hematopoietic Cells | 0.1 - 100 µg/mL | 14 days | 23-81% reduction in cell expansion | [1][2] |
| DEHP | Human Hematopoietic Cells | 0.1 - 100 µg/mL | 14 days | 15-93.5% reduction in cell expansion | [1][2] |
| DEHP | DLEC | 1 - 100 µM | 24 h | Dose-dependent cytotoxic effect | [4] |
| DBP | Human Mural Granulosa Cells | 0.01 - 100 µg/mL | - | No difference in cell viability | [9] |
Table 2: Effects of Phthalates on Reactive Oxygen Species (ROS) Production
| Phthalate | Cell Line | Concentration | Exposure Time | Effect on ROS | Reference |
| DEP | HepG2 | 10 and 100 µg/mL | 48 h | Significant increase | [3] |
| DBP | HepG2 | 100 µg/mL | 48 h | Significant increase | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
DPP Treatment: Prepare serial dilutions of DPP in culture medium. Remove the old medium from the wells and add 100 µL of the DPP-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest DPP concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with DPP as described in the MTT assay protocol.
-
DCFDA Staining: After the treatment period, remove the medium and wash the cells with PBS. Add 100 µL of 25 µM 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA) solution in serum-free medium to each well.[3]
-
Incubation: Incubate the plate for 45 minutes at 37°C in the dark.[3]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm using a fluorescence plate reader.[3]
-
Data Analysis: Express the ROS levels as a percentage of the control.
Visualizations
Caption: Experimental workflow for studying DPP effects in cell culture.
Caption: Putative signaling pathways activated by phthalates.[15]
References
- 1. Phthalates affect the in vitro expansion of human hematopoietic stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalates affect the in vitro expansion of human hematopoietic stem cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diethyl phthalate and dibutyl phthalate disrupt sirtuins expression in the HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of phthalates on marine organisms: cytotoxicity and genotoxicity of mono-(2-ethylhexyl)-phthalate (MEHP) on European sea bass (Dicentrarchus labrax) embryonic cell line | Annali dell'Istituto Superiore di Sanità [annali.iss.it]
- 5. Effects of DEHP, DEHT and DINP Alone or in a Mixture on Cell Viability and Mitochondrial Metabolism of Endothelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The Peculiar Estrogenicity of Diethyl Phthalate: Modulation of Estrogen Receptor α Activities in the Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound | C14H18O4 | CID 8559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. 세포 배양 오염 문제 해결 [sigmaaldrich.com]
- 14. corning.com [corning.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Variability in Dipropyl Phthalate Bioassay Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in bioassay results for dipropyl phthalate (B1215562) (DPP).
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common issues encountered during dipropyl phthalate bioassays.
Problem 1: High Variability Between Replicate Wells
Possible Causes:
-
Pipetting Errors: Inconsistent volumes of cells, media, or DPP solution.
-
Edge Effects: Evaporation or temperature gradients across the microplate.
-
Cell Seeding Inconsistency: Uneven distribution of cells in the wells.
-
Contamination: Bacterial, fungal, or mycoplasma contamination.
Troubleshooting Workflow:
Caption: Troubleshooting high replicate variability.
Problem 2: Inconsistent Results Between Experiments
Possible Causes:
-
Reagent Variability: Differences in lots of media, serum, or test compounds.
-
Cell Passage Number: High passage numbers can lead to phenotypic drift.
-
Incubation Conditions: Fluctuations in temperature, CO2, or humidity.
-
Plasticware Contamination: Leaching of phthalates or other endocrine-disrupting chemicals from lab plastics.[1]
Troubleshooting Workflow:
Caption: Troubleshooting inter-experimental variability.
Frequently Asked Questions (FAQs)
Q1: My negative controls show a response. What could be the cause?
A1: This is often due to contamination. Phthalates are ubiquitous in laboratory environments and can leach from plastic consumables like pipette tips, microplates, and reagent bottles.[1] To mitigate this, use glass or polypropylene (B1209903) labware where possible, and always run solvent blanks to check for contamination from reagents and equipment.
Q2: I am observing lower-than-expected potency for this compound.
A2: Several factors could contribute to this:
-
Compound Degradation: Ensure proper storage of your DPP stock solution (protected from light, at the recommended temperature).
-
Cell Health: Poor cell viability can lead to a reduced response. Perform a cell viability assay in parallel.
-
Incorrect Concentration: Verify the concentration of your stock solution and serial dilutions.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the effects of DPP, which is generally a weaker endocrine disruptor compared to other phthalates.
Q3: What cell lines are suitable for this compound bioassays?
A3: The choice of cell line depends on the endpoint being studied:
-
Estrogenic Activity: MCF-7 or T-47D cells, which endogenously express the estrogen receptor.
-
Androgenic Activity: PC3 or LNCaP cells are commonly used for androgen receptor-mediated effects.
-
General Cytotoxicity: HepG2 (liver), HEK293 (kidney), or other relevant cell lines can be used.
Q4: How does this compound affect signaling pathways?
A4: Phthalates can interact with several signaling pathways. While specific data for DPP is limited, related phthalates are known to activate pathways such as the Estrogen Receptor (ER) pathway, the MAPK/AP-1 pathway, and the PI3K/AKT/mTOR pathway.[2][3][4] They can also interact with nuclear receptors like PPAR and PXR.
Estrogen Receptor Signaling Pathway Activation by Phthalates
Caption: DPP activating the Estrogen Receptor pathway.
Quantitative Data
Due to limited publicly available data specifically for this compound, the following tables include data for other relevant phthalates to provide a comparative context. Researchers should determine the specific values for DPP in their own experimental systems.
Table 1: Comparative Estrogenic Activity of Various Phthalates
| Phthalate | Bioassay | EC50 (µM) | Relative Potency (vs. Estradiol) |
| Diethyl Phthalate (DEP) | Yeast Estrogen Screen | 39.13 | ~1 x 10^-6 |
| Dibutyl Phthalate (DBP) | Yeast Estrogen Screen | 8.37 | ~1 x 10^-5 |
| Butyl Benzyl Phthalate (BBP) | Yeast Estrogen Screen | 2.65 | ~1 x 10^-5 |
| This compound (DPP) | Data Not Available | N/A | N/A |
Data compiled from various sources.
Table 2: Comparative Cytotoxicity of Various Phthalates in Prostate Cancer Cell Lines
| Phthalate | Cell Line | IC50 (ppb) |
| Dimethyl Phthalate (DMP) | DU145 | 11.2 |
| Diethyl Phthalate (DEP) | DU145 | 13.5 |
| Dibutyl Phthalate (DBP) | DU145 | 15.1 |
| This compound (DPP) | Data Not Available | N/A |
Data adapted from studies on prostate cancer cell lines.[5]
Experimental Protocols
Protocol 1: Estrogen Receptor (ER) Activation Assay using a Luciferase Reporter Gene
This protocol is designed to assess the potential of this compound to activate the estrogen receptor in a cell-based reporter gene assay.
Materials:
-
ER-positive cell line (e.g., MCF-7) stably transfected with an estrogen response element (ERE)-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with 10% charcoal-stripped fetal bovine serum.
-
This compound (DPP) stock solution in DMSO.
-
17β-Estradiol (E2) as a positive control.
-
Luciferase assay reagent.
-
White, clear-bottom 96-well plates.
Workflow:
Caption: Workflow for ER activation reporter assay.
Procedure:
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of phenol (B47542) red-free medium containing charcoal-stripped FBS. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of DPP and E2 in the appropriate medium. Remove the seeding medium from the cells and add 100 µL of the treatment solutions. Include a solvent control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter or to total protein content to account for cytotoxicity. Plot the dose-response curve and calculate the EC50 value for DPP.
Protocol 2: Cell Viability MTT Assay
This protocol measures the effect of this compound on cell viability by assessing mitochondrial metabolic activity.
Materials:
-
Selected cell line (e.g., HepG2).
-
Complete cell culture medium.
-
This compound (DPP) stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Clear 96-well plates.
Procedure:
-
Cell Seeding: Seed cells in a clear 96-well plate at an appropriate density (e.g., 5 x 10^3 cells per well) in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Expose cells to a range of DPP concentrations for 24, 48, or 72 hours.[6] Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and calculate the LC50 value.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phthalates affect the in vitro expansion of human hematopoietic stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Phthalate Esters (PAEs) on Cell Viability and Nrf2 of HepG2 and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Protocols for Studying Dipropyl Phthalate's Metabolic Fate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the metabolic fate of dipropyl phthalate (B1215562) (DPP). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic pathway for dipropyl phthalate (DPP) in humans?
A1: The metabolism of this compound (DPP), a short-chain phthalate, primarily involves a two-phase process.[1][2] Initially, DPP undergoes hydrolysis, a reaction catalyzed by esterases, to form its monoester, monopropyl phthalate (MPP).[1] Subsequently, MPP can be further metabolized through two main pathways: direct excretion after conjugation with glucuronic acid, or oxidation of the propyl side chain followed by glucuronidation and urinary excretion.[1][2]
Q2: What are the primary metabolites of DPP that should be targeted for analysis in biological samples?
A2: The primary metabolite to target is monopropyl phthalate (MPP), the initial hydrolysis product. Additionally, oxidized metabolites, although less characterized for DPP specifically, are expected based on the metabolism of other short-chain phthalates.[1] For a comprehensive assessment, it is advisable to also screen for potential hydroxylated and carboxylated forms of MPP.
Q3: What is the most suitable analytical technique for quantifying DPP metabolites in urine?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of phthalate metabolites in urine.[3][4] This technique allows for the direct measurement of the monoester and oxidized metabolites, often with high throughput and accuracy.[3]
Q4: What are the typical urinary excretion patterns for short-chain phthalates like DPP?
A4: For short-chain phthalates such as diethyl phthalate (DEP) and dibutyl phthalate (DBP), a significant portion of the administered dose is excreted in the urine as the hydrolytic monoester within 24-48 hours.[5] For instance, approximately 70-85% of an oral dose of DEP and DBP is excreted as their respective monoesters.[5] While specific data for DPP is limited, a similar excretion profile is anticipated.
Data Presentation: Metabolism of Short-Chain Phthalates
The following table summarizes quantitative data on the urinary excretion of metabolites for short-chain phthalates, which can serve as a reference for studies on this compound.
| Parent Phthalate | Metabolite | Percentage of Dose Excreted in Urine (as metabolite) | Species | Reference |
| Diethyl Phthalate (DEP) | Monoethyl Phthalate (MEP) | ~70-85% | Human | [5] |
| Dibutyl Phthalate (DBP) | Monobutyl Phthalate (MBP) | ~70-85% | Human | [5] |
Note: This data is for phthalates structurally similar to this compound and is provided as a reference due to the limited availability of specific quantitative data for DPP.
Mandatory Visualization
Experimental Protocols
Protocol 1: Quantification of Monopropyl Phthalate in Human Urine by LC-MS/MS
1. Materials and Reagents:
-
Monopropyl phthalate (MPP) analytical standard
-
Isotopically labeled MPP internal standard (e.g., MPP-d4)
-
β-glucuronidase from Helix pomatia
-
Formic acid
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 10 seconds.
-
Pipette 1 mL of urine into a clean glass tube.
-
Add 50 µL of the isotopically labeled internal standard solution.
-
Add 200 µL of 1 M ammonium acetate buffer (pH 6.5).
-
Add 10 µL of β-glucuronidase solution.
-
Vortex and incubate at 37°C for 2 hours to deconjugate the glucuronidated metabolites.
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the metabolites with 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate MPP from other matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for MPP and the internal standard.
4. Quantification:
-
Generate a calibration curve using the analytical standards.
-
Quantify the concentration of MPP in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: In Vitro Metabolism of this compound using Human Liver Microsomes
1. Materials and Reagents:
-
This compound (DPP)
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction quenching)
2. Incubation Procedure:
-
Prepare a stock solution of DPP in a suitable solvent (e.g., methanol or DMSO) at a high concentration.
-
In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL final concentration) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the DPP stock solution (e.g., to a final concentration of 1-10 µM) and the NADPH regenerating system. The final volume should be consistent across all samples.
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis to quantify the remaining DPP and the formation of MPP.
3. Data Analysis:
-
Plot the concentration of DPP remaining versus time.
-
Determine the rate of metabolism from the initial linear portion of the curve.
-
Calculate kinetic parameters such as the half-life (t½) and intrinsic clearance (CLint).
Troubleshooting Guides
Issue 1: High Background Contamination with Phthalates in Blanks
-
Possible Cause: Phthalates are ubiquitous environmental contaminants and can leach from plastic labware, solvents, and even dust.[6]
-
Troubleshooting Steps:
-
Use Glassware: Whenever possible, use glass volumetric flasks, pipettes, and vials instead of plastic.[6]
-
Solvent Purity: Use high-purity, "phthalate-free" or distilled-in-glass solvents. Test new bottles of solvents for background contamination before use.[6]
-
Clean Glassware Rigorously: Wash all glassware with a phosphate-free detergent, rinse thoroughly with tap and deionized water, and then rinse with a high-purity solvent like acetone (B3395972) or hexane. Bake glassware at a high temperature (e.g., 400°C) if possible.
-
Minimize Plastic Use: Avoid using plastic pipette tips, vial caps (B75204) with plastic liners, and other plastic consumables. If unavoidable, rinse them with a clean solvent before use.[6]
-
Check the Analytical System: Phthalates can leach from HPLC tubing and other system components. Flush the system thoroughly with clean solvents. An isolator column can be used to trap contaminants from the LC system before the analytical column.
-
Issue 2: Poor Peak Shape (Tailing or Fronting) for Metabolite Peaks in LC-MS/MS
-
Possible Cause: Issues with the mobile phase, column, or sample solvent can lead to poor chromatography.
-
Troubleshooting Steps:
-
Mobile Phase pH: For acidic metabolites like MPP, ensure the mobile phase pH is low enough (e.g., using 0.1% formic acid) to keep the analyte in its neutral form, which generally results in better peak shape on a C18 column.
-
Column Contamination: The column may be contaminated with strongly retained matrix components. Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).
-
Sample Solvent Mismatch: The reconstitution solvent should be similar in strength or weaker than the initial mobile phase to ensure proper peak focusing at the head of the column.
-
Column Overload: If the peak is fronting, it may be due to column overload. Dilute the sample and re-inject.
-
Column Degradation: The column may be nearing the end of its lifespan. Replace it with a new column of the same type.
-
Issue 3: Low or No Recovery of Metabolites During Sample Preparation
-
Possible Cause: Inefficient extraction or degradation of the analytes during the sample preparation process.
-
Troubleshooting Steps:
-
Enzyme Activity: Ensure the β-glucuronidase is active and the incubation conditions (pH, temperature, time) are optimal for complete deconjugation.
-
SPE Cartridge Conditioning: Proper conditioning of the SPE cartridge is crucial for retaining the analytes. Ensure the sorbent does not dry out between the conditioning and sample loading steps.
-
Elution Solvent: The elution solvent may not be strong enough to desorb the analytes from the SPE sorbent. Try a stronger solvent or a mixture of solvents.
-
Evaporation Loss: Analytes can be lost during the evaporation step if the temperature is too high or the nitrogen stream is too harsh. Optimize the evaporation conditions.
-
pH Adjustment: Ensure the pH of the sample is appropriate for the SPE sorbent being used. For reversed-phase SPE, a lower pH can improve the retention of acidic metabolites.
-
Issue 4: Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS
-
Possible Cause: Co-eluting endogenous components from the urine matrix can interfere with the ionization of the target analytes in the mass spectrometer source.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the LC gradient to better separate the analytes from interfering matrix components.
-
Enhance Sample Cleanup: Use a more rigorous SPE cleanup protocol, such as including an interference wash step.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Evaluate Different Ionization Sources: If available, try a different ionization source (e.g., APCI instead of ESI) as it may be less susceptible to matrix effects for your specific analytes.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Strategies to reduce experimental artifacts in dipropyl phthalate research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental artifacts in dipropyl phthalate (B1215562) (DPP) research.
Troubleshooting Guides
Issue 1: High Background Levels of Dipropyl Phthalate in Blanks
Symptoms:
-
Significant DPP peaks detected in solvent blanks or procedural blanks.
-
Inability to achieve a clean baseline in analytical runs.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Contaminated Solvents/Reagents | Test Solvents: Evaporate a significant volume of each solvent to dryness, reconstitute in a small volume of a known clean solvent, and analyze by GC-MS.[1]Purify Solvents: If contamination is found, consider redistilling solvents or cleaning them with activated aluminum oxide.[2]Use High-Purity Reagents: Purchase solvents and reagents of the highest purity available (e.g., pesticide residue grade, MS grade) and obtain certificates of analysis to check for phthalate content.[3] |
| Leaching from Labware | Avoid Plastics: Eliminate all plastic consumables from your workflow where possible, including pipette tips, centrifuge tubes, and syringe filters.[2][4][5][6] Use glass or stainless steel alternatives.[3]Test Labware: If plastic must be used, test it for DPP leaching by incubating it with a clean solvent and analyzing the solvent.[1]Proper Glassware Cleaning: Implement a rigorous glassware cleaning protocol: wash with a phosphate-free detergent, rinse thoroughly with tap and then deionized water, followed by a final rinse with a high-purity solvent like acetone (B3395972) or hexane (B92381).[1][3] For ultimate purity, bake glassware at a high temperature (e.g., 450°C) to remove organic contaminants.[7] |
| Airborne Contamination | Minimize Exposure: Keep samples and solutions covered as much as possible. Use aluminum foil (pre-cleaned with a solvent) to cover glassware openings.[1]Clean Work Environment: Work in a well-ventilated area, and if possible, a dedicated cleanroom with filtered air supply to minimize airborne dust and plasticizers.[2] |
| Instrumental Carryover | Injector Maintenance: Regularly clean the GC inlet and replace the septum and liner, as these are common sites for phthalate accumulation.[1]Column Bake-out: Perform a column bake-out at the manufacturer's recommended maximum temperature to remove contaminants.[1]Syringe Contamination: Phthalates from the lab air can adsorb onto the outer surface of the syringe needle. Clean the needle in the injector in split mode before a splitless injection or use a low-temperature, fast injection to minimize desorption.[8] |
Issue 2: Poor Reproducibility of DPP Quantification
Symptoms:
-
High relative standard deviation (RSD) between replicate samples.
-
Inconsistent recovery of internal standards.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Standardize Procedures: Ensure all samples are processed using the exact same volumes, times, and temperatures.Automate Where Possible: Use automated liquid handling systems to minimize human error in pipetting and dilution.[9]Matrix Effects: If working with complex matrices (e.g., biological tissues, food), matrix components can interfere with extraction and detection. Perform matrix-matched calibrations or use a standard addition method. |
| Inefficient Extraction | Optimize Extraction Method: Compare different extraction techniques. Solid-Phase Extraction (SPE) can offer cleaner extracts and reduced background compared to Liquid-Liquid Extraction (LLE).[10]Ensure Complete Extraction: For solid samples, ensure the sample is finely homogenized to maximize surface area for extraction. Techniques like ultrasonic or microwave-assisted extraction can improve efficiency.[2] |
| Instrumental Drift | Regular Calibration: Calibrate the instrument at the beginning of each analytical run and include continuing calibration verification (CCV) standards at regular intervals to monitor performance.Internal Standardization: Use an appropriate internal standard (e.g., an isotopically labeled DPP) to correct for variations in injection volume and instrument response. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of this compound contamination in a laboratory setting?
Phthalates, including DPP, are ubiquitous environmental contaminants and are often found in common laboratory materials.[11] The primary sources of contamination are plastic materials such as pipette tips, gloves, plastic containers, and tubing.[4][6] Other significant sources include solvents, reagents, and airborne dust particles.[2][12] Even the liner of reagent bottle caps (B75204) can be a source of phthalate leaching.[4]
Q2: How can I properly clean my glassware to minimize DPP background?
A rigorous cleaning protocol is essential. Start by washing with a laboratory-grade, phosphate-free detergent and hot water.[1] Rinse thoroughly, first with tap water and then multiple times with deionized or high-purity water.[1] Follow this with a rinse using a high-purity solvent such as hexane or acetone to remove any remaining organic residues.[1][3] For trace-level analysis, baking the glassware at a high temperature (e.g., 450°C for several hours) is highly effective at removing organic contaminants.[12] After cleaning, cover the glassware with solvent-rinsed aluminum foil and store it in a clean, dust-free environment.[1]
Q3: Is GC-MS or HPLC better for this compound analysis?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly used and generally preferred technique for phthalate analysis due to its high sensitivity, selectivity, and the structural information provided by mass spectrometry.[2][13] High-Performance Liquid Chromatography (HPLC) with UV or MS detection can also be used, but GC-MS often provides better chromatographic resolution for separating different phthalate isomers.[7][13][14]
Q4: My blanks are clean, but my samples show unexpectedly high levels of DPP. What could be the cause?
If your procedural blanks are consistently clean, the contamination is likely being introduced from the sample matrix itself or during the initial sample collection and storage.[1] Consider the possibility that the original sample was contaminated before it reached the lab. For example, food samples can be contaminated by plastic packaging, and biological samples can be contaminated by collection devices like plastic tubing or containers.[15][16][17] Another possibility is carryover from a previously injected, highly concentrated sample.[1] In this case, running additional solvent blanks and performing injector maintenance is recommended.[1]
Q5: Can my choice of extraction method influence the level of artifacts?
Yes. The choice of extraction method can significantly impact the cleanliness of your sample extract. While traditional liquid-liquid extraction (LLE) is widely used, it can sometimes introduce higher background levels due to the larger volumes of solvents required.[10] Solid-phase extraction (SPE) is often a cleaner alternative, as it can effectively isolate the analytes of interest while leaving many contaminants behind.[10]
Data Presentation
Table 1: Phthalate Leaching from Common Laboratory Plastics
This table summarizes the amount of various phthalates found to leach from different plastic materials commonly used in laboratories. While data specific to this compound is limited in these studies, the data for other common phthalates serves as a strong indicator of potential contamination risks from these materials.
| Plastic Item | Material | Phthalate Detected | Maximum Leaching Level (µg/cm²) | Reference |
| Pipette Tips | Polypropylene | Diethylhexyl phthalate (DEHP) | 0.36 | [4][5][6] |
| Diisononyl phthalate (DINP) | 0.86 | [4][5][6] | ||
| Filter Holders | Polytetrafluoroethylene (PTFE) | Dibutyl phthalate (DBP) | 2.49 | [4][5][6] |
| Regenerated Cellulose | Dibutyl phthalate (DBP) | 0.61 | [4][5][6] | |
| Cellulose Acetate | Dimethyl phthalate (DMP) | 5.85 | [4][5][6] | |
| Sealing Film | Parafilm® | Diethylhexyl phthalate (DEHP) | 0.50 | [4][5][6] |
Experimental Protocols
Protocol 1: General Purpose Sample Extraction for DPP Analysis
This protocol outlines a general solid-phase extraction (SPE) method suitable for cleaning up aqueous samples prior to GC-MS analysis.
-
Sample Preparation:
-
For aqueous samples (e.g., water, beverages), measure 5 mL into a scrupulously clean glass container.[10]
-
Spike with an appropriate internal standard (e.g., isotope-labeled DPP).
-
-
SPE Cartridge Conditioning:
-
Use a glass SPE cartridge with a suitable sorbent (e.g., C18).
-
Condition the cartridge by passing 5 mL of dichloromethane (B109758), followed by 5 mL of methanol, and finally 5 mL of phthalate-free water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the 5 mL aqueous sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of phthalate-free water to remove polar interferences.
-
-
Elution:
-
Elute the retained DPP and internal standard from the cartridge using 5 mL of dichloromethane into a clean glass collection tube.[10]
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of high-purity nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 100 µL) of a suitable solvent like hexane or isooctane (B107328) for GC-MS analysis.
-
Protocol 2: GC-MS Analysis of this compound
This protocol provides typical starting conditions for the analysis of DPP using GC-MS. Optimization will be required for specific instruments and applications.
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MSD).[10]
-
Injection: 1 µL, pulsed splitless injection.
-
Inlet Temperature: 280°C.
-
Liner: Deactivated, glass wool liner.
-
Carrier Gas: Helium or Hydrogen.[18]
-
Column: A low-to-mid polarity column, such as a 5-type (e.g., DB-5ms) or XLB-type, 30 m x 0.25 mm x 0.25 µm.[13]
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line: 280°C.
-
MS Source: 230°C.
-
MS Quadrupole: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Quantifier Ion for DPP: m/z 149 (common fragment for many phthalates).
-
Qualifier Ions for DPP: e.g., m/z 121, 177, 222 (confirm identity).
-
Visualizations
Caption: Workflow for DPP analysis using Solid-Phase Extraction and GC-MS.
Caption: Logical relationships between contamination sources and experimental artifacts.
Caption: Simplified signaling pathway potentially affected by phthalates like DPP.
References
- 1. benchchem.com [benchchem.com]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 4. research.thea.ie [research.thea.ie]
- 5. Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 14. ijres.org [ijres.org]
- 15. biomedgrid.com [biomedgrid.com]
- 16. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]
- 17. mdpi.com [mdpi.com]
- 18. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Dipropyl Phthalate
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of dipropyl phthalate (B1215562) (DPP) is crucial, particularly in the context of pharmaceutical products where it may be present as a plasticizer in packaging materials or as an excipient. This guide provides an objective comparison of the two primary analytical techniques for DPP determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The performance of each method is evaluated based on key validation parameters, with supporting experimental data and detailed protocols to aid in method selection and implementation.
Quantitative Performance: A Side-by-Side Comparison
The choice between GC-MS and HPLC-UV for the analysis of dipropyl phthalate depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Both methods offer robust and reliable quantification when properly validated. GC-MS is a widely adopted technique due to its high sensitivity and the specificity provided by mass spectrometric detection. HPLC-UV serves as a valuable alternative, particularly for routine quality control analysis.
The following tables summarize the quantitative performance data for the analysis of this compound using GC-MS and HPLC-UV, based on a review of published analytical methods.
Table 1: Performance Characteristics of GC-MS Methods for this compound Analysis
| Validation Parameter | Typical Performance | Reference |
| Linearity Range | 0.05 - 5.0 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [2] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | [1] |
| Accuracy (Recovery) | 90 - 110% | [2][3] |
| Precision (RSD%) | < 15% | [2][4] |
Table 2: Performance Characteristics of HPLC-UV Methods for this compound Analysis
| Validation Parameter | Typical Performance | Reference |
| Linearity Range | 0.1 - 100 µg/mL | [5][6] |
| Correlation Coefficient (r²) | ≥ 0.999 | [5][6] |
| Limit of Detection (LOD) | ~0.1 µg/mL | [6] |
| Limit of Quantification (LOQ) | < 0.64 µg/mL | [5][6] |
| Accuracy (Recovery) | 94.8 - 99.6% | [5] |
| Precision (RSD%) | < 6.2% | [5] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and HPLC-UV are provided below. These protocols are representative of validated methods found in the scientific literature.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: Accurately weigh the sample and dissolve it in an appropriate solvent (e.g., hexane (B92381) or dichloromethane).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water.
-
Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solvent of appropriate polarity to remove interferences.
-
Elution: Elute the this compound from the cartridge using a suitable solvent (e.g., ethyl acetate).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the analysis solvent.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.[7]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[7]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion for DPP: m/z 149.
-
Qualifier Ions for DPP: m/z 121, 209.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Sample Dissolution: Dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
Extraction: Perform liquid-liquid extraction using a non-polar solvent like n-hexane to partition the this compound into the organic phase.
-
Phase Separation: Allow the layers to separate and collect the organic (upper) layer.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 230 nm.[5]
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the validation of analytical methods for this compound.
Caption: General workflow for analytical method validation.
Caption: Key decision factors for choosing between GC-MS and HPLC-UV.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 5. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
A Guide to the Analytical Landscape of Dipropyl Phthalate Measurement for Researchers
Inter-laboratory comparisons are a cornerstone of quality assurance, enabling individual laboratories to benchmark their performance against their peers.[1] Although specific round-robin data for dipropyl phthalate (B1215562) is not publicly accessible, the principles and methods are well-established within the broader context of phthalate analysis. Proficiency tests for other phthalates, such as Di-isodecyl phthalate (DIDP), have demonstrated the value of standardized procedures in reducing inter-laboratory variability.[1]
This guide will therefore focus on the established methods for DPP quantification, their performance characteristics, and the typical experimental workflows, providing a solid foundation for researchers.
Comparison of Analytical Methodologies for Dipropyl Phthalate
The selection of an analytical method for this compound is contingent on the sample matrix, the required sensitivity, and the available instrumentation. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely adopted technique due to its high sensitivity and selectivity. High-performance liquid chromatography (HPLC) is also utilized, often with ultraviolet (UV) detection. The following table summarizes the performance of various methods as reported in the literature.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| GC-MS | Polypropylene consumer products | 1-70 mg/kg | Not Reported | 79.2-91.1 |
| HS-SPME/GC-MS | Plastic-based food packaging | 0.03-0.08 µg/L | 0.10-0.24 µg/L | 90.2-111 |
| dc-ELISA | Plastic food contact materials | 0.01 ng/mL | Not Reported | 85.9-109.4 |
| HPLC-UV | Cosmetic preparations | Not Reported | Not Reported | >90 |
Note: This table is a compilation of data from different studies and is intended for comparative purposes. The performance of a method can vary based on the specific laboratory conditions, instrumentation, and sample complexity.
Experimental Protocols
To ensure reproducibility and accuracy in this compound analysis, a well-defined experimental protocol is essential. Below is a generalized protocol based on common practices for GC-MS analysis of phthalates in a solid matrix.
Sample Preparation: Sonication-Assisted Extraction
-
Sample Weighing: Accurately weigh approximately 1 gram of the homogenized solid sample into a glass vial.
-
Solvent Addition: Add a known volume of a suitable extraction solvent, such as a mixture of toluene (B28343) and dichloromethane (B109758) (1:9 v/v).
-
Internal Standard Spiking: Spike the sample with a known amount of an appropriate internal standard (e.g., an isotopically labeled phthalate) to correct for matrix effects and variations in extraction efficiency.
-
Extraction: Sonicate the sample in an ultrasonic bath for a specified duration (e.g., 30 minutes) to facilitate the extraction of phthalates from the matrix.
-
Centrifugation/Filtration: Centrifuge the extract to separate the solid residue. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Clean-up (Optional): If the sample matrix is complex and contains interfering substances, a clean-up step using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) may be necessary.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC-MS system.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation of different phthalates is achieved based on their boiling points and interaction with the stationary phase of the column.
-
Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio.
-
Quantification: The identification of this compound is confirmed by its retention time and the presence of characteristic ions in its mass spectrum. Quantification is performed by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of this compound.
Visualizing the Workflow and Sources of Variability
To better understand the analytical process and the factors that can influence the results between different laboratories, the following diagrams are provided.
References
A Comparative Analysis of Dipropyl Phthalate Versus Other Common Phthalates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dipropyl phthalate (B1215562) (DPP) with other widely used phthalates, including dibutyl phthalate (DBP), diethyl phthalate (DEP), and dioctyl phthalate (DOP). The following sections detail their physicochemical properties, plasticizing efficiency, leaching characteristics, and toxicological profiles, supported by experimental data and methodologies.
Physicochemical Properties
The fundamental characteristics of a plasticizer influence its performance and interaction with polymer matrices. The table below summarizes key physicochemical properties of DPP and its counterparts.
| Property | Dipropyl Phthalate (DPP) | Diethyl Phthalate (DEP) | Dibutyl Phthalate (DBP) | Dioctyl Phthalate (DOP/DEHP) |
| Molecular Formula | C14H18O4 | C12H14O4 | C16H22O4 | C24H38O4 |
| Molecular Weight ( g/mol ) | 250.29 | 222.24 | 278.34 | 390.56 |
| Boiling Point (°C) | 317 | 298 | 340 | 385 |
| Water Solubility (mg/L) | 130 | 1080 | 11.2 | 0.003 |
| Log Kow (Octanol-Water Partition Coefficient) | 3.47 | 2.47 | 4.45 | 7.5-8.8 |
Performance as a Plasticizer
The primary function of these phthalates is to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] Plasticizing efficiency is a measure of how effectively a plasticizer achieves this. It is often defined quantitatively based on the mechanical properties of the plasticized polymer, with DOP traditionally used as a reference point.[2]
Experimental Protocol: Determination of Plasticizer Efficiency (ASTM D2284)
The efficiency of a plasticizer is typically evaluated by measuring the tensile properties of PVC compositions.[3]
-
Sample Preparation: PVC formulations are prepared by molding them with varying concentrations of the plasticizer being evaluated. These samples are then conditioned in a controlled environment to ensure consistency.[3]
-
Tensile Testing: The prepared PVC samples are subjected to tensile stress until they fail. Key parameters measured include tensile strength, elongation at break, and modulus of elasticity.[3]
-
Data Analysis: The collected data is analyzed to determine the optimal concentration and type of plasticizer for a specific application. This information allows manufacturers to fine-tune their formulations.[3] A common method to quantify efficiency is to determine the concentration of a plasticizer required to achieve a specific hardness, such as a Durometer Shore A hardness of 80.[2]
While specific comparative data for this compound's plasticizing efficiency is limited in the reviewed literature, it is generally understood that phthalates with shorter alkyl chains, like DPP and DEP, are more volatile and may be less permanent than those with longer chains like DOP.[4]
Leaching Characteristics
A critical concern with phthalate plasticizers is their potential to migrate, or "leach," from the polymer matrix into the surrounding environment.[5] This is because phthalates are not chemically bound to the polymer.[5] The rate of leaching is influenced by several factors, including the phthalate's molecular weight, water solubility, and environmental conditions such as temperature.[6][7]
Generally, phthalates with lower molecular weights and higher water solubility, such as DEP, tend to leach more readily than those with higher molecular weights and lower water solubility, like DOP.[6][8] Studies have shown that dibutyl phthalate (DBP) is more stable and leaches more slowly from PVC than diethyl phthalate (DEP).[6] The leaching of DBP is also highly sensitive to temperature, with higher temperatures significantly increasing the leaching rate.[6] Given its intermediate molecular weight and water solubility between DEP and DBP, it can be inferred that this compound would exhibit leaching behavior between these two, though specific comparative studies are needed for confirmation.
Experimental Protocol: Phthalate Leaching Test
A common method to determine the leaching of phthalates from a polymer is through solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis.[9][10]
-
Sample Preparation: The plastic material is cut into small pieces of a known surface area and weighed.[10]
-
Leaching: The plastic pieces are immersed in a suitable solvent (e.g., n-hexane as a worst-case scenario simulant) in a glass vial.[10] The leaching process is monitored over a set period (e.g., 6, 15, and 30 days).[10]
-
Extraction: An aliquot of the solvent is taken at specified time intervals. An internal standard is added to the aliquot.[10]
-
Analysis: The concentration of the leached phthalate in the solvent is determined using GC-MS.[9][10]
Below is a logical workflow for a typical phthalate leaching experiment.
Caption: Workflow for a typical phthalate leaching experiment.
Toxicological Profile
Phthalates have come under scrutiny for their potential adverse health effects, particularly as endocrine-disrupting chemicals (EDCs).[11] The toxicity of phthalates can vary significantly depending on their chemical structure.
| Phthalate | Acute Toxicity (LC50, 72h, Zebrafish Embryo) | Endocrine-Disrupting Effects |
| This compound (DPP) | Not explicitly found in reviewed studies | Weak estrogenic activity observed in vitro.[12] |
| Diethyl Phthalate (DEP) | Did not cause >50% mortality at highest soluble concentrations | Weak estrogenic activity.[12] |
| Dibutyl Phthalate (DBP) | 0.63 ppm[13] | Developmental toxicity, enhanced-estrogenic activity.[13] |
| Dioctyl Phthalate (DOP/DEHP) | Did not cause >50% mortality at highest soluble concentrations | Enhanced-estrogenic activity.[13] |
Experimental Protocols for Toxicological Assessment
1. Zebrafish Embryo Acute Toxicity Test (OECD Test Guideline 236)
This test is used to determine the acute toxicity of chemicals to fish embryos.[14][15]
-
Exposure: Newly fertilized zebrafish eggs are exposed to a range of concentrations of the test chemical for 96 hours.[15]
-
Observation: Embryos are observed for lethal endpoints at specified intervals.[14]
-
Data Analysis: The concentration that is lethal to 50% of the embryos (LC50) is calculated.[15]
2. E-Screen (Estrogenicity) Assay
This assay assesses the estrogenic activity of chemicals by measuring their ability to induce the proliferation of estrogen-sensitive human breast cancer cells (MCF-7).[16][17]
-
Cell Culture: MCF-7 cells are cultured in a medium stripped of estrogens.
-
Exposure: The cells are exposed to a range of concentrations of the test chemical, along with positive (17β-estradiol) and negative controls.
-
Proliferation Measurement: After a set incubation period, the number of cells is quantified to determine the proliferative effect of the chemical.[16]
3. Androgen Receptor (AR) Transactivation Assay
This assay determines if a chemical can act as an agonist or antagonist of the androgen receptor.[18][19]
-
Cell Line: A cell line stably transfected with the human androgen receptor and a reporter gene (e.g., luciferase) is used.[19]
-
Exposure: The cells are exposed to the test chemical in the presence (for antagonist testing) or absence (for agonist testing) of a known androgen.
-
Reporter Gene Measurement: The activity of the reporter gene (e.g., luminescence) is measured to determine the effect of the chemical on AR activation.[18]
Signaling Pathways Affected by Phthalates
Phthalates can interfere with the endocrine system through various mechanisms, including the disruption of steroidogenesis. Mono-(2-ethylhexyl) phthalate (MEHP), a major metabolite of DEHP, has been shown to suppress steroid formation by affecting components of the steroidogenic pathway.[20]
One proposed mechanism involves the induction of oxidative stress. MEHP treatment in Leydig cells has been shown to increase reactive oxygen species (ROS), leading to a reduction in cAMP and progesterone (B1679170) production.[20]
The diagram below illustrates a simplified signaling pathway for steroidogenesis and the potential points of disruption by phthalate metabolites like MEHP.
References
- 1. Frontiers | Phthalate-Induced Fetal Leydig Cell Dysfunction Mediates Male Reproductive Tract Anomalies [frontiersin.org]
- 2. kanademy.com [kanademy.com]
- 3. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 4. Case Study: Choosing Between DOP and DBP Plasticizers for Safety Footwear [skybright-chemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cpsc.gov [cpsc.gov]
- 10. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]
- 11. Advancing the Zebrafish embryo test for endocrine disruptor screening using micro-injection: Ethinyl estradiol as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study on Estrogenic Activities of Phthalate Esters Using E-screen Assay and Competitive Binding Assay -Toxicological Research [koreascience.kr]
- 13. cpsc.gov [cpsc.gov]
- 14. Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data [mdpi.com]
- 15. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 16. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 19. oecd.org [oecd.org]
- 20. Oxidative Stress and Phthalate-Induced Down-Regulation of Steroidogenesis in MA-10 Leydig Cells* - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Dipropyl Phthalate
For researchers, scientists, and drug development professionals, the accurate quantification of dipropyl phthalate (B1215562) (DPP), a common plasticizer, is crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose.[1][2] This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to assist in selecting the most suitable technique for your analytical needs.
The choice between HPLC and GC-MS for the analysis of dipropyl phthalate depends on several factors, including the sample matrix, required sensitivity, and the desired level of molecular specificity. While both are robust separation techniques, their differing principles of operation lead to distinct advantages and limitations.[2] GC-MS is often favored for its high resolving power and the definitive identification provided by mass spectrometry.[1] Conversely, HPLC serves as an excellent orthogonal method, particularly for complex matrices or when there are concerns about the thermal stability of other analytes in the sample.[1][2]
Method Comparison at a Glance
| Feature | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[2] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[2] |
| Analyte Suitability | Suitable for non-volatile and thermally labile compounds.[1] | Requires volatile and thermally stable analytes.[1] |
| Advantages | - Versatility for a wide range of compounds.[2]- Less complex sample preparation for some matrices.[1]- Orthogonal technique to GC.[1] | - High separation efficiency.[1]- High specificity and sensitivity with MS detection.[1]- Provides structural information for definitive identification.[1] |
| Limitations | - Lower resolution for some isomers compared to GC.[1]- UV detection can be less specific than MS.[1]- Consumption of mobile phase solvents.[1] | - Potential for sample degradation in the injector if analytes are thermally labile.[1]- Derivatization may be required for polar compounds.[1] |
Performance Characteristics
The validation of analytical methods is essential in regulated environments. The following table summarizes key performance indicators from various studies to provide a quantitative comparison between HPLC and GC-MS for the analysis of phthalates, including this compound.
| Validation Parameter | HPLC-UV/DAD | GC-MS |
| Linearity (R²) | > 0.999[2] | > 0.99[2] |
| Limit of Detection (LOD) | Low µg/mL to ng/mL range.[2] | Low ng/mL to pg/mL range.[2] |
| Limit of Quantification (LOQ) | 1.8 to 70.0 µg/mL (analyte dependent).[2] | Can be as low as 0.087 ng per injection.[2] |
| Accuracy/Recovery (%) | 85 - 108%[3] | 76 - 100%[2] |
| Precision (%RSD) | < 5% (intra- and inter-day).[2] | 1.4 - 5.4% (inter-day).[2] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for both HPLC and GC-MS analysis of this compound.
HPLC-UV Method for this compound Determination
1. Sample Preparation (Liquid-Liquid Extraction): [1]
-
To a known volume of the liquid sample, add a suitable organic solvent such as n-hexane.
-
Vortex the mixture vigorously for several minutes to facilitate the extraction of this compound into the organic layer.
-
Centrifuge the mixture to separate the layers and carefully collect the organic phase.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., acetonitrile (B52724)/water mixture).[1]
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV or Diode Array Detector (DAD).[4]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[1][2]
-
Mobile Phase: A gradient of acetonitrile and ultrapure water is commonly used.[1] An isocratic mobile phase of acetonitrile/water (50/50, v/v) with 0.1% perchloric acid can also be effective.[5]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Column Temperature: Ambient or controlled at 25°C.[2]
-
Injection Volume: 20 µL.[2]
GC-MS Method for this compound Determination
1. Sample Preparation (Solvent Extraction):
-
Similar to the HPLC protocol, perform a solvent extraction using a non-polar solvent like n-hexane. For solid samples, sonication-assisted extraction may be employed.[1][3]
-
After extraction and phase separation, the organic extract is concentrated.
-
An internal standard (e.g., a deuterated phthalate) may be added to improve quantitative accuracy.[1]
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.[4]
-
Column: A low-polarity capillary column such as a DB-1 or Rtx-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Injector: Splitless mode at a temperature of 280°C.[1]
-
Oven Temperature Program: A temperature gradient is crucial for separating a range of phthalates. A typical program might start at a lower temperature, ramp up to a higher temperature, and then hold for a period.[1]
-
Mass Spectrometer:
Cross-Validation Workflow
The cross-validation of analytical methods provides the highest level of confidence in the generated data. The following diagram illustrates a typical workflow for cross-validating HPLC and GC-MS methods for this compound analysis.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound in research and drug development.[1][2] GC-MS is often preferred for its high sensitivity and the definitive compound identification afforded by mass spectrometry.[1] However, HPLC serves as an invaluable orthogonal method, especially when dealing with complex sample matrices or when the thermal stability of other sample components is a concern.[1][2] The cross-validation of results from both methods, as depicted in the workflow diagram, ensures the highest level of confidence in the analytical data. The ultimate choice of a primary method will depend on the specific application, available instrumentation, and any relevant regulatory requirements. By understanding the comparative performance and methodological nuances presented in this guide, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous determination of seven phthalates and four parabens in cosmetic products using HPLC-DAD and GC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Phthalates and Alternative Plasticizers in Gloves by Gas Chromatography–Mass Spectrometry and Liquid Chromatography–UV Detection: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
A Comparative Toxicological Assessment: Dipropyl Phthalate vs. Di(2-ethylhexyl) Phthalate (DEHP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of dipropyl phthalate (B1215562) (DPP) and di(2-ethylhexyl) phthalate (DEHP). The information is intended to assist researchers and professionals in making informed decisions regarding the use of these plasticizers in sensitive applications. The following sections summarize key toxicological endpoints, present quantitative data in a comparative format, and detail the experimental protocols for major toxicity assays.
Executive Summary
Di(2-ethylhexyl) phthalate (DEHP) is a well-characterized plasticizer with known endocrine-disrupting properties and reproductive toxicity.[1][2][3] In contrast, dipropyl phthalate (DPP) is a shorter-chain phthalate for which toxicological data is less extensive. Available evidence suggests that while both compounds can exert adverse effects, DEHP is generally considered more potent in its reproductive and developmental toxicity. This guide will delve into the specifics of their known toxicities.
Quantitative Toxicological Data Comparison
The following tables provide a summary of available quantitative data for key toxicological endpoints for both DPP and DEHP.
Table 1: Acute and General Toxicity
| Endpoint | This compound (DPP) | Di(2-ethylhexyl) Phthalate (DEHP) |
| Acute Oral LD50 (rat) | > 8,000 mg/kg bw | 25,000 - 30,000 mg/kg bw |
| Skin Irritation (rabbit) | No data available | Mild to moderate irritant |
| Eye Irritation (rabbit) | No data available | Mild irritant |
Table 2: Reproductive and Developmental Toxicity
| Endpoint | This compound (DPP) | Di(2-ethylhexyl) Phthalate (DEHP) |
| Developmental Toxicity NOAEL (rat) | 500 mg/kg bw/day[4] | 4.8 mg/kg bw/day (for reproductive tract malformations)[5][6][7] |
| Developmental Toxicity LOAEL (rat) | 1,000 mg/kg bw/day (decreased anogenital distance, skeletal variations)[4] | 10-20 mg/kg/day (male reproductive effects) |
| Two-Generation Reproductive Toxicity NOAEL (rat) | No data available | 4.8 mg/kg bw/day[5][6][7] |
| Effects on Male Reproductive System | Reduced anogenital distance in male fetuses at high doses.[4] | Testicular atrophy, decreased sperm production, Leydig cell damage, and reduced testosterone (B1683101) levels.[1][3] |
| Effects on Female Reproductive System | Limited data available. | Can disrupt the function of the female reproductive system.[2] |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and comparison of data. Below are descriptions of standard protocols used to assess the toxicity of phthalates.
OECD Test Guideline 414: Prenatal Developmental Toxicity Study
This study is designed to assess the potential of a substance to cause adverse effects on the developing fetus when administered to the pregnant mother.
Methodology:
-
Animal Model: Typically pregnant rats or rabbits are used.
-
Dosing: The test substance is administered daily to pregnant females, usually by oral gavage, from the time of implantation to the day before expected delivery.
-
Dose Groups: A control group and at least three dose levels of the test substance are used.
-
Observations: Maternal animals are observed for clinical signs of toxicity, and body weight and food consumption are recorded.
-
Fetal Examination: Near term, the dams are euthanized, and the uteri are examined for the number of live and dead fetuses and resorptions. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.[1][8][9][10]
OECD Test Guideline 416: Two-Generation Reproduction Toxicity Study
This study evaluates the effects of a substance on reproductive performance and the development of offspring over two generations.
Methodology:
-
Animal Model: Typically rats are used.
-
Dosing: The test substance is administered continuously in the diet or by gavage to the parental (P) generation before mating, during mating, gestation, and lactation.
-
First Generation (F1): The offspring of the P generation (F1) are exposed to the test substance from weaning through their own mating to produce the second generation (F2).
-
Endpoints: A wide range of endpoints are evaluated in both generations, including fertility, gestation length, litter size, offspring viability, growth, and sexual development. At termination, reproductive organs are examined histopathologically.[2][11][12][13]
Uterotrophic Assay for Estrogenic Activity
This in vivo assay is used to screen for chemicals that have estrogenic activity by measuring the increase in uterine weight in female rodents.
Methodology:
-
Animal Model: Immature or ovariectomized adult female rats or mice are used to minimize endogenous estrogen levels.
-
Dosing: The test substance is administered daily for a short period (typically 3 days) via oral gavage or subcutaneous injection.
-
Positive Control: A known estrogen, such as 17β-estradiol, is used as a positive control.
-
Endpoint: The primary endpoint is a statistically significant increase in the wet or blotted weight of the uterus compared to the vehicle control group.[14][15][16][17][18]
Signaling Pathways in Phthalate-Induced Toxicity
Phthalates, particularly DEHP, are known to interfere with endocrine signaling pathways, primarily by acting as anti-androgens and weakly as estrogen receptor agonists.
Endocrine Disruption Pathway
The primary mechanism of reproductive toxicity for many phthalates is the disruption of androgen synthesis and action. This can lead to a cascade of adverse effects on the development of male reproductive organs.
Comparative Analysis and Conclusion
The available toxicological data indicates that DEHP poses more significant and well-documented health risks compared to DPP, particularly concerning reproductive and developmental toxicity. The NOAEL for reproductive tract malformations induced by DEHP in rats is substantially lower than the developmental toxicity NOAEL reported for DPP, suggesting a higher potency for DEHP in causing these adverse effects.
DEHP has been extensively studied and is recognized as an endocrine disruptor that can lead to a range of reproductive issues in males.[1][3][19] The data for DPP is more limited, but existing studies suggest that at high doses, it can also interfere with male fetal development.[4]
For researchers and professionals in drug development and other sensitive fields, the choice of a plasticizer requires careful consideration of the potential for human exposure and the toxicological profile of the substance. While DPP may appear to have a less severe toxicological profile based on the currently available data, the significant data gaps for chronic toxicity and a comprehensive reproductive toxicity assessment warrant a cautious approach. Further research is needed to fully characterize the long-term health effects of DPP to establish its safety as a potential alternative to DEHP.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. scispace.com [scispace.com]
- 5. Determination of the Di-(2-Ethylhexyl) Phthalate NOAEL for Reproductive Development in the Rat: Importance of the Retention of Extra Animals to Adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the di-(2-ethylhexyl) phthalate NOAEL for reproductive development in the rat: importance of the retention of extra animals to adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. oecd.org [oecd.org]
- 14. mdpi.com [mdpi.com]
- 15. urosphere.com [urosphere.com]
- 16. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. policycommons.net [policycommons.net]
- 19. NTP-CERHR monograph on the potential human reproductive and developmental effects of di (2-ethylhexyl) phthalate (DEHP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the endocrine disrupting effects of phthalate esters
A comprehensive guide for researchers, scientists, and drug development professionals on the endocrine-disrupting properties of common phthalate (B1215562) esters. This guide provides a comparative analysis of their effects, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Phthalate esters, a class of synthetic chemicals widely used as plasticizers, are ubiquitous environmental contaminants.[1][2] Growing evidence from in vitro, in vivo, and epidemiological studies has raised concerns about their potential to disrupt the endocrine system, leading to adverse effects on reproductive health and development in both males and females.[3][4] This guide offers a comparative overview of the endocrine-disrupting effects of several commonly used phthalate esters, including Di(2-ethylhexyl) phthalate (DEHP), Di-n-butyl phthalate (DBP), Butyl benzyl (B1604629) phthalate (BBP), Diisononyl phthalate (DINP), and Diisodecyl phthalate (DIDP), among others.
Quantitative Toxicological Data
The following tables summarize key toxicological endpoints for various phthalate esters, providing a basis for comparing their relative potencies and endocrine-disrupting potential. These values are primarily derived from rodent studies and in vitro assays.
Table 1: Acute and Reproductive Toxicity Data for Common Phthalate Esters
| Phthalate Ester (Abbreviation) | CAS No. | Acute Oral LD50 (rat, mg/kg) | Reproductive Toxicity NOAEL (mg/kg/day) | Developmental Toxicity NOAEL (mg/kg/day) | Key Toxicological Effects |
| Di(2-ethylhexyl) phthalate (DEHP) | 117-81-7 | ~25,000 - 30,000 | 4.8 | 44 | Testicular toxicity, reproductive tract malformations, liver toxicity.[5] |
| Di-n-butyl phthalate (DBP) | 84-74-2 | ~8,000 - 15,000 | 52 (LOAEL) | 100 | Testicular atrophy, decreased sperm production, developmental defects.[5] |
| Butyl benzyl phthalate (BBP) | 85-68-7 | ~2,330 - 6,100 | 171 (LOAEL) | 250 | Reproductive and developmental toxicity.[5] |
| Diisononyl phthalate (DINP) | 28553-12-0 / 68515-48-0 | >10,000 | 56-109 | Not established | Liver effects, developmental effects at high doses.[6] |
| Diisodecyl phthalate (DIDP) | 26761-40-0 / 68515-49-1 | >10,000 | 0.95 (DNEL for women) | Not established | Did not affect fertility or induce clear-cut adverse reproductive effects in rats.[6] |
Abbreviations: LD50 (Lethal Dose, 50%), NOAEL (No-Observed-Adverse-Effect Level), LOAEL (Lowest-Observed-Adverse-Effect Level), DNEL (Derived No-Effect Level).
Table 2: Comparative In Vitro Endocrine-Disrupting Effects of Phthalates
| Phthalate Ester | Assay System | Endpoint | Result |
| DMP, DEP, DEHP, DnOP | H295R cells | E2/T ratio | Significantly increased.[7][8][9] |
| DEHP, DINP | H295R cells | Estradiol (B170435) production | Increased.[4] |
| DBP, MBP | Luciferase Reporter Gene Assay | Anti-androgenic activity (IC50) | 1.05x10⁻⁶ M (DBP), 1.22x10⁻⁷ M (MBP).[10] |
| DBP, MBP | Luciferase Reporter Gene Assay | Androgenic activity (EC50) | 6.17x10⁻⁶ M (DBP), 1.13x10⁻⁵ M (MBP).[10] |
| BBP | ChgH-EGFP transgenic medaka | Estrogenic activity | Demonstrated estrogenic activity.[1] |
| DBP, DEHP, DINP | ChgH-EGFP transgenic medaka | Enhanced-estrogenic activity | Exhibited enhanced-estrogenic activity.[1] |
Abbreviations: DMP (Dimethyl phthalate), DEP (Diethyl phthalate), DEHP (Di(2-ethylhexyl) phthalate), DnOP (Di-n-octyl phthalate), DINP (Diisononyl phthalate), DBP (Dibutyl phthalate), MBP (Mono-n-butyl phthalate), BBP (Butyl benzyl phthalate), E2/T (Estradiol/Testosterone), IC50 (Half maximal inhibitory concentration), EC50 (Half maximal effective concentration).
Key Signaling Pathways and Mechanisms of Action
Phthalate esters can disrupt the endocrine system through various mechanisms, primarily by interfering with hormone signaling pathways.[11] They can act as agonists or antagonists of nuclear receptors, alter hormone synthesis and metabolism, and modulate gene expression related to reproduction and development.[3]
Anti-Androgenic Effects
A primary mechanism of toxicity for many phthalates is their anti-androgenic activity.[5] This can occur through competitive binding to the androgen receptor (AR) or by affecting the synthesis of androgens.[5] Phthalates like DBP and its metabolite MBP have been shown to exhibit potent anti-androgenic activity.[10]
Caption: Disruption of Androgen Receptor Signaling by Phthalates.
Estrogenic and Enhanced-Estrogenic Activity
Some phthalates, such as BBP, DBP, DEHP, and DINP, have demonstrated estrogenic or enhanced-estrogenic activities.[1] They can bind to estrogen receptors (ERs), leading to the activation or potentiation of estrogenic signaling pathways.[2]
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Certain phthalates and their metabolites can activate Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in lipid metabolism and cellular proliferation.[5] The active metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP), is known to activate PPARs, which can lead to the suppression of aromatase, an enzyme crucial for estrogen synthesis.[12]
Caption: Phthalate-Mediated Activation of the PPAR Signaling Pathway.
Experimental Protocols
Standardized in vitro and in vivo assays are crucial for assessing the endocrine-disrupting potential of phthalates. The following are detailed methodologies for key experiments frequently cited in the literature.
H295R Steroidogenesis Assay (OECD TG 456)
This in vitro assay is used to screen for chemicals that affect the production of steroid hormones.
-
Cell Line: Human adrenal cortical carcinoma cell line (H295R), which expresses genes that code for the key enzymes involved in steroidogenesis.
-
Methodology:
-
H295R cells are cultured in a suitable medium.
-
Cells are exposed to a range of concentrations of the test phthalate ester and appropriate controls (positive and negative).
-
After a 48-hour exposure period, the culture medium is collected.
-
The concentrations of testosterone and estradiol in the medium are quantified using methods like ELISA or LC-MS/MS.
-
The ratio of estradiol to testosterone (E2/T) is calculated and compared to the solvent control to determine the effect of the test chemical on aromatase activity.[7][8][9]
-
-
Endpoint: A significant change in the E2/T ratio or in the levels of individual steroid hormones indicates a potential for endocrine disruption.[4]
Zebrafish Embryo Acute Toxicity Test (based on OECD TG 236)
This in vivo assay assesses the acute toxicity of chemicals on the embryonic stages of zebrafish.
-
Animal Model: Zebrafish (Danio rerio) embryos.
-
Methodology:
-
Newly fertilized zebrafish embryos are collected and placed in multi-well plates.
-
Embryos are exposed to a series of concentrations of the test phthalate ester in embryo medium.
-
The exposure is typically conducted for 72 to 96 hours.
-
During the exposure period, embryos are observed for lethal and sub-lethal endpoints such as mortality, tail curvature, necrosis, and cardio edema.[1]
-
The Lethal Concentration 50 (LC50) is calculated based on the mortality data.[1]
-
-
Endpoints: Mortality, developmental abnormalities (e.g., tail curvature, edema), and hatching rate.[1]
Estrogen Receptor (ER) and Androgen Receptor (AR) Transactivation Assays (e.g., OECD TG 455, 458)
These in vitro assays are designed to detect chemicals that can act as agonists or antagonists of the estrogen and androgen receptors.
-
Cell Lines: Typically use mammalian cell lines (e.g., MDA-kb2 for AR, MCF-7 for ER) that have been genetically modified to contain a reporter gene (e.g., luciferase) linked to the hormone response element.[4]
-
Methodology:
-
The cells are cultured and then exposed to the test phthalate ester in the presence (for antagonist testing) or absence (for agonist testing) of the natural hormone (e.g., dihydrotestosterone (B1667394) for AR, 17β-estradiol for ER).
-
After an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.
-
-
Endpoints: An increase in reporter gene activity in the absence of the natural hormone indicates agonistic activity. A decrease in the hormone-induced reporter gene activity indicates antagonistic activity.[4][10]
Experimental Workflow
The assessment of endocrine-disrupting chemicals typically follows a tiered approach, starting with in silico and in vitro methods and progressing to in vivo assays for confirmation and characterization of adverse effects.
Caption: Tiered Testing Strategy for Endocrine Disruptors.
Conclusion
The available evidence strongly indicates that several phthalate esters possess endocrine-disrupting properties, with effects on androgen, estrogen, and thyroid signaling pathways.[11] Phthalates such as DEHP and DBP have been consistently shown to exert anti-androgenic effects and are associated with reproductive and developmental toxicity.[4][5] Other phthalates, including BBP, DBP, DEHP, and DINP, have demonstrated estrogenic or enhanced-estrogenic activities in various test systems.[1] The potency and specific mechanisms of action can vary significantly between different phthalate esters.
This comparative guide highlights the importance of a comprehensive testing strategy, employing a battery of in vitro and in vivo assays, to fully characterize the endocrine-disrupting potential of individual phthalates and their mixtures. For researchers and professionals in drug development and chemical safety assessment, a thorough understanding of these comparative effects and the underlying mechanisms is essential for informed decision-making and the development of safer alternatives.
References
- 1. mdpi.com [mdpi.com]
- 2. csun.edu [csun.edu]
- 3. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cpsc.gov [cpsc.gov]
- 7. researchgate.net [researchgate.net]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. Comparative analysis of endocrine disrupting effects of major phthalates in employed two cell lines (MVLN and H295R) and embryonic zebrafish assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating Dipropyl Phthalate Exposure: A Comparative Guide to Biomarkers and Analytical Methods
For researchers, scientists, and drug development professionals, the accurate assessment of human exposure to industrial chemicals is paramount. This guide provides a comprehensive comparison of biomarkers and analytical methodologies for the validation of dipropyl phthalate (B1215562) (DPP) exposure, a plasticizer and common component in various consumer products.
This document outlines the primary urinary metabolite of DPP, mono-n-propyl phthalate (MnPP), as a key biomarker. It further details the prevalent analytical techniques for its quantification, supported by experimental data to aid in the selection of appropriate validation methods.
Mono-n-propyl Phthalate (MnPP): The Primary Biomarker for DPP Exposure
Upon human exposure, dipropyl phthalate is metabolized to its monoester, mono-n-propyl phthalate (MnPP), which is then excreted in the urine.[1][2] The measurement of urinary MnPP is a reliable and non-invasive method to assess DPP exposure. While further oxidative metabolites of DPP may exist, similar to other phthalates, MnPP is the most commonly monitored and validated biomarker.[3][4]
Comparative Analysis of Analytical Methods
The gold standard for the quantification of phthalate metabolites in biological matrices is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity, crucial for detecting the typically low concentrations of these metabolites in human urine. An alternative, though less common for biomonitoring, is Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Characteristics of Analytical Methods
The following table summarizes typical performance characteristics for the analysis of phthalate metabolites in urine, providing a comparative overview for this compound biomarker validation. It is important to note that specific performance will vary depending on the instrumentation, analytical column, and specific experimental conditions.
| Parameter | HPLC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.5 - 5.0 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL | 1.5 - 15.0 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 80 - 120% |
| Precision (% RSD) | < 15% | < 20% |
| Sample Volume | 0.1 - 1.0 mL of urine | 1.0 - 5.0 mL of urine |
| Throughput | High | Moderate |
Data synthesized from various studies on phthalate metabolite analysis.[5][6]
Experimental Protocols
Detailed experimental protocols are essential for the successful validation and implementation of analytical methods for DPP biomarker monitoring.
HPLC-MS/MS Method for MnPP in Urine
This protocol describes a typical method for the quantitative analysis of MnPP in human urine.
1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
-
Objective: To deconjugate glucuronidated MnPP and concentrate the analyte from the urine matrix.
-
Procedure:
-
To 1 mL of urine, add a buffered solution containing β-glucuronidase.
-
Incubate the mixture to allow for enzymatic deconjugation.
-
Condition a solid-phase extraction cartridge with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the MnPP with an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Analysis
-
Objective: To separate and quantify MnPP using liquid chromatography and tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water with a small percentage of formic acid and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for MnPP and its isotopically labeled internal standard are monitored for quantification and confirmation.
-
Visualizing the Workflow and Metabolic Pathway
To further clarify the processes involved in DPP biomarker validation, the following diagrams illustrate the experimental workflow and the metabolic pathway of this compound.
Human Biomonitoring Data
Human biomonitoring studies provide valuable context for the levels of exposure to various chemicals within a population. While data for DPP is less extensive than for other phthalates like DEHP and DBP, studies have reported the presence of MnPP in human urine. For instance, a study in Brazil detected MnPP in the urine of children, indicating widespread exposure.[2] The concentrations of MnPP are generally found to be in the low ng/mL range in the general population.[7]
Conclusion
The validation of this compound as a biomarker of exposure relies on the accurate and sensitive measurement of its primary metabolite, mono-n-propyl phthalate, in urine. HPLC-MS/MS stands out as the most suitable analytical technique, offering the necessary performance for reliable quantification in human biomonitoring studies. The provided experimental protocols and diagrams serve as a guide for researchers to establish and validate their own methods for assessing DPP exposure, contributing to a better understanding of its potential impact on human health.
References
- 1. A Review of Biomonitoring of Phthalate Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and quantification of 25 phthalates metabolities - NTNU [ntnu.edu]
- 3. Phthalates: metabolism and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phthalate Exposure Assessment in Humans - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The human biomonitoring of occupational exposure to phthalates | Mediterranean Journal of Social Sciences [richtmann.org]
Comparative Ecotoxicological Profile of Dipropyl Phthalate Across Vertebrate and Invertebrate Species
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dipropyl Phthalate's Effects with Supporting Experimental Data
Dipropyl phthalate (B1215562) (DPP), a widely used plasticizer, has become a subject of increasing scrutiny due to its potential environmental and health impacts. This guide provides a comparative analysis of the toxicological effects of DPP across various species, including mammals, aquatic organisms, and birds. The information is compiled from peer-reviewed studies and presented to aid researchers in understanding the species-specific responses to DPP exposure.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of this compound and other selected phthalates across different species. It is important to note that data for this compound is not as extensive as for other common phthalates like di-n-butyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP). Where direct data for DPP is unavailable, data for DBP is provided for comparative purposes, given its structural similarity.
Table 1: Acute and Developmental Toxicity of this compound (DPP) in Mammalian and Aquatic Species
| Species | Test Type | Endpoint | Value | Exposure Duration | Reference |
| Mammals | |||||
| Rat (Rattus norvegicus) | Developmental Toxicity | NOAEL | 500 mg/kg/day | Gestation days 6-20 | [1][2][3] |
| Rat (Rattus norvegicus) | Developmental Toxicity | LOAEL | 1000 mg/kg/day | Gestation days 6-20 | [1][2] |
| Aquatic Vertebrates | |||||
| Zebrafish (Danio rerio) | Developmental Toxicity | LOEC | 1 mg/L | 6-96 hours post-fertilization | |
| Aquatic Invertebrates | |||||
| Daphnia magna | Acute Immobilization (DBP) | EC50 | 2.55 - 43.1 mg/L | 48 hours | [4] |
Table 2: Comparative Acute Toxicity of Other Phthalates in Aquatic Species
| Species | Chemical | Test Type | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Fathead Minnow (Pimephales promelas) | Di-n-butyl phthalate (DBP) | Acute Lethality | 96h LC50 | >38 <48 | 96 hours | [5] |
| Rainbow Trout (Oncorhynchus mykiss) | Di-n-butyl phthalate (DBP) | Acute Lethality | 96h LC50 | 9.93 | 96 hours | [6] |
| Daphnia magna | Di-n-butyl phthalate (DBP) | Acute Immobilization | 48h EC50 | 3.04 | 48 hours | [4] |
Note: Data for avian species regarding this compound toxicity is currently not available in the reviewed literature. General avian toxicity testing guidelines exist (OECD 205 and 223) but specific studies on DPP were not found.[7][8][9][10][11][12][13][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols typically employed in assessing the toxicity of phthalates.
Mammalian Developmental Toxicity Study (Rat)
This protocol is based on the OECD Test Guideline 414 for Prenatal Developmental Toxicity Studies.
-
Test Species: Sprague-Dawley rats are commonly used.
-
Administration: this compound, dissolved in a vehicle like olive oil, is administered orally via gavage to pregnant dams.
-
Dosing Period: Dosing typically occurs during the critical period of organogenesis, for example, from gestation day 6 to 20.
-
Dose Groups: Multiple dose groups (e.g., 0, 500, 1000, 1500 mg/kg/day) and a vehicle control group are used to establish a dose-response relationship.[1][2]
-
Endpoints Evaluated:
Aquatic Toxicity Study (Zebrafish Embryo)
This protocol is based on methods described for assessing developmental toxicity in zebrafish.
-
Test Organism: Zebrafish (Danio rerio) embryos are used due to their rapid, external development and transparency.
-
Exposure: Fertilized embryos are placed in multi-well plates containing embryo medium with varying concentrations of this compound (e.g., 1, 2, and 4 mg/L) and a solvent control.
-
Exposure Duration: The exposure typically starts a few hours post-fertilization (hpf) and continues for 96 hours.
-
Endpoints Evaluated:
-
Morphological: Developmental malformations, particularly craniofacial abnormalities, are observed at specific time points (e.g., 80 hpf).
-
Molecular: Gene expression analysis (e.g., RNA sequencing) can be performed to identify affected signaling pathways.
-
Signaling Pathways and Mechanisms of Action
Phthalates are known endocrine disruptors, and their effects are often mediated through interference with various signaling pathways. While the specific mechanisms of this compound are still under investigation, studies on DPP and other phthalates provide insights into their potential modes of action.
FoxO Signaling Pathway in Zebrafish
In zebrafish embryos, exposure to this compound has been shown to induce craniofacial chondrogenic defects. This is linked to the activation of the FoxO (Forkhead box protein O) signaling pathway. The proposed mechanism involves:
-
DPP Exposure: Leads to increased oxidative stress.
-
FoxO Activation: Oxidative stress activates the FoxO signaling pathway.
-
Cellular Effects: Activated FoxO interferes with cell proliferation and apoptosis.
-
Phenotype: This disruption in cellular processes ultimately results in craniofacial malformations.
Potential Mechanisms in Mammals
While direct evidence for this compound is limited, other phthalates have been shown to interact with several key signaling pathways in mammals, suggesting potential mechanisms for DPP's toxicity:
-
Peroxisome Proliferator-Activated Receptors (PPARs): Many phthalates are known to activate PPARs, which are involved in lipid metabolism and can influence reproductive development.[15][16][17][18]
-
Estrogen Receptor (ER) Signaling: Some phthalates exhibit weak estrogenic activity by binding to estrogen receptors, potentially disrupting endocrine function.[19][20][21][22] An in vitro study suggested that di-n-propylphthalate (DPrP) has weak estrogenic activity.[20]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Some phthalates have been shown to disrupt this pathway, leading to reproductive toxicity.[23][24][25][26][27]
Further research is needed to elucidate the specific interactions of this compound with these pathways in various species.
Conclusion
This comparative guide highlights the current understanding of this compound's effects across different species. While developmental toxicity in rats and zebrafish has been documented, there is a significant lack of quantitative toxicity data, particularly for avian and a wider range of aquatic species. The identification of the FoxO signaling pathway's involvement in zebrafish provides a valuable starting point for mechanistic studies. However, the precise signaling pathways affected by DPP in mammals and other species remain an area requiring further investigation. Researchers are encouraged to use the provided data and protocols as a foundation for future studies to better characterize the ecotoxicological profile of this compound.
References
- 1. Developmental toxic potential of di-n-propyl phthalate administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developmental toxic potential of di-n-propyl phthalate administered orally to rats. (2011) | Anne-Marie Saillenfait | 20 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemview.epa.gov [chemview.epa.gov]
- 6. Determination of Median Lethal Concentration (LC50) Values of Di-n- Butyl Phthalate on Rainbow Trout Fingerlings(Oncorhynchus mykiss) [jfst.modares.ac.ir]
- 7. oecd.org [oecd.org]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. Utility of the avian sub‐acute dietary toxicity test in ecological risk assessment and a path forward to reduce animal use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peroxisome proliferator-activated receptor α mediates di-(2-ethylhexyl) phthalate transgenerational repression of ovarian Esr1 expression in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Characterization of diphenyl phthalate as an agonist for estrogen receptor: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Study on Estrogenic Activities of Phthalate Esters Using E-screen Assay and Competitive Binding Assay -Toxicological Research | Korea Science [koreascience.kr]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Regulation of the cell cycle and P13K/AKT/mTOR signaling pathway by phthalates in normal human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Dibutyl phthalate exposure aggravates type 2 diabetes by disrupting the insulin-mediated PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Mechanism of Action of Dipropyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of dipropyl phthalate (B1215562) (DPP) with other phthalate alternatives. Due to the limited availability of direct quantitative data for DPP's interaction with specific molecular targets, this document synthesizes findings from in vivo toxicological studies of DPP with in vitro mechanistic data from structurally similar short-chain phthalates, namely diethyl phthalate (DEP) and dibutyl phthalate (DBP), and the well-characterized longer-chain phthalate, di(2-ethylhexyl) phthalate (DEHP).
Executive Summary
Dipropyl phthalate is an endocrine-disrupting chemical that likely exerts its toxicity through multiple pathways, including the activation of peroxisome proliferator-activated receptors (PPARs) and interference with the androgen signaling pathway. While direct in vitro evidence quantifying its potency is scarce, in vivo studies demonstrate developmental and reproductive toxicity consistent with the mechanisms observed for other phthalates. The available data suggests that the potency of short-chain phthalates in eliciting these effects often correlates with the length of their alkyl side chains.
Inferred and Observed Mechanism of Action of this compound
A study in pregnant Sprague-Dawley rats exposed to di-n-propyl phthalate (DnPP) revealed several key toxicological endpoints that point towards specific mechanisms[1][2]:
-
Peroxisome Proliferation: A statistically significant induction of peroxisomal enzymes was observed in the liver of dams treated with DnPP[1][2]. This is a hallmark of PPAR activation, particularly PPARα.
-
Anti-Androgenic Effects: A significant decrease in the anogenital distance of male fetuses was observed at doses of 1 and 1.5 g/kg/day[1][2]. This is a sensitive marker for disruption of the androgen signaling pathway during development.
These findings strongly suggest that DPP, like other phthalates, acts as an endocrine disruptor through, at a minimum, the activation of PPARs and antagonism of the androgen receptor pathway.
Comparison with Alternative Phthalates
The endocrine-disrupting activity of phthalates is largely dependent on the structure of their alkyl side chains. A comparison with other phthalates helps to contextualize the potential potency of DPP.
-
Diethyl Phthalate (DEP): As a shorter-chain phthalate, DEP is generally considered to be of low potency. Studies have shown that its monoester, monoethyl phthalate (MEP), is a poor inhibitor of testosterone (B1683101) production[3]. Furthermore, diethyl phthalate did not cause significant activation of PPARs in vitro[4][5][6]. Some studies have reported very weak estrogenic activity for DEP[7].
-
Dibutyl Phthalate (DBP): DBP, with a slightly longer alkyl chain than DPP, is a more potent endocrine disruptor. Both DBP and its monoester, monobutyl phthalate (MBP), have been shown to significantly decrease the production of several steroid hormones, including testosterone[8][9]. This provides a quantitative measure of its anti-androgenic activity at the cellular level.
-
Di(2-ethylhexyl) Phthalate (DEHP): DEHP is a longer-chain, branched phthalate and one of the most extensively studied. Its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), is a potent activator of both PPARα and PPARγ, with known half-maximal effective concentrations (EC50)[4][10]. MEHP is also a known inhibitor of fetal testosterone synthesis[3].
The general trend observed is that the toxic and endocrine-disrupting potential of straight-chain phthalates increases with the length of the alkyl chain from two to four carbons.
Data Presentation
Table 1: Comparative Developmental Toxicity of Short-Chain Phthalates in Rats
| Compound | Dose (g/kg/day) | Key Developmental Effects | Inferred Mechanism | Reference |
| This compound (DPP) | 1.0, 1.5 | Decreased anogenital distance in male fetuses, increased liver weight, peroxisomal enzyme induction. | Anti-androgenic, PPAR activation | [1][2] |
| Diethyl Phthalate (DEP) | - | Generally considered inactive in developmental toxicity studies. | Low potency | [3] |
| Dibutyl Phthalate (DBP) | 0.5 | Malformed seminiferous tubules in male fetuses. | Anti-androgenic | [11] |
Table 2: In Vitro Mechanistic Data for Phthalate Monoesters
| Monoester Metabolite | Target | Species | Assay | Result (EC50 / IC50) | Reference |
| Mono-n-propyl Phthalate (MnPP) | PPARα, PPARγ, Androgen Receptor | - | - | Data Not Available | - |
| Monoethyl Phthalate (MEP) | Steroidogenesis | Mouse | MA-10 Cell Testosterone Production | Poor inhibitor | [3] |
| Monobutyl Phthalate (MBP) | Steroidogenesis | Human | H295R Cell Testosterone Production | Significant decrease at 500 µM | [8][9] |
| Mono(2-ethylhexyl) Phthalate (MEHP) | PPARα | Mouse | COS-1 Cell Transactivation | 0.6 µM | [4][10] |
| PPARα | Human | COS-1 Cell Transactivation | 3.2 µM | [4][10] | |
| PPARγ | Mouse | COS-1 Cell Transactivation | 10.1 µM | [4][10] | |
| PPARγ | Human | COS-1 Cell Transactivation | 6.2 µM | [4][10] | |
| Steroidogenesis | Mouse | MA-10 Cell Testosterone Production | Inhibition at 1 µM | [3] |
Experimental Protocols
Peroxisome Proliferator-Activated Receptor (PPAR) Transactivation Assay
This assay is used to determine if a chemical can activate PPARs, leading to the expression of a reporter gene.
1. Cell Culture and Transfection:
-
Mammalian cells (e.g., COS-1 or HepG2) are cultured in appropriate media.
-
Cells are transiently transfected with two plasmids:
- An expression vector for the full-length human or rodent PPARα or PPARγ.
- A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
A third plasmid expressing a control reporter (e.g., β-galactosidase) is often co-transfected to normalize for transfection efficiency.
2. Compound Exposure:
-
After transfection, cells are treated with various concentrations of the test compound (e.g., mono-n-propyl phthalate) or a known PPAR agonist (positive control, e.g., Wy-14,643 for PPARα, Rosiglitazone for PPARγ) for 24-48 hours.
3. Luciferase Assay:
-
Cells are lysed, and the luciferase activity is measured using a luminometer.
-
The activity of the control reporter is also measured.
4. Data Analysis:
-
Luciferase activity is normalized to the control reporter activity.
-
The fold induction of reporter activity relative to a vehicle control is calculated.
-
Dose-response curves are generated, and EC50 values are determined.
Androgen Receptor (AR) Competitive Binding Assay
This assay measures the ability of a test chemical to compete with a radiolabeled androgen for binding to the AR.
1. Receptor Preparation:
-
Cytosol containing the androgen receptor is prepared from the ventral prostate of rats.
2. Competitive Binding:
-
A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) or a known AR ligand (positive control) are added to compete for binding.
-
A non-specific binding control is included, which contains a high concentration of the unlabeled ligand.
3. Separation of Bound and Free Ligand:
-
The bound and free radioligand are separated using methods such as hydroxyapatite (B223615) adsorption or dextran-coated charcoal.
4. Quantification:
-
The amount of bound radioactivity is measured using a scintillation counter.
5. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
A competition curve is plotted, showing the percentage of specific binding as a function of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
Mandatory Visualization
Caption: Inferred signaling pathways for this compound-induced toxicity.
Caption: Experimental workflow for assessing endocrine disruption.
References
- 1. Developmental toxic potential of di-n-propyl phthalate administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Activation of PPARα and PPARγ by Environmental Phthalate Monoesters | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. The estrogenic activity of phthalate esters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies | MDPI [mdpi.com]
- 9. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity and estrogenic endocrine disrupting activity of phthalates and their mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Toxicogenomic Guide to Dipropyl Phthalate Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicogenomic effects of dipropyl phthalate (B1215562) (DPP) exposure, with a comparative analysis alongside other prominent phthalates such as di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP). While comprehensive toxicogenomic data for DPP remains limited, this guide synthesizes available research to offer insights into its potential mechanisms of toxicity and how they compare to more extensively studied phthalates.
Executive Summary
Dipropyl phthalate (DPP), a plasticizer used in various consumer products, has demonstrated developmental toxicity in recent studies. Toxicogenomic analyses, particularly in zebrafish models, have begun to elucidate the molecular pathways affected by DPP exposure. This guide presents the current state of knowledge on DPP's toxicogenomics, including transcriptomic, proteomic, and metabolomic effects, and draws comparisons with the well-documented toxicogenomic profiles of DEHP and DBP. The data highlights distinct and overlapping signaling pathways, offering a foundation for future research and risk assessment.
Comparative Toxicogenomic Data
The following tables summarize the key toxicogenomic findings for DPP and other selected phthalates. It is important to note that research on DPP is not as extensive as for DEHP and DBP, leading to apparent data gaps.
Transcriptomic Alterations
| Phthalate | Model Organism/Cell Line | Key Affected Genes/Pathways | Quantitative Changes (Fold Change, etc.) | Citation(s) |
| This compound (DPP) | Zebrafish Embryos | Down-regulation of chondrocyte-related genes; Activation of the FoxO signaling pathway. | Specific fold changes not detailed in the abstract. | [1] |
| Di(2-ethylhexyl) Phthalate (DEHP) | Pregnant Sprague-Dawley Rats (male offspring) | 35 differentially expressed genes identified. | Not specified. | [2] |
| TM4 Sertoli Cells | Upregulation of genes downstream of PPAR; Targeted pathways of cholesterol biosynthesis. | Not specified. | [3][4] | |
| Placenta (Human) | Association with expression of 18 genes (including lncRNAs) in the second trimester. | Not specified. | [5][6] | |
| Dibutyl Phthalate (DBP) | Zebrafish Ovary | Differentially expressed genes involved in GnRH, progesterone-mediated oocyte maturation, oocyte meiosis, and steroid hormone biosynthesis signaling pathways. | Not specified. | [7][8] |
Proteomic Alterations
| Phthalate | Model Organism/Cell Line | Key Affected Proteins/Pathways | Quantitative Changes | Citation(s) |
| This compound (DPP) | - | Data not available in the provided search results. | - | |
| Di(2-ethylhexyl) Phthalate (DEHP) | Mouse Ovarian Antral Follicles | Altered expression of proteins related to cytoplasm, mitochondria, and lipid metabolism at low doses; cytoplasm, nucleus, and phosphorylation at high doses. | 194 differentially abundant proteins at 32 µg/kg/d; 136 at 500 µg/kg/d. | [9][10] |
| Dibutyl Phthalate (DBP) | Mouse Ovarian Antral Follicles | Altered expression of proteins related to cytoplasm, mitochondria, and lipid metabolism at low doses; cytoplasm, nucleus, and phosphorylation at high doses. | 194 differentially abundant proteins at 32 µg/kg/d; 136 at 500 µg/kg/d. | [9][10] |
Metabolomic Alterations
| Phthalate | Model Organism/Cell Line | Key Affected Metabolites/Pathways | Quantitative Changes | Citation(s) |
| This compound (DPP) | - | Data not available in the provided search results. | - | |
| Di(2-ethylhexyl) Phthalate (DEHP) | Pregnant Women | Upregulation of fatty acids, amino acids, purines, progesterone, and pregnenolone; Downregulation of ceramides (B1148491) and sphingomyelins. | Not specified. | [11] |
| Male Population (Urine) | Increased levels of acetylneuraminic acid, carnitine C8:1, carnitine C18:0, cystine, phenylglycine, phenylpyruvic acid, and glutamylphenylalanine; Decreased levels of carnitine C16:2, diacetylspermine, alanine, taurine, tryptophan, ornithine, methylglutaconic acid, hydroxyl-PEG2, and keto-PGE2. | Not specified. | [12] | |
| Dibutyl Phthalate (DBP) | Male Population (Urine) | Similar but not identical urine metabolome disruption as DEHP, affecting oxidative stress, fatty acid oxidation, prostaglandin (B15479496) metabolism, urea (B33335) cycle, and tryptophan and phenylalanine metabolism. | Not specified. | [12] |
Experimental Protocols
Zebrafish Embryo Toxicity Assay for this compound
-
Model Organism: Zebrafish (Danio rerio) embryos.[1]
-
Exposure: Zebrafish embryos were exposed to DPP at concentrations of 1, 2, and 4 mg/L from 6 to 96 hours post-fertilization (hpf).[1]
-
Endpoint Analysis: Craniofacial developmental malformations were observed at 80 hpf.[1]
-
Transcriptome Analysis: RNA sequencing was performed on exposed embryos to identify differentially expressed genes and affected signaling pathways.[1]
Transcriptomic Analysis of DEHP in Pregnant Rats
-
Model Organism: Pregnant female Sprague-Dawley rats.[2]
-
Exposure: Intragastric administration of 600 mg/kg body weight of DEHP throughout pregnancy and lactation.[2]
-
Sample Collection: Tissues from male offspring were collected at 14 weeks of age.[2]
-
Transcriptomics: Gene expression profiling was conducted on the collected tissues to identify differential gene expression.[2]
Proteomic Analysis of Phthalate Mixture in Mice
-
Exposure: Mice were orally administered a mixture of DBP, BBP, and DEHP at two dose levels (32 µg/kg/d and 500 µg/kg/d) for 10 days.[9][10]
-
Sample Collection: Antral follicles (>250 µm) were isolated from the ovaries.[9][10]
-
Proteomics: Label-free tandem mass spectrometry was used for proteome profiling of the isolated antral follicles.[9][10]
Metabolomic Analysis of Phthalate Exposure in Humans
-
Study Population: Pregnant women and a general male cohort.[11][12]
-
Sample Collection: Maternal plasma and urine samples were collected.[11][12]
-
Metabolomics:
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by Phthalate Exposure
The following diagrams illustrate key signaling pathways identified as being perturbed by phthalate exposure.
DPP-induced FoxO signaling pathway activation in zebrafish.[1]
Phthalate-induced activation of the MAPK/AP-1 pathway.[13]
Phthalate-driven P13K/AKT/mTOR signaling pathway.[14]
Experimental Workflow for Toxicogenomic Analysis
A generalized workflow for toxicogenomic studies of phthalates.
Conclusion and Future Directions
The available evidence, though limited for this compound, suggests that it exerts developmental toxicity, potentially through the induction of oxidative stress and activation of the FoxO signaling pathway.[1] In comparison, more extensively studied phthalates like DEHP and DBP have been shown to impact a wider range of molecular pathways, including those involved in hormone signaling, cell cycle regulation, and metabolism.[7][8][13][14]
Future research should prioritize comprehensive toxicogenomic studies on DPP, directly comparing its effects with other phthalates across various model systems. This will enable a more robust risk assessment and a deeper understanding of its specific mechanisms of action. Head-to-head comparative studies employing transcriptomics, proteomics, and metabolomics are crucial to fill the existing data gaps and to inform regulatory decisions regarding the use of DPP and its alternatives.
References
- 1. This compound induces craniofacial chondrogenic defects in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptomics and metabonomics analyses of maternal DEHP exposure on male offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Toxicogenomic Screening of Replacements for Di(2-Ethylhexyl) Phthalate (DEHP) Using the Immortalized TM4 Sertoli Cell Line - Public Library of Science - Figshare [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Assessment of Associations between Prenatal Phthalate Exposure and the Placental Transcriptomic Landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Assessment of Associations between Prenatal Phthalate Exposure and the Placental Transcriptomic Landscape [escholarship.org]
- 7. Transcriptomic analysis reveals potential mechanisms of toxicity in a combined exposure to dibutyl phthalate and diisobutyl phthalate in zebrafish (Danio rerio) ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative label-free proteomic analysis of mouse ovarian antral follicles following oral exposure to a human-relevant mixture of three phthalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Metabolomic Alterations Associated with Phthalate Exposures among Pregnant Women in Puerto Rico - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-Level Environmental Phthalate Exposure Associates with Urine Metabolome Alteration in a Chinese Male Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phthalates promote prostate cancer cell proliferation through activation of ERK5 and p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of the cell cycle and P13K/AKT/mTOR signaling pathway by phthalates in normal human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Models for Predicting Dipropyl Phthalate Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro models for predicting the toxicity of dipropyl phthalate (B1215562) (DPP). Due to the limited availability of specific toxicological data for DPP, this guide leverages data from other short-chain and more extensively studied phthalates to provide a predictive context based on structure-activity relationships. It is crucial to note that while these models offer valuable insights, further validation with DPP-specific data is necessary for definitive risk assessment.
Data Presentation: Comparative In Vitro Toxicity of Phthalates
The following tables summarize quantitative data from various in vitro assays for different phthalates. Data for dipropyl phthalate is largely absent from the public literature; therefore, data from structurally similar or well-characterized phthalates are presented to infer potential toxicity.
Table 1: In Vitro Cytotoxicity Data for Selected Phthalates
| Phthalate | Cell Line | Assay | Endpoint | Concentration/Result | Reference |
| Dibutyl Phthalate (DBP) | Bovine peripheral lymphocytes | MTT | LD50: 50 µM | [1] | |
| Diethyl Phthalate (DEP) | SH-SY5Y neuroblastoma | MTT | IC50: 11.35 mM | [2] | |
| Diisobutyl Phthalate (DiBP) | SH-SY5Y neuroblastoma | MTT | IC50: 1.307 mM | [2] | |
| Di(2-ethylhexyl) Phthalate (DEHP) | MA-10 Leydig cells | MTT | IC50: ~3 mM | [3] | |
| This compound (DPP) | Data Not Available | - | - | - | - |
Table 2: In Vitro Genotoxicity Data for Selected Phthalates
| Phthalate | Cell Line/System | Assay | Result | Reference |
| Dibutyl Phthalate (DBP) | Salmonella typhimurium TA1535 | UmuC | Genotoxic with S9 activation | [4] |
| Dibutyl Phthalate (DBP) | Bovine peripheral lymphocytes | Comet Assay | Increased DNA damage | [1] |
| Diethyl Phthalate (DEP) | Salmonella typhimurium TA1535 | UmuC | Genotoxic with S9 activation | [4] |
| Di(2-ethylhexyl) Phthalate (DEHP) | Human lymphocytes | Chromosomal Aberration | Induced single chromatid aberrations | [5] |
| This compound (DPP) | Data Not Available | - | - | - |
Table 3: In Vitro Endocrine Disruption Data for Selected Phthalates
| Phthalate | Assay System | Endpoint | Result | Reference |
| Dibutyl Phthalate (DBP) | Human luteal cells | Progesterone release | Reduced basal and hCG-stimulated release | [6] |
| Dibutyl Phthalate (DBP) | PC-3 prostatic carcinoma cells | Cell proliferation | Stimulatory effect at 10⁻⁶–10⁻⁷ mol/L | [7] |
| Diethyl Phthalate (DEP) | H295R cells | Steroidogenesis | Up-regulation of 17-β estradiol | [8] |
| Di(2-ethylhexyl) Phthalate (DEHP) | Human luteal cells | Progesterone release | Reduced basal and hCG-stimulated release | [6] |
| This compound (DPP) | Data Not Available | - | - | - |
Table 4: In Vitro Neurotoxicity Data for Selected Phthalates
| Phthalate | Model System | Endpoint | Result | Reference |
| Dimethyl Phthalate (DMP) | Zebrafish embryos | Locomotor activity | No alterations observed | [9][10] |
| Diethyl Phthalate (DEP) | Zebrafish embryos | Locomotor activity | No alterations observed | [9][10] |
| Dibutyl Phthalate (DBP) | SH-SY5Y cells | Cell Viability | IC50 of 1.307 mM | [2] |
| Di(2-ethylhexyl) Phthalate (DEHP) | Zebrafish embryos | Locomotor activity | Affected larval behavior | [9][10] |
| This compound (DPP) | Data Not Available | - | - | - |
Experimental Protocols
Detailed experimental protocols for assessing the toxicity of phthalates are outlined below. These standardized methods can be adapted for the specific evaluation of this compound.
MTT Cytotoxicity Assay
This assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Cell Culture: Plate cells (e.g., SH-SY5Y, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Exposure: Treat cells with a range of concentrations of the test phthalate (dissolved in a suitable solvent like DMSO) for 24, 48, or 72 hours. Include vehicle controls.
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[1][2]
Comet Assay (Single Cell Gel Electrophoresis)
This method is used to detect DNA damage at the level of individual cells.
-
Cell Treatment: Expose cells in suspension or monolayers to the test phthalate for a defined period.
-
Cell Embedding: Mix treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.[1][5]
UmuC Genotoxicity Assay
This is a bacterial-based assay to screen for genotoxic potential.
-
Bacterial Strain: Use a genetically engineered strain of Salmonella typhimurium (e.g., TA1535/pSK1002) that carries a fusion of the umuC gene to a reporter gene (e.g., lacZ).
-
Exposure: Expose the bacteria to various concentrations of the test phthalate with and without a metabolic activation system (S9 fraction from rat liver).
-
Incubation: Incubate the bacterial cultures for a set period to allow for DNA damage and subsequent induction of the SOS response, leading to the expression of the reporter gene.
-
Measurement: Measure the activity of the reporter gene product (e.g., β-galactosidase).
-
Data Analysis: An increase in reporter gene activity indicates a positive genotoxic response.[4]
H295R Steroidogenesis Assay
This assay is used to assess the effects of chemicals on the production of steroid hormones.
-
Cell Culture: Culture H295R human adrenocortical carcinoma cells, which express key enzymes for steroidogenesis.
-
Compound Exposure: Treat the cells with the test phthalate for a specified duration (e.g., 48 hours).
-
Hormone Measurement: Collect the cell culture medium and measure the concentrations of steroid hormones (e.g., estradiol, testosterone) using techniques like ELISA or LC-MS/MS.
-
Data Analysis: Compare the hormone levels in treated cells to those in vehicle controls to determine if the test compound stimulates or inhibits steroidogenesis.
Mandatory Visualization
Workflow for In Vitro Toxicity Testing
Caption: A generalized workflow for the in vitro toxicity assessment of a test compound.
Potential Signaling Pathways Disrupted by Phthalates
Caption: Potential signaling pathways that can be disrupted by phthalate exposure.
Comparison with Alternative Methods
Beyond traditional in vitro cell cultures, other methods are available for predicting chemical toxicity.
Table 5: Comparison of In Vitro Models and Alternative Methods
| Method | Description | Advantages | Disadvantages | Applicability for DPP |
| 2D Cell Culture | Monolayer of cells grown on a flat surface. | High-throughput, cost-effective, reproducible. | Lacks tissue architecture and cell-cell interactions of in vivo systems. | Suitable for initial screening of cytotoxicity, genotoxicity, and endocrine activity. |
| 3D Cell Culture (Spheroids/Organoids) | Cells grown in a 3D structure that mimics tissue. | More physiologically relevant than 2D cultures. | More complex, lower throughput, and higher cost than 2D cultures. | Potentially more predictive for developmental and reproductive toxicity endpoints. |
| Organ-on-a-Chip | Microfluidic devices that simulate the activities, mechanics, and physiological response of entire organs and organ systems. | High physiological relevance, allows for real-time monitoring. | Technically challenging, high cost, and still an emerging technology. | Could provide detailed mechanistic insights into DPP's effects on specific organs. |
| In Silico Models (QSAR) | Computational models that predict toxicity based on chemical structure. | Very high-throughput, low cost, reduces animal testing. | Predictive accuracy depends on the quality and scope of the training data. | Can provide initial toxicity predictions for DPP based on its structural similarity to other phthalates. |
In Silico Modeling Workflow
Caption: A simplified workflow for in silico toxicity prediction using QSAR models.
Conclusion
The validation of in vitro models for predicting this compound toxicity is an ongoing area of research. While direct experimental data for DPP is limited, the existing knowledge on other phthalates provides a valuable framework for initial assessment. The structure-activity relationship suggests that DPP's toxicity is likely to be less potent than that of phthalates with longer alkyl chains. However, comprehensive evaluation using a battery of in vitro assays, including cytotoxicity, genotoxicity, and endocrine disruption endpoints, is essential. Furthermore, the integration of data from alternative methods like in silico modeling can enhance the predictive power of these assessments and contribute to a more complete understanding of the potential risks associated with this compound exposure. Future research should focus on generating specific in vitro data for this compound to fill the current data gaps and refine these predictive models.
References
- 1. Assessment of Cytotoxic, Genotoxic, and Oxidative Stress of Dibutyl Phthalate on Cultured Bovine Peripheral Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 4. pjoes.com [pjoes.com]
- 5. belmagumusel.com [belmagumusel.com]
- 6. Endocrine disruptors and human reproductive failure: the in vitro effect of phthalates on human luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. csun.edu [csun.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Environmental Presence of Dipropyl Phthalate: A Comparative Analysis
A comprehensive examination of dipropyl phthalate (B1215562) (DPP) levels across various environmental compartments reveals a significant data gap compared to its more scrutinized phthalate counterparts like DEHP and DBP. While analytical methodologies are well-established for phthalate detection, specific quantitative data for DPP in water, sediment, air, and biota remains sparse, underscoring the need for further targeted research to fully assess its environmental fate and potential risks.
This guide provides a comparative overview of reported dipropyl phthalate concentrations in different environmental matrices. Due to the limited availability of specific data for DPP, this guide also includes data for other prominent phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), to offer a broader context of phthalate contamination. Detailed experimental protocols for the analysis of these compounds are also presented to aid researchers in designing their monitoring studies.
Data Presentation: Quantitative Levels of Phthalates in the Environment
The following table summarizes the reported concentrations of this compound and other selected phthalates in various environmental compartments. It is important to note that the data for DPP is limited, and the presented ranges for other phthalates are intended to provide a comparative perspective on the general levels of these contaminants.
| Environmental Compartment | Analyte | Concentration Range | Location/Study Highlights |
| Water | This compound (DPP) | Not frequently detected or quantified. Included in some analytical methods but often below detection limits.[1] | General analytical reviews mention methods for DPP in water, but specific concentration data from environmental samples is scarce. |
| Di(2-ethylhexyl) phthalate (DEHP) | 0.558 - 3.38 µg/L | Surface water, Washington State, USA.[2] | |
| 1.55 - 84.91 µg/L | Urban river affected by industrial activities. | ||
| Dibutyl phthalate (DBP) | 0.16 - 18.9 µg/L | Groundwater and surface water, Citarum, Indonesia.[3] | |
| Soil & Sediment | This compound (DPP) | Detected, but quantitative data is limited compared to other phthalates. | Found in agricultural products, suggesting soil uptake. |
| Di(2-ethylhexyl) phthalate (DEHP) | 49.6 - 217 µg/kg dw (marine sediments) | Washington State, USA.[2] | |
| 2.23 - 66.7 mg/kg dw (river sediments) | Urban river sediments.[4] | ||
| Dibutyl phthalate (DBP) | Often detected alongside DEHP in sediments, with concentrations varying widely depending on the location and pollution sources.[5][6] | Kaveri River, India and various other locations.[6] | |
| Air | This compound (DPP) | Included in methods for workplace and indoor air analysis, but ambient concentration data is not readily available.[7] | Analytical methods have been developed for its detection in air samples. |
| Di(2-ethylhexyl) phthalate (DEHP) | 10.8 - 2,380 ng/m³ (indoor air) | Tokyo, Japan.[4] | |
| Mean: 646.9 ng/m³ (indoor PM2.5) | Residential homes.[8] | ||
| Dibutyl phthalate (DBP) | 78.4 - 7,220 ng/m³ (indoor air) | Tokyo, Japan.[4] | |
| Biota | This compound (DPP) | Limited data available. Mentioned in studies on degradation by marine organisms, but tissue concentrations are not widely reported. | Further research is needed to determine bioaccumulation potential. |
| Di(2-ethylhexyl) phthalate (DEHP) | 1.7 µg/kg (median, wet wt.) in wild fish | The Netherlands.[9] | |
| 0.48 - 5.60 mg/kg in fish tissues | Tilapia from an urban river. | ||
| Dibutyl phthalate (DBP) | 1.0 µg/kg (median, wet wt.) in wild fish | The Netherlands.[9] |
Experimental Protocols
Accurate quantification of this compound and other phthalates in environmental matrices requires robust analytical methods. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Below are detailed methodologies for key experiments.
Analysis of Phthalates in Water Samples by HPLC-UV
This method is suitable for the determination of a range of phthalates, including DPP, in drinking and surface water.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Apparatus: SPE manifold, SPE cartridges (e.g., C18).
-
Procedure:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
After loading, dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elute the trapped phthalates with 5 mL of a suitable organic solvent, such as acetonitrile (B52724) or a mixture of hexane (B92381) and acetone.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
2. HPLC-UV Analysis
-
Instrumentation: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50:50 (v/v) acetonitrile:water and increasing the acetonitrile concentration to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength of 228 nm.
-
-
Quantification: Create a calibration curve using standard solutions of this compound and other target phthalates of known concentrations.
Analysis of Phthalates in Soil and Sediment Samples by GC-MS
This method is widely used for the analysis of semi-volatile organic compounds like phthalates in solid matrices.
1. Sample Preparation (Soxhlet or Ultrasonic Extraction)
-
Apparatus: Soxhlet extractor or ultrasonic bath, round-bottom flasks, Kuderna-Danish (K-D) concentrator.
-
Procedure (Soxhlet Extraction):
-
Air-dry the soil or sediment sample and sieve it to remove large debris.
-
Weigh approximately 10 g of the dried sample and mix it with anhydrous sodium sulfate (B86663) to remove residual moisture.
-
Place the sample in a Soxhlet extraction thimble.
-
Extract the sample for 16-24 hours with a suitable solvent mixture, such as hexane:acetone (1:1, v/v).
-
Concentrate the extract to a small volume (e.g., 5 mL) using a K-D concentrator.
-
-
Procedure (Ultrasonic Extraction):
-
Place 10 g of the prepared sample in a beaker with 50 mL of extraction solvent.
-
Place the beaker in an ultrasonic bath and extract for 30 minutes.
-
Decant the solvent and repeat the extraction two more times with fresh solvent.
-
Combine the extracts and concentrate as described above.
-
2. Extract Cleanup
-
To remove interfering co-extracted substances like lipids, a cleanup step using solid-phase extraction (SPE) with a Florisil or silica (B1680970) gel cartridge is often necessary. The concentrated extract is passed through the cartridge, and the phthalates are eluted with a specific solvent mixture.
3. GC-MS Analysis
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection: Splitless injection of 1 µL of the final extract.
-
Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature of around 300°C.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The characteristic ion for many phthalates is m/z 149.
-
Mandatory Visualization
Caption: Environmental pathways of this compound (DPP).
References
- 1. researchgate.net [researchgate.net]
- 2. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phthalate esters in water and sediments of the Kaveri River, India: environmental levels and ecotoxicological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A critical analysis of the biological impacts of plasticizers on wildlife - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Dipropyl Phthalate: A Comparative Guide to Metabolite Identification
For researchers, scientists, and drug development professionals, accurately identifying and quantifying the metabolites of dipropyl phthalate (B1215562) is crucial for understanding its toxicological profile and assessing human exposure. This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data, to facilitate robust and reliable metabolite confirmation.
Dipropyl phthalate, a widely used plasticizer, undergoes metabolic transformation in the body, primarily through hydrolysis and subsequent oxidation. The initial and most abundant metabolite is mono-n-propyl phthalate (MnPP), formed by the cleavage of one of the ester linkages.[1][2][3][4] This primary metabolite can be further processed through oxidation of its propyl side chain, leading to the formation of secondary, more polar metabolites such as hydroxylated and carboxylated derivatives.[1][2] These metabolites, along with MnPP, can also be conjugated with glucuronic acid before being excreted in the urine.[1][2] Given that for some phthalates, these oxidized metabolites can be more abundant than the primary monoester, their measurement provides a more complete picture of exposure.[1][5]
Analytical Approaches: A Head-to-Head Comparison
The two predominant analytical techniques for the quantification of this compound metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and considerations for researchers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method due to its high sensitivity, selectivity, and the ability to analyze the polar and often non-volatile phthalate metabolites directly without the need for chemical derivatization.[6][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable technique for phthalate metabolite analysis.[7][9] However, due to the polar nature of the metabolites, a derivatization step is often required to increase their volatility and thermal stability for successful separation by gas chromatography.[7]
The following tables summarize the performance of these methods for the analysis of key phthalate metabolites. While specific data for all potential oxidized metabolites of this compound are not extensively available, the data for structurally similar phthalate metabolites provide a strong basis for comparison.
Table 1: Performance Comparison of LC-MS/MS Methods for Phthalate Metabolite Analysis
| Analyte | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |
| Mono-n-butyl phthalate (MnBP) | Urine | 0.03 - 1.4 | - | - | [10] |
| Monoethyl phthalate (MEP) | Urine | 0.03 - 1.4 | - | - | [10] |
| Mono-(2-ethylhexyl) phthalate (MEHP) | Urine | 0.03 - 1.4 | - | - | [10] |
| Various Phthalate Metabolites | Urine | 0.11 - 0.90 | <10% CV | ~100% | [11] |
| Phthalate Monoesters | Urine | 0.85 - 5.33 | 2.82 - 17.76 | 81.84 - 125.32 | [12] |
Table 2: Performance Comparison of GC-MS Methods for Phthalate Metabolite Analysis
| Analyte | Matrix | Limit of Detection (LOD) (ng per 2 µL injection) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) | Reference |
| Monomethyl phthalate (MMP) | Standard | 0.049 | 0.15 ng | - | 1.4 - 5.4 | [4] |
| Monoethyl phthalate (MEP) | Standard | 0.036 | 0.11 ng | - | 1.4 - 5.4 | [4] |
| Mono-n-butyl phthalate (MnBP) | Standard | 0.038 | 0.11 ng | - | 1.4 - 5.4 | [4] |
| Mono-(2-ethylhexyl) phthalate (MEHP) | Standard | 0.029 | 0.087 ng | - | 1.4 - 5.4 | [4] |
Visualizing the Pathways and Processes
To further elucidate the metabolic fate of this compound and the analytical workflow for its metabolites, the following diagrams are provided.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for metabolite identification.
Detailed Experimental Protocols
1. Sample Preparation for Urine Analysis
A robust sample preparation protocol is essential for accurate quantification of this compound metabolites.[6]
-
Enzymatic Hydrolysis: To measure the total concentration of metabolites (free and glucuronidated), urine samples are typically treated with β-glucuronidase to deconjugate the metabolites.[6][9]
-
To 1 mL of urine, add a buffer solution (e.g., ammonium (B1175870) acetate).
-
Add β-glucuronidase enzyme solution.
-
Incubate the mixture at 37°C for a specified time (e.g., 2-4 hours).
-
-
Solid-Phase Extraction (SPE): SPE is a common technique used to clean up the sample and concentrate the analytes of interest.[10]
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.
-
Elute the phthalate metabolites with a stronger organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for instrumental analysis.
-
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate, is employed for optimal separation.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each metabolite and its corresponding deuterated internal standard.
-
3. GC-MS Analysis
-
Derivatization: To improve volatility, the carboxyl group of the phthalate monoesters is often derivatized. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
To the dried sample extract, add the silylating agent and a solvent (e.g., pyridine).
-
Heat the mixture at a specific temperature (e.g., 60-70°C) for a defined period to complete the reaction.
-
-
Chromatographic Separation:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to the oven to separate the analytes based on their boiling points.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) is the standard ionization technique.
-
Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions for each metabolite.
-
Conclusion
The confirmation of this compound metabolites requires a systematic approach that combines efficient sample preparation with sensitive and selective analytical techniques. While both LC-MS/MS and GC-MS are powerful tools, LC-MS/MS generally offers a more direct and often more sensitive analysis for these polar compounds. For comprehensive exposure assessment, it is recommended to analyze for both the primary metabolite, mono-n-propyl phthalate, and its potential oxidized derivatives. The use of appropriate deuterated internal standards is critical for achieving accurate and reliable quantification in complex biological matrices.[6] This guide provides a framework for researchers to select and implement the most suitable methodology for their specific research needs in the field of phthalate toxicology and biomonitoring.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing human exposure to phthalates using monoesters and their oxidized metabolites as biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mono-(3-carboxypropyl) phthalate, a metabolite of di-n-octyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Excretion of Urinary Metabolites of the Phthalate Esters DEP and DEHP in 16 Volunteers after Inhalation and Dermal Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urinary oxidative metabolites of di(2-ethylhexyl) phthalate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phthalate Exposure Assessment in Humans - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Global Regulatory Landscape of Dipropyl Phthalate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the regulatory limits for dipropyl phthalate (B1215562) (DPP), a plasticizer used in a variety of consumer and industrial products. Understanding the evolving regulatory framework is crucial for ensuring compliance and mitigating potential health risks associated with this compound. This document summarizes the quantitative regulatory data, outlines relevant experimental protocols for toxicity assessment, and visualizes potential signaling pathways affected by phthalates.
Regulatory Limits: A Global Snapshot
Regulatory agencies worldwide have established limits for various phthalates in consumer products, particularly those intended for vulnerable populations such as children. While regulations for more prominent phthalates like Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP) are well-defined, specific limits for dipropyl phthalate (DPP) are less consistently explicitly mentioned. Often, DPP is captured under broader restrictions on "phthalates" or as part of a group of regulated substances. The following table summarizes the key regulatory limits for DPP and other relevant phthalates across different regions and product categories.
| Region/Country | Product Category | Substance(s) | Limit | Regulation/Authority |
| European Union | Toys and Childcare Articles | DEHP, DBP, BBP, DIBP | ≤ 0.1% by weight (individually or in combination) | REACH Regulation (EC) No 1907/2006, Annex XVII, Entry 51 |
| Toys and Childcare Articles (that can be placed in the mouth) | DINP, DIDP, DNOP | ≤ 0.1% by weight (individually or in combination) | REACH Regulation (EC) No 1907/2006, Annex XVII, Entry 52 | |
| Cosmetics | DBP, DEHP, BBP, DIBP, and others | Prohibited | Cosmetics Regulation (EC) No 1223/2009, Annex II | |
| Food Contact Materials | DBP, BBP, DEHP, DINP, DIDP | Specific Migration Limits (SMLs) apply. For DBP: 0.3 mg/kg of food. For BBP: 30 mg/kg. For DEHP: 1.5 mg/kg. For DINP and DIDP (combined): 9 mg/kg. | Regulation (EU) No 10/2011 | |
| United States | Children's Toys and Childcare Articles | DEHP, DBP, BBP | ≤ 0.1% | Consumer Product Safety Improvement Act (CPSIA) of 2008 |
| Children's Toys and Childcare Articles | DINP, DIBP, DPENP, DHEXP, DCHP | ≤ 0.1% | 16 CFR Part 1307 | |
| Food Contact Materials | Dicyclohexyl phthalate | ≤ 10% by weight of total phthalates in PVA or PVC sheets | 21 CFR Part 178.3740 | |
| Food Contact Materials | Diisononyl phthalate | ≤ 43% by weight of vinyl chloride homopolymers or copolymers | 21 CFR Part 178.3740 | |
| Drug Products | DBP, DEHP | Recommended to be avoided as excipients | FDA Guidance | |
| Canada | Toys and Childcare Articles | DEHP, DBP, BBP | ≤ 1000 mg/kg (0.1%) in vinyl | Phthalates Regulations (SOR/2016-188) |
| Toys and Childcare Articles (parts that can be placed in the mouth of a child under 4) | DINP, DIDP, DNOP | ≤ 1000 mg/kg (0.1%) in vinyl | Phthalates Regulations (SOR/2016-188) | |
| Japan | Plastic Toys for children under 6 | DBP, DEHP, BBP | ≤ 0.1% by weight | Food Sanitation Law, Article 78 |
| Plastic Toys for infants to put in their mouths (e.g., pacifiers) | DIDP, DINP, DNOP | ≤ 0.1% by weight | Food Sanitation Law, Article 78 |
Toxicological Profile and Experimental Assessment
This compound, like other phthalates, has been investigated for its potential adverse health effects. Toxicological studies are essential for establishing regulatory limits and understanding the risk to human health.
Summary of Toxicity Data
-
Acute Toxicity: Phthalates generally exhibit low acute toxicity. For instance, the oral LD50 of DEHP in rats is greater than 30,600 mg/kg body weight.
-
Reproductive and Developmental Toxicity: This is a primary concern for phthalates. Animal studies have shown that some phthalates can cause reproductive and developmental malformations. Effects such as reduced anogenital distance, cryptorchidism, and hypospadias have been observed in male offspring of rodents exposed to certain phthalates during gestation. This collection of effects is sometimes referred to as "phthalate syndrome".
-
Endocrine Disruption: Phthalates are known endocrine disruptors. They can interfere with the body's hormonal systems, particularly by exhibiting anti-androgenic effects and, in some cases, weak estrogenic activity.
Experimental Protocols
-
OECD Test Guideline 414: Prenatal Developmental Toxicity Study: This guideline is used to assess the potential of a chemical to cause adverse effects on the developing fetus. Pregnant animals (typically rats or rabbits) are exposed to the test substance during gestation, and the offspring are examined for any developmental abnormalities.
-
OECD Test Guideline 416: Two-Generation Reproduction Toxicity Study: This study evaluates the effects of a substance on the reproductive capabilities of at least two generations of animals. It provides information on fertility, pregnancy, maternal behavior, and the growth and development of the offspring.
-
OECD Test Guideline 443: Extended One-Generation Reproductive Toxicity Study: This is a more comprehensive study that, in addition to the endpoints of the two-generation study, includes developmental neurotoxicity and immunotoxicity endpoints.
-
In Vitro Assays for Endocrine Disruption: Various in vitro assays are used to screen for potential endocrine-disrupting activity. These include receptor binding assays (to determine if a chemical binds to estrogen or androgen receptors) and reporter gene assays (to measure the activation of these receptors).
Testing for the presence and concentration of phthalates in consumer products is typically performed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Potential Signaling Pathways Affected by Phthalates
The endocrine-disrupting effects of phthalates are mediated through their interaction with various signaling pathways. While the specific pathways for this compound are not as extensively studied as those for other phthalates, it is plausible that it shares similar mechanisms of action.
Interference with Steroid Hormone Signaling
Phthalates can disrupt the delicate balance of steroid hormones by several mechanisms:
-
Binding to Hormone Receptors: Some phthalates can bind to estrogen receptors (ERs) and androgen receptors (ARs), either mimicking (agonistic) or blocking (antagonistic) the action of natural hormones.
-
Inhibition of Hormone Synthesis: Certain phthalates have been shown to interfere with the synthesis of testosterone (B1683101) in the testes.
-
Interaction with Hormone Transport Proteins: Phthalates can bind to proteins like sex hormone-binding globulin (SHBG), which is responsible for transporting sex hormones in the blood. This can alter the bioavailability of these hormones.
The following diagram illustrates a generalized workflow for assessing the endocrine-disrupting potential of a compound like this compound.
Caption: Workflow for assessing endocrine disruption potential.
The following diagram illustrates a simplified view of how a phthalate might interfere with androgen receptor signaling.
Caption: Phthalate interference with androgen receptor signaling.
Validation of quantitative structure-activity relationship (QSAR) models for phthalates
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of validation methodologies for Quantitative Structure-Activity Relationship (QSAR) models applied to phthalates, supported by experimental data and detailed protocols.
Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activities and toxicities of chemicals, including phthalates—a class of compounds widely used as plasticizers that have garnered attention due to their potential endocrine-disrupting and toxic effects. The reliability of any QSAR model hinges on its rigorous validation. This guide provides a comparative overview of the validation strategies employed in recent QSAR studies on phthalates, with a focus on their toxicological and endocrine-disrupting endpoints.
Core Principles of QSAR Model Validation
Before delving into specific examples for phthalates, it's crucial to understand the fundamental principles of QSAR model validation, largely guided by the Organization for Economic Co-operation and Development (OECD). A robust QSAR model should be associated with:
-
A defined endpoint: The biological activity or property being predicted must be clearly defined.
-
An unambiguous algorithm: The mathematical model used to relate the descriptors to the endpoint should be transparent.
-
A defined applicability domain (AD): The chemical space in which the model can make reliable predictions must be characterized.[1]
-
Appropriate measures of goodness-of-fit, robustness, and predictivity: The model's performance must be statistically evaluated.
-
A mechanistic interpretation, if possible: The model should ideally provide insights into the underlying biological mechanisms.
Validation of a QSAR model is a multi-faceted process that includes internal and external validation strategies to assess its predictive power and robustness.[2]
Comparison of Validation Strategies for Phthalate (B1215562) QSAR Models
This section compares the validation approaches from two key studies on phthalate QSAR models, highlighting the different endpoints, methodologies, and validation metrics used.
Study 1: 3D-QSAR Models for Cytotoxicity and Acute Toxicity of Phthalate Esters
This study by Liu et al. (2021) developed 3D-QSAR models to predict the 50% lethal concentration (LD50) in rats, the 50% inhibitory concentration (IC50) in HepG2 cells, and the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2) by a series of phthalate esters (PAEs).[3]
Experimental Protocol:
-
Dataset: The study utilized a dataset of 13 PAEs for the LD50 model and 10 PAEs for the IC50 and Nrf2 models.
-
Molecular Modeling: The 3D structures of the phthalates were optimized, and molecular descriptors were calculated.
-
Model Development: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build the 3D-QSAR models. Partial Least Squares (PLS) analysis was employed to establish the relationship between the molecular fields and the biological activities.[3]
-
Internal Validation: Leave-one-out (LOO) cross-validation was performed to assess the internal predictive ability of the models.[3]
Data Presentation:
| Model Endpoint | QSAR Method | Internal Validation (q²) | Goodness-of-Fit (r²) | Standard Error of Estimate | Fischer's Value |
| LD50 (in vivo) | CoMFA | 0.522 | 0.980 | 0.067 | 192.02 |
| CoMSIA | 0.621 | 0.926 | 0.015 | 1528.55 | |
| IC50 (in vitro) | CoMFA | 0.690 | 0.980 | - | - |
| CoMSIA | 0.687 | 0.926 | - | - | |
| Nrf2 Activation | CoMSIA | 0.512 | 0.966 | - | - |
A crucial point acknowledged by the authors is the absence of a Y-randomization test due to the small dataset size. This test is vital for ensuring that the model is not a result of chance correlation.[3]
Study 2: Computational Screening of Phthalate Monoesters for PPARγ Binding
This study by Kaya et al. (2006) employed a computational approach to screen for the binding of phthalate monoesters to the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key target in endocrine disruption.[4]
Experimental Protocol:
-
Validation of Docking Method: The study first validated its molecular docking protocol by demonstrating that it could accurately reproduce the binding orientations of six known PPARγ agonists.[5]
-
Model Development: A scoring function based on the CHARMM molecular mechanics potential and a generalized Born/surface area solvation term was used to calculate the binding energies of the phthalates to PPARγ.[4]
-
External Validation: The predictive ability of the model was assessed by correlating the calculated lowest binding energies with the experimentally determined 50% effective concentration (EC50) values for PPARγ trans-activation for a set of phthalates.[4]
Data Presentation:
| Model Endpoint | Validation Method | Validation Metric | Result |
| PPARγ Binding | Correlation of binding energy with experimental data | Coefficient of determination (R²) | 0.82 |
This study provides a good example of external validation, where the model's predictions are compared against a set of external experimental data.
Key Validation Workflows and Methodologies
The validation of a QSAR model is a systematic process. Below are diagrams illustrating the key workflows.
References
Safety Operating Guide
Proper Disposal of Dipropyl Phthalate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations and environmental stewardship. Dipropyl phthalate (B1215562), a commonly used plasticizer, requires careful handling and disposal due to its potential health and environmental risks. This guide provides essential, step-by-step procedures for the proper disposal of dipropyl phthalate, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound is suspected of damaging fertility and is toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): A comprehensive PPE plan is essential for the safe handling of this compound.
| Protection Type | Recommended Equipment | Rationale & Specifications |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes. Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Nitrile, Neoprene, or Butyl rubber gloves. | Provides a barrier against skin contact. For incidental contact, nitrile or neoprene gloves are suitable.[2][3] |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing.[2][3] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Generally not required with adequate ventilation, such as in a chemical fume hood. Recommended for emergencies or significant airborne exposure.[2][3] |
In the event of a spill, absorb the liquid with an inert material, such as sand or vermiculite, and collect it into a suitable, sealed container for disposal.[4] Do not allow the chemical to enter drains or waterways.[4][5][6]
Quantitative Data for this compound Disposal
| Parameter | Value | Reference |
| UN Number | 3082 | [5] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (this compound) | [5] |
| Transport Hazard Class | 9 | [5] |
| Packing Group | III | [5] |
| Aquatic Toxicity (Fish) | LC50 - Gymnodinium breve - 1.3 mg/l - 96.0 h | [5] |
| Hazard Statements | H361f (Suspected of damaging fertility), H411 (Toxic to aquatic life with long lasting effects) | [7][8] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. It is best practice to manage it as a hazardous waste.[6]
I. Waste Determination and Collection
-
Hazardous Waste Determination: Due to its environmental hazards and potential reproductive toxicity, all this compound waste, including contaminated materials, should be treated as hazardous waste.
-
Container Selection: Use a chemically compatible and leak-proof container for waste collection. The original product container, if in good condition, can be used.[9]
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams. Keep it separate from strong oxidizing agents, acids, and bases.[4]
II. Labeling and Storage
-
Labeling: As soon as waste is added to the container, it must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[6]
-
Storage: Store the sealed and labeled waste container in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory, away from sources of ignition.[4] Ensure the container is kept tightly closed.[4]
III. Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for arranging the disposal of hazardous waste. They will provide specific guidance and schedule a pickup.
-
Licensed Waste Contractor: The disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.[4]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.
Disposal Workflow Diagram
References
- 1. This compound | C14H18O4 | CID 8559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 131-16-8 [chemicalbook.com]
- 8. 邻苯二甲酸二丙酯 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
Comprehensive Safety and Handling Guide for Dipropyl Phthalate
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Dipropyl phthalate (B1215562) (DPP). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize exposure risks. Dipropyl phthalate is a colorless to pale yellow liquid used as a plasticizer.[1][2] While it has low acute toxicity, it is classified as a skin and eye irritant and is suspected of causing reproductive harm.[3][4] Adherence to the following procedures is critical for safe handling.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial for the safe handling of this compound. The required level of protection depends on the specific task and the potential for exposure.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye & Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Protects eyes from splashes and aerosols. Must comply with European Standard EN166 or equivalent.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile). | Provides a barrier against direct skin contact.[4][5] Inspect gloves for integrity before each use and follow proper removal techniques to avoid contamination.[4] |
| Body Protection | Laboratory coat or chemical-resistant apron. | Prevents contamination of personal clothing. For larger quantities or significant splash potential, impervious clothing should be worn.[3][4] |
| Respiratory Protection | Generally not required with adequate engineering controls (e.g., chemical fume hood). | For spills, emergencies, or work in poorly ventilated areas, a NIOSH-approved respirator with organic vapor cartridges is recommended.[3][6][7] |
Operational Plan: Standard Protocol for Preparing a Solution
This protocol outlines the step-by-step procedure for safely preparing a solution of this compound in a laboratory setting.
Objective: To prepare a 100 mL solution of 10% (v/v) this compound in an organic solvent.
Materials:
-
This compound (DPP)
-
Solvent (e.g., Chloroform, Methanol)[2]
-
Volumetric flask (100 mL)
-
Pipettes and pipette filler
-
Beakers
-
Appropriate PPE (see table above)
-
Chemical fume hood
-
Labeled waste container
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary materials and place them inside the fume hood.
-
Don all required PPE: safety goggles, lab coat, and chemical-resistant gloves.[4]
-
-
Measurement and Mixing:
-
Handle all open containers of this compound inside the fume hood to avoid inhalation of vapors.[4][8]
-
Carefully measure 10 mL of this compound using a pipette.
-
Transfer the DPP into the 100 mL volumetric flask.
-
Add the solvent to the flask, bringing the total volume to the 100 mL mark.
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
-
Post-Handling:
Emergency and Disposal Plans
Proper planning for emergencies and waste disposal is critical to maintaining a safe laboratory environment.
| Scenario | Immediate Action Required |
| Chemical Spill | 1. Evacuate personnel from the immediate area.[4]2. Ensure the area is well-ventilated.3. Wear appropriate PPE, including respiratory protection if necessary.[4]4. Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3][4]5. Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[4]6. Clean the spill area thoroughly.7. Do not allow the chemical to enter drains or waterways.[3][4] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3]2. Remove contact lenses if present and easy to do so.3. Seek immediate medical attention.[3] |
| Skin Contact | 1. Wash off immediately with plenty of soap and water for at least 15 minutes.[3][4]2. Remove contaminated clothing.3. If skin irritation persists, consult a physician.[3] |
| Inhalation | 1. Move the person to fresh air.[3][4]2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.3. Seek medical attention if symptoms occur.[3] |
| Ingestion | 1. Clean mouth with water and drink plenty of water afterwards.[3]2. Do NOT induce vomiting.3. Never give anything by mouth to an unconscious person.[4]4. Call a physician or poison control center immediately. |
This compound and materials contaminated with it must be treated as hazardous waste.
| Waste Type | Collection and Labeling | Disposal Protocol |
| Liquid Waste | Collect all unused this compound and solutions in a dedicated, sealed, and properly labeled container. | Dispose of as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed disposal company.[4][9] |
| Solid Waste | Collect contaminated items (gloves, paper towels, pipette tips, absorbent material) in a separate, clearly labeled hazardous waste container. | The container must be labeled "Hazardous Waste" and include the full chemical name, "this compound."[9] Follow institutional procedures for hazardous waste pickup. |
| Empty Containers | Empty containers may retain product residue. | Handle uncleaned containers as you would the product itself. Dispose of this container to a hazardous or special waste collection point.[3] |
Mandatory Visualization
Caption: Workflow for Safely Handling this compound.
References
- 1. CAS 131-16-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 131-16-8 [chemicalbook.com]
- 3. fishersci.it [fishersci.it]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
